molecular formula C10H16O7 B140270 Diethyl citrate CAS No. 19958-02-2

Diethyl citrate

Cat. No.: B140270
CAS No.: 19958-02-2
M. Wt: 248.23 g/mol
InChI Key: KGYXYKHTHJPEBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl citrate (Et₂Cit) is an organic compound that serves as a significant calcium-chelating agent in biochemical and medical research. Its primary research value lies in its anticoagulant properties and its potential to inhibit vascular calcification, a major contributor to cardiovascular disease. The anticoagulant mechanism of this compound is based on its ability to chelate calcium ions (Ca²⁺), thereby reducing the concentration of free Ca²⁺ required in the blood coagulation cascade and preventing clot formation in vitro . Studies indicate that its coordination ability with Ca²⁺ is weaker than that of conventional anticoagulant sodium citrate, which may help avoid complications like hypocalcemia and hypercalcemia during dialysis procedures, as its calcium complex dissociates more readily . Furthermore, in models of vascular disease, this compound has been shown to significantly reduce the cytotoxic effects of nanosized hydroxyapatite crystals on vascular smooth muscle cells. It protects cells by chelating calcium, increasing cell viability and mitochondrial membrane potential, while decreasing the release of lactate dehydrogenase, reactive oxygen species, and the rate of apoptosis and necrosis . Due to these dual functions—anticoagulation and inhibition of crystal-induced cell damage—this compound is a promising compound for developing new therapeutic strategies for patients with chronic kidney disease and cardiovascular conditions . It is used as a key reagent in studying chelation dynamics, biomineralization, and the pathophysiological role of calcium in various disease models. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-ethoxy-3-ethoxycarbonyl-3-hydroxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O7/c1-3-16-8(13)6-10(15,5-7(11)12)9(14)17-4-2/h15H,3-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYXYKHTHJPEBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(=O)O)(C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00953946
Record name 5-Ethoxy-3-(ethoxycarbonyl)-3-hydroxy-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00953946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19958-02-2, 32074-56-9
Record name 1,2-Diethyl citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019958022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032074569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Ethoxy-3-(ethoxycarbonyl)-3-hydroxy-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00953946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl hydrogen 2-hydroxypropane-1,2,3-tricarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.270
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-DIETHYL CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/803HW347BD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl Citrate from Citric Acid and Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of diethyl citrate from citric acid and ethanol. This compound, an ester of citric acid, finds applications in various fields, including as a plasticizer, solvent, and in the formulation of drug delivery systems. This document details the underlying chemical principles, experimental protocols for laboratory-scale synthesis, and methods for purification. Furthermore, it presents quantitative data on reaction parameters and explores advanced synthesis techniques such as reactive distillation. Visual diagrams are provided to illustrate the reaction mechanism and experimental workflows, offering a complete resource for professionals engaged in chemical synthesis and drug development.

Introduction

The esterification of citric acid with ethanol to produce this compound is a reaction of significant interest in the chemical and pharmaceutical industries. As a tribasic acid, citric acid can be esterified to form mono-, di-, and tri-esters. The partial esterification to yield this compound is a key process, often achieved through the Fischer-Speier esterification method.[1] This reaction is typically catalyzed by a strong acid and is reversible, necessitating strategies to drive the reaction towards the desired product.[2] This guide will delve into the specifics of this synthesis, providing the necessary technical details for its successful implementation and optimization.

Reaction Mechanism and Kinetics

The synthesis of this compound from citric acid and ethanol follows the Fischer esterification mechanism. This acid-catalyzed reaction involves the protonation of the carboxylic acid group, followed by nucleophilic attack by the alcohol, and subsequent elimination of water. The overall reaction is a series of equilibria leading to the formation of monoethyl citrate, this compound, and triethyl citrate.[3][4]

The reaction kinetics are influenced by several factors, including temperature, the molar ratio of reactants, and the type and concentration of the catalyst.[3][4] Studies have shown that higher temperatures generally increase the reaction rate, but can also lead to the formation of undesired byproducts like di-ethyl ether.[3][4] The kinetics of the conversion of this compound to triethyl citrate are often the rate-limiting step in the overall formation of the tri-ester.[3][4]

Signaling Pathway: Fischer Esterification of a Carboxylic Acid Group

Fischer_Esterification Reactants Citric Acid (R-COOH) + Ethanol (R'-OH) + Acid Catalyst (H+) Protonated_Acid Protonated Carboxylic Acid [R-C(OH)2]+ Reactants->Protonated_Acid Protonation Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack by Ethanol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Ester This compound (R-COOR') + Water (H2O) + Acid Catalyst (H+) Water_Elimination->Ester

Caption: Fischer esterification mechanism for one carboxylic acid group in citric acid.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is adapted from a detailed experimental procedure for the synthesis of this compound.[5]

Materials:

  • Citric acid monohydrate (0.1 mol, 21 g)

  • Anhydrous ethanol (0.7 mol, 42 mL)

  • p-toluenesulfonic acid (PTS) catalyst (0.2 g)

  • Benzene (70 mL, as a water carrier)

  • Anhydrous magnesium sulfate

  • Sodium carbonate (Na2CO3)

  • Hydrochloric acid (HCl)

  • Petroleum ether

  • Ethyl acetate

  • Anhydrous sodium sulfate

Equipment:

  • 250 mL three-neck round-bottom flask

  • Condenser

  • Constant pressure dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Set up the 250 mL three-neck flask with a condenser and a constant pressure dropping funnel containing anhydrous magnesium sulfate.

  • To the flask, add citric acid monohydrate (21 g) and p-toluenesulfonic acid (0.2 g).

  • Add anhydrous ethanol (42 mL) to the flask and begin magnetic stirring at room temperature to dissolve the solids.

  • Add benzene (70 mL) to the reaction mixture.

  • Heat the mixture to 90°C and maintain this temperature for 10 hours. The benzene forms an azeotrope with the water produced during the reaction, which is removed, driving the equilibrium towards the ester product.

  • After 10 hours, allow the mixture to cool to room temperature.

  • Remove the remaining benzene and excess ethanol by reduced-pressure distillation using a rotary evaporator to obtain a viscous, light-yellow liquid.

Purification of this compound

The crude product from the synthesis contains unreacted citric acid, monoethyl citrate, and triethyl citrate as the main impurities.[5] The following multi-step purification protocol is designed to isolate this compound.[5]

Procedure:

  • Removal of Triethyl Citrate:

    • Dilute the crude viscous liquid with 20 mL of distilled water.

    • Adjust the pH of the solution to 8 with sodium carbonate. This neutralizes the carboxylic acid groups of citric acid, monoethyl citrate, and this compound, forming their sodium salts which are soluble in the aqueous phase.

    • Extract the aqueous solution with petroleum ether (3 x 50 mL) followed by ethyl acetate (1 x 50 mL). Triethyl citrate, being less polar and having low water solubility, will be extracted into the organic phase and thus removed.

  • Isolation of this compound:

    • Adjust the pH of the remaining aqueous solution to 4 with hydrochloric acid. This protonates the carboxylic acid groups of citric acid and monoethyl citrate, making them more water-soluble.

    • Extract the solution with ethyl acetate. This compound will be extracted into the organic phase.

    • Distill the ethyl acetate from the organic phase using a rotary evaporator to obtain crude this compound.

  • Final Purification:

    • Adjust the pH of the crude this compound to 1 with hydrochloric acid to convert any remaining carboxylate salts to their carboxylic acid form.

    • Extract the solution with ethyl acetate (3 x 50 mL).

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Remove the ethyl acetate by distillation in a rotary evaporator to yield the final purified this compound. A yield of approximately 65.3% has been reported using this method.[5]

Quantitative Data

The yield and purity of this compound are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Synthesis and Purity of this compound[5]

ParameterValue
Reactants
Citric Acid Monohydrate21 g (0.1 mol)
Anhydrous Ethanol42 mL (0.7 mol)
p-toluenesulfonic acid0.2 g
Benzene (water carrier)70 mL
Reaction Conditions
Temperature90 °C
Time10 h
Results
Yield~16.2 g (65.3%)
Purity (by acid titration)99.27% (average)

Table 2: Influence of Reaction Conditions on Esterification of Citric Acid with Ethanol (Amberlyst-15 Catalyst)[4]

Temperature (°C)Ethanol:Citric Acid Molar RatioCatalyst Loading (wt%)Observations
78 - 1205:1 to 20:1up to 5Increasing temperature increases reaction rates.
12015:15Significant increase in the production of di-ethyl ether.
VariedIncreasingVariedHigher molar ratios of ethanol to citric acid lead to a greater equilibrium conversion to the tri-ester (triethyl citrate).

Advanced Synthesis and Purification: Reactive Distillation

For industrial-scale production, reactive distillation presents a more efficient and integrated approach to the synthesis of citrate esters.[6][7] This process combines the chemical reaction and the separation of products in a single unit.[8] By continuously removing water, a byproduct of the esterification, the reaction equilibrium is shifted towards the products, leading to higher conversions.[8]

Several process schemes for reactive distillation in triethyl citrate synthesis have been proposed, often involving a prereactor.[7][9] A common setup includes a prereactor followed by a distillation column to remove water before the mixture enters the reactive distillation column.[7][9] This configuration can achieve high product yields, with this compound being a major byproduct in the synthesis of triethyl citrate.[7][9] The use of a solid acid catalyst, such as Amberlyst-15, is common in these systems.[6]

Logical Relationship: Simplified Reactive Distillation Workflow

Reactive_Distillation cluster_0 Process Flow Feed Citric Acid + Ethanol Feed Prereactor Prereactor (Initial Esterification) Feed->Prereactor Distillation Simple Distillation (Water Removal) Prereactor->Distillation ReactiveColumn Reactive Distillation Column (Reaction and Separation) Distillation->ReactiveColumn Product Diethyl/Triethyl Citrate (Bottoms Product) ReactiveColumn->Product Heavier Esters Byproduct Water + Excess Ethanol (Top Product) ReactiveColumn->Byproduct Lighter Components

Caption: A simplified workflow for the production of citrate esters using reactive distillation.

Conclusion

The synthesis of this compound from citric acid and ethanol is a well-established yet nuanced process. This guide has provided a detailed overview of the core principles, from the fundamental Fischer esterification mechanism to practical laboratory protocols and advanced industrial techniques. For researchers and professionals in drug development, a thorough understanding of these synthesis and purification methods is crucial for obtaining high-purity this compound for various applications. The provided quantitative data and visual diagrams serve as a valuable resource for optimizing reaction conditions and designing efficient production workflows. The continued exploration of novel catalysts and process intensification methods like reactive distillation will further enhance the efficiency and sustainability of this compound synthesis.

References

Diethyl Citrate: A Physicochemical and Methodological Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of diethyl citrate, a compound of increasing interest in pharmaceutical and biomedical research. The document details its core physical and chemical characteristics, supported by quantitative data from scientific literature. Methodologies for key experimental procedures, including synthesis, purification, and property determination, are outlined to assist in laboratory applications. Furthermore, this guide elucidates the mechanism of action of this compound as an anticoagulant through calcium chelation, visualized with a detailed signaling pathway diagram. Stability, safety, and toxicological data are also presented to provide a complete profile for research and development purposes.

Core Physicochemical Properties

This compound is a colorless and transparent liquid with a characteristic ester scent.[1] Its fundamental properties are summarized in the tables below, compiled from various scientific sources.

Table 1: General and Physical Properties of this compound
PropertyValueReferences
Molecular Formula C₁₀H₁₆O₇[2]
Molecular Weight 248.23 g/mol [2]
Appearance Colorless, transparent liquid[1]
Boiling Point 355 °C[1]
354 °C @ 760 mmHg
421.4 ± 45.0 °C (Predicted)
Melting Point 237 °C @ 760 mmHg
Density 1.28 g/cm³ (at 25 °C)[1]
1.287 ± 0.06 g/cm³ (Predicted)
Refractive Index 1.477 (at 25 °C)[1]
1.482
Table 2: Solubility and Partitioning of this compound
PropertyValueReferences
Solubility in Water 15.7 g/100 mL (at 25 °C)[1]
Other Solubilities Soluble in alcohol, ether, and ethyl acetate. Slightly soluble in chloroform and methanol.[1]
logP (o/w) 0.470
Table 3: Chemical and Stability Properties of this compound
PropertyValueReferences
pH (0.1 mol/L aqueous solution at 25 °C) 2.22[1]
Stability Light-, heat-, and oxygen-stable.[1]
pKa 3.86 ± 0.21 (Predicted)

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, as well as standard procedures for determining its key physicochemical properties.

Synthesis of this compound

This protocol is based on the partial esterification of citric acid with ethanol.[1][3]

Materials:

  • Citric acid monohydrate

  • Anhydrous ethanol

  • p-Toluenesulfonic acid (PTS) (catalyst)

  • Benzene (water carrier)

  • Sodium carbonate (Na₂CO₃)

  • Petroleum ether

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

Procedure:

  • In a 250 mL three-neck flask equipped with a condenser and a dropping funnel, dissolve 21 g (0.1 mol) of citric acid monohydrate and 0.2 g of PTS in 42 mL (0.7 mol) of anhydrous ethanol with magnetic stirring at room temperature.

  • Add 70 mL of benzene to the flask as a water carrier.

  • Heat the reaction mixture at 90 °C for 10 hours.

  • After the reaction, remove the benzene and excess ethanol by reduced-pressure distillation to obtain a viscous, light-yellow liquid.

Purification of this compound

This multi-step extraction process is designed to remove by-products such as triethyl citrate, monoethyl citrate, and unreacted citric acid.[1]

Procedure:

  • Removal of Triethyl Citrate:

    • Dilute the crude product with 20 mL of distilled water.

    • Adjust the pH to 8 with Na₂CO₃.

    • Extract the solution with 50 mL of petroleum ether (3 times) and then with 50 mL of ethyl acetate (1 time). The triethyl citrate will move to the organic layer.

  • Removal of Citric Acid and Monoethyl Citrate:

    • Adjust the pH of the remaining aqueous solution to 4 with hydrochloric acid.

    • Extract the this compound into an organic solvent. Most of the more acidic and water-soluble citric acid and monoethyl citrate will remain in the aqueous phase.

  • Final Steps:

    • Wash the organic extract containing this compound.

    • Dry the organic layer with anhydrous sodium sulfate.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Determination of Purity by Acid Titration

This method quantifies the purity of the synthesized this compound by titrating the remaining acidic carboxyl group.[1]

Materials:

  • This compound sample

  • Standardized potassium hydroxide (KOH) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Neutralized ethanol

Procedure:

  • Accurately weigh approximately 0.2-0.25 g of the this compound sample.

  • Dissolve the sample in a suitable volume of neutralized ethanol.

  • Add a few drops of phenolphthalein indicator.

  • Titrate the solution with the standardized KOH solution until a persistent pink endpoint is observed.

  • Record the volume of KOH solution consumed.

  • Calculate the purity of this compound, considering that 1 mole of this compound reacts with 1 mole of KOH. Account for any potential acidic impurities like monoethyl citrate, which would consume 2 moles of KOH.

Measurement of Refractive Index

This protocol adheres to the principles outlined in USP <831>.[4][5]

Apparatus:

  • Abbé refractometer or a digital refractometer of equal or greater accuracy.

  • Calibrated thermometer.

  • Constant temperature bath.

Procedure:

  • Calibrate the refractometer using a standard of known refractive index (e.g., distilled water, which has a refractive index of 1.3325 at 25 °C).

  • Adjust and maintain the temperature of the instrument's prisms to the specified temperature (e.g., 25 °C) using the constant temperature bath.

  • Apply a small amount of the this compound sample to the surface of the prism.

  • Allow the sample to reach thermal equilibrium.

  • Take the reading of the refractive index, typically using the D line of sodium (589 nm).

  • Clean the prisms thoroughly after the measurement.

Determination of Boiling Point

The Thiele tube method is a suitable micro-method for determining the boiling point of a liquid sample.[6]

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner)

  • Mineral oil

Procedure:

  • Fill the Thiele tube with mineral oil to a level above the top of the side arm.

  • Place a small amount (about 0.5 mL) of this compound into the small test tube.

  • Place the capillary tube, open end down, into the small test tube.

  • Attach the small test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

  • Insert the thermometer and sample assembly into the Thiele tube, immersing the sample in the oil.

  • Gently heat the side arm of the Thiele tube.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Once a continuous stream of bubbles is observed, remove the heat.

  • The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube as the apparatus cools.

Mechanism of Action and Experimental Workflows

Anticoagulant Activity: Calcium Chelation Pathway

This compound functions as an anticoagulant by chelating free calcium ions (Ca²⁺) in the blood, which are essential cofactors in the coagulation cascade. By reducing the concentration of available Ca²⁺, this compound effectively inhibits blood clotting.[1][7] The ethyl groups in this compound introduce steric hindrance, which leads to a weaker binding with Ca²⁺ compared to sodium citrate, but facilitates a faster release of Ca²⁺.[8][9] This property is potentially advantageous in clinical applications where a more reversible anticoagulant effect is desired.[7][8]

Calcium_Chelation_Pathway cluster_blood Blood Plasma cluster_reagents Anticoagulant Action Free_Ca2+ Free Ca²⁺ Coagulation_Factors Coagulation Factors Free_Ca2+->Coagulation_Factors Activates Ca_DEC_Complex Ca-Et₂Cit Complex (Chelated) Clot_Formation Clot Formation Coagulation_Factors->Clot_Formation Leads to DEC This compound (Et₂Cit) DEC->Free_Ca2+ Chelation DEC->Clot_Formation Inhibits Ca_DEC_Complex->Free_Ca2+ Dissociation (Reversible) Synthesis_Workflow Esterification Esterification Reaction (PTS Catalyst, 90°C) Distillation Reduced-Pressure Distillation Esterification->Distillation Crude_Product Crude this compound Distillation->Crude_Product Purification Multi-Step Solvent Extraction (pH adjustments) Crude_Product->Purification Purified_Product Purified this compound Purification->Purified_Product Purity_Analysis Purity Assessment (Acid Titration) Purified_Product->Purity_Analysis Final_Product Final Product >99% Pure Purity_Analysis->Final_Product

References

Unraveling the Molecular Dance: Diethyl Citrate's Mechanism of Action as a Calcium Chelator

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Diethyl citrate (Et₂Cit), an esterified derivative of citric acid, has emerged as a molecule of significant interest in the biomedical field, primarily owing to its function as a calcium-chelating agent. Its ability to bind with calcium ions (Ca²⁺) underpins its utility as an anticoagulant and a protective agent against vascular calcification.[1] Unlike its more widely known counterpart, sodium citrate (Na₃Cit), this compound exhibits distinct kinetic and thermodynamic properties in its interaction with calcium, offering a nuanced profile for therapeutic applications. This technical guide provides an in-depth exploration of the mechanism of action of this compound as a calcium chelator, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Core Mechanism of Calcium Chelation

The fundamental mechanism of this compound's action lies in its capacity to form a stable complex with calcium ions. This process, known as chelation, effectively reduces the concentration of free, ionized calcium (Ca²⁺) in a given system. The chelation process is mediated by the carboxylate group (-COOH) and the oxygen atoms within the ester groups (C-O-C) of the this compound molecule.[2][3] Spectroscopic and analytical studies have revealed that this compound and Ca²⁺ coordinate in a 1:1 ratio to form the complex CaEt₂Cit.[2][3] The oxygen atoms in the carboxylate and ester groups act as bidentate ligands, effectively "clasping" the calcium ion.[2][3]

A crucial distinction between this compound and sodium citrate is the nature of their interaction with calcium. The two ethyl groups in this compound introduce steric hindrance, which results in a weaker coordination ability with Ca²⁺ compared to sodium citrate.[1][4] However, this structural feature also facilitates a faster dissociation of the CaEt₂Cit complex, a property that can be advantageous in clinical settings to avoid complications like hypocalcemia.[1][2]

Quantitative Analysis of Calcium Chelation

The interaction between this compound and calcium has been quantified through various studies, providing a basis for comparing its efficacy with other chelators.

Comparative Chelation Kinetics

The kinetics of the chelation reaction reveal the speed at which this compound binds to and releases calcium ions.

ChelatorReaction Order (n)Reaction Rate Constant (k) (L·mol⁻¹·s⁻¹)Reverse Reaction Rate Constant (k_re) (L·mol⁻¹·s⁻¹)
This compound (Et₂Cit)2.46[2][3]120[2][3]0.52[2][3]
Sodium Citrate (Na₃Cit)2.44[2][3]289[2][3]0.15[2][3]

Table 1: Comparative calcium chelation kinetics of this compound and Sodium Citrate.

The data indicates that sodium citrate has a faster complexation rate with Ca²⁺, while this compound has a significantly faster dissociation rate.[2][3]

Stability of the Calcium Complex

The stability constant (K_s) is a measure of the strength of the interaction between the chelator and the metal ion.

ComplexStability Constant (K_s) at pH 7.4, 37°C
Calcium this compound (CaEt₂Cit)231[5]
Calcium Citrate (CaCit)1988[5]

Table 2: Stability constants of this compound and Sodium Citrate with Calcium.

The higher stability constant of the calcium citrate complex signifies a more stable bond compared to the calcium this compound complex.[5]

Impact on Biological Systems

The calcium chelating activity of this compound has profound effects on various biological processes, most notably blood coagulation and cellular responses to calcifying nanoparticles.

Anticoagulation

The blood coagulation cascade is a series of enzymatic reactions that are heavily dependent on the presence of free Ca²⁺ ions. By chelating Ca²⁺, this compound disrupts this cascade, thereby inhibiting the formation of blood clots.[1][2] In rabbit models, this compound has been shown to prolong the activated coagulation time, demonstrating its potential as an effective anticoagulant.[1][6]

Concentration of Et₂Cit (mmol/L)Activated Coagulation Time (seconds)
> 87.2> 1200[6]

Table 3: Anticoagulant effect of this compound in rabbits.

Inhibition of Vascular Calcification and Cytoprotection

Recent research has highlighted the cytoprotective effects of this compound against damage induced by nanosized hydroxyapatite (nano-HAp) crystals, which are implicated in vascular calcification.[1][5][7] Nano-HAp can induce apoptosis and necrosis in vascular smooth muscle cells (MOVASs) by increasing intracellular Ca²⁺ concentration, leading to mitochondrial damage, increased reactive oxygen species (ROS), and lysosomal rupture.[5][7]

This compound mitigates these cytotoxic effects by chelating Ca²⁺, thereby preventing the initial surge in intracellular calcium.[5][7] This protective mechanism leads to increased cell viability, stabilized mitochondrial membrane potential, and reduced release of lactate dehydrogenase (LDH), a marker of cell damage.[5][7]

TreatmentCell Viability (%)LDH Release (%)Mitochondrial Membrane Potential (Δψm) (% of control)
Nano-HAp alone42.6[8]22.1[8]37.21[8]
Nano-HAp + Et₂Cit (varied concentrations)52.8 - 87.6[8]8.44 - 17.78[8]13.35 - 30.24[8]

Table 4: Cytoprotective effects of this compound against nano-HAp induced toxicity in MOVAS cells.

Signaling Pathways and Experimental Workflows

The interaction of this compound with calcium-dependent signaling pathways can be visualized to better understand its mechanism of action.

nano_hap_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Nano-HAp Nano-HAp Cell_Entry Cellular Uptake Nano-HAp->Cell_Entry Lysosome Lysosomal Dissolution Cell_Entry->Lysosome Ca_Increase ↑ Intracellular Ca²⁺ Lysosome->Ca_Increase Mitochondria Mitochondrial Damage Ca_Increase->Mitochondria Lys_Rupture Lysosomal Rupture Ca_Increase->Lys_Rupture ROS ↑ ROS Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis Necrosis Necrosis Lys_Rupture->Necrosis

Figure 1: Signaling pathway of nano-HAp-induced cytotoxicity.

et2cit_protection_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Nano-HAp Nano-HAp Cell_Entry Cellular Uptake Nano-HAp->Cell_Entry Et2Cit This compound Chelation Ca²⁺ Chelation Et2Cit->Chelation Lysosome Lysosomal Dissolution Cell_Entry->Lysosome Ca_Increase ↑ Intracellular Ca²⁺ Lysosome->Ca_Increase Ca_Increase->Chelation Mitochondria Mitochondrial Damage ROS ↑ ROS Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis Lys_Rupture Lysosomal Rupture Necrosis Necrosis Lys_Rupture->Necrosis Chelation->Mitochondria Inhibits Chelation->Lys_Rupture Inhibits

Figure 2: Protective mechanism of this compound against nano-HAp cytotoxicity.

experimental_workflow cluster_assays Cytotoxicity and Apoptosis Assays Start Start Cell_Culture Culture MOVAS Cells Start->Cell_Culture Treatment Treat with Nano-HAp +/- Et₂Cit Cell_Culture->Treatment Incubation Incubate for 24h Treatment->Incubation CCK8 Cell Viability (CCK-8) Incubation->CCK8 LDH Membrane Damage (LDH) Incubation->LDH JC1 Mitochondrial Potential (JC-1) Incubation->JC1 AnnexinV Apoptosis/Necrosis (Annexin V) Incubation->AnnexinV Fluo4 Intracellular Ca²⁺ (Fluo-4 AM) Incubation->Fluo4 Data_Analysis Data Analysis CCK8->Data_Analysis LDH->Data_Analysis JC1->Data_Analysis AnnexinV->Data_Analysis Fluo4->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 3: Experimental workflow for investigating cytoprotective effects.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the calcium-chelating and cytoprotective effects of this compound.

Determination of Intracellular Calcium Concentration
  • Principle: The fluorescent probe Fluo-4/AM is a cell-permeant dye that is cleaved by intracellular esterases to become Fluo-4, which exhibits a large fluorescence intensity increase upon binding to Ca²⁺.

  • Protocol:

    • Seed MOVAS cells in a suitable plate and culture until they reach the desired confluency.

    • Treat the cells with nano-HAp in the presence or absence of varying concentrations of this compound for a specified duration.

    • Wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution).

    • Load the cells with Fluo-4/AM (typically 1-5 µM) in the dark at 37°C for 30-60 minutes.

    • Wash the cells to remove excess dye.

    • Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. The excitation wavelength for Fluo-4 is ~494 nm, and the emission wavelength is ~516 nm.

    • Quantify the changes in intracellular Ca²⁺ levels based on the fluorescence intensity.[7]

Cell Viability Assay (CCK-8)
  • Principle: The Cell Counting Kit-8 (CCK-8) assay utilizes a water-soluble tetrazolium salt that is reduced by dehydrogenases in living cells to produce a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.

  • Protocol:

    • Seed MOVAS cells in a 96-well plate and culture overnight.

    • Expose the cells to nano-HAp with or without different concentrations of this compound for 24 hours.

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control group.[5]

Lactate Dehydrogenase (LDH) Release Assay
  • Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the medium is proportional to the extent of cytotoxicity.

  • Protocol:

    • Culture and treat the cells as described for the cell viability assay.

    • Collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture containing lactate, NAD⁺, and a tetrazolium salt.

    • The LDH-catalyzed conversion of lactate to pyruvate is coupled to the reduction of NAD⁺ to NADH, which then reduces the tetrazolium salt to a colored formazan.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

    • Express LDH release as a percentage of the maximum LDH release from lysed control cells.[5][7]

Mitochondrial Membrane Potential (Δψm) Assay (JC-1 Staining)
  • Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high Δψm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low Δψm, JC-1 remains in its monomeric form and fluoresces green.

  • Protocol:

    • Culture and treat the cells as described previously.

    • Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C in the dark.

    • Wash the cells with a suitable buffer.

    • Analyze the cells by flow cytometry or fluorescence microscopy.

    • Measure the red and green fluorescence intensities. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[5][7]

Apoptosis and Necrosis Detection (Annexin V and Propidium Iodide Staining)
  • Principle: Annexin V is a protein that binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, thus staining necrotic or late apoptotic cells.

  • Protocol:

    • Culture and treat the cells as described.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[5][7]

Conclusion

This compound presents a compelling profile as a calcium chelator with significant therapeutic potential. Its mechanism of action is centered on the formation of a 1:1 complex with Ca²⁺, which, while weaker than that of sodium citrate, allows for a more rapid release of the ion. This dynamic equilibrium underpins its efficacy as an anticoagulant and its ability to protect vascular smooth muscle cells from calcification-induced damage. The detailed experimental protocols and pathway visualizations provided in this guide offer a robust framework for further research and development of this compound-based therapies. Its unique properties make it a promising candidate for applications where a more transient and reversible chelation of calcium is desirable, potentially offering a safer alternative to traditional anticoagulants and a novel approach to mitigating vascular calcification.

References

An In-Depth Technical Guide to the Molecular Structure and Isomers of Didiethyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and isomeric forms of diethyl citrate. This compound, a partial ester of citric acid, is a molecule of significant interest in various scientific fields, including pharmaceuticals and materials science. This document elucidates its structural characteristics, details its positional and stereoisomers, and provides relevant experimental protocols for its synthesis and characterization. All quantitative data are summarized for clarity, and key processes are visualized using Graphviz diagrams.

Molecular Structure of this compound

This compound (C10H16O7) is a tri-ester of citric acid and ethanol with a molecular weight of 248.23 g/mol .[1] Its structure is characterized by a central quaternary carbon atom bonded to a hydroxyl group, a carboxylic acid group, and two carboxymethyl ester groups where the ethyl groups have replaced the acidic protons of citric acid. The presence of ester groups and a free carboxylic acid imparts both hydrophilic and hydrophobic characteristics to the molecule.

Isomers of this compound

The synthesis of this compound via the partial esterification of citric acid with ethanol typically results in a mixture of positional isomers.[2][3] This is due to the three carboxylic acid groups of citric acid having different steric environments. The two primary positional isomers are:

  • 1,2-Diethyl Citrate (asymmetric): In this isomer, the ethyl groups are attached to the terminal and central carboxylic acid moieties. This molecule possesses a chiral center at the quaternary carbon of the original citric acid backbone, and therefore exists as a pair of enantiomers (R and S forms). It is typically produced as a racemic mixture.

  • 1,3-Diethyl Citrate (symmetric): Here, the ethyl groups are esterified to the two terminal carboxylic acid groups. This isomer is achiral as it possesses a plane of symmetry.

One study reported that the synthesis of this compound resulted in a 6:5 molar ratio of the symmetric (1,3-diethyl citrate) to the nonsymmetric (1,2-diethyl citrate) isomers.[2][3]

Positional Isomers

The differential placement of the two ethyl groups gives rise to the distinct physicochemical properties of the 1,2- and 1,3-diethyl citrate isomers. This structural difference is readily distinguishable using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR).

cluster_0 Positional Isomers of this compound 1,2-Diethyl Citrate 1,2-Diethyl Citrate (Asymmetric, Chiral) 1,3-Diethyl Citrate 1,3-Diethyl Citrate (Symmetric, Achiral) Citric Acid Citric Acid Esterification Esterification Citric Acid->Esterification Ethanol Ethanol Ethanol->Esterification Esterification->1,2-Diethyl Citrate Forms Esterification->1,3-Diethyl Citrate Forms

Figure 1: Relationship between citric acid, ethanol, and the resulting positional isomers of this compound.
Stereoisomers of 1,2-Diethyl Citrate

The central quaternary carbon atom in 1,2-diethyl citrate is a stereocenter, as it is bonded to four different groups: a hydroxyl group, a carboxymethyl group, a carboxymethyl ester group, and the rest of the carbon chain. This chirality gives rise to two enantiomers, (R)-1,2-diethyl citrate and (S)-1,2-diethyl citrate. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The separation of these enantiomers requires chiral chromatography techniques.

cluster_mirror Mirror Plane 1,2-Diethyl Citrate (Racemic Mixture) 1,2-Diethyl Citrate (Racemic Mixture) (R)-1,2-Diethyl Citrate (R)-1,2-Diethyl Citrate 1,2-Diethyl Citrate (Racemic Mixture)->(R)-1,2-Diethyl Citrate Enantiomer 1 (S)-1,2-Diethyl Citrate (S)-1,2-Diethyl Citrate 1,2-Diethyl Citrate (Racemic Mixture)->(S)-1,2-Diethyl Citrate Enantiomer 2

Figure 2: Enantiomeric relationship of 1,2-diethyl citrate.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of citric acid with ethanol, using an acid catalyst. The following is a representative protocol.[4]

Materials:

  • Citric acid monohydrate (21 g, 0.1 mol)

  • Anhydrous ethanol (42 mL, 0.7 mol)

  • p-Toluene sulfonic acid (PTS) catalyst (0.2 g)

  • Benzene (70 mL, as a water carrier)

  • Sodium carbonate (Na2CO3)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

Procedure:

  • In a 250 mL three-neck flask equipped with a condenser and a dropping funnel, dissolve citric acid monohydrate and p-toluene sulfonic acid in anhydrous ethanol with magnetic stirring at room temperature.

  • Add benzene to the flask as a water carrier.

  • Heat the reaction mixture to 90 °C and maintain for 10 hours. The actual temperature within the flask will be approximately 72 °C due to the formation of an ethanol-benzene azeotrope.

  • After the reaction, remove the benzene and excess ethanol by reduced-pressure distillation to obtain a viscous, light-yellow liquid.

Purification:

  • To remove any triethyl citrate byproduct, dilute the viscous liquid with 20 mL of distilled water, adjust the pH to 8 with sodium carbonate, and extract with petroleum ether (3 x 50 mL) followed by ethyl acetate (1 x 50 mL).

  • To remove unreacted citric acid and monoethyl citrate, adjust the aqueous phase to pH 4 with hydrochloric acid and extract the this compound into ethyl acetate.

  • Wash the organic extract, dry over anhydrous sodium sulfate, and evaporate the solvent in a rotary evaporator to yield the crude this compound.

  • To convert any remaining carboxylate salts to the free acid, adjust the pH to 1 with hydrochloric acid and extract with ethyl acetate (3 x 50 mL).

  • Dry the final organic extract with anhydrous sodium sulfate and remove the solvent by rotary evaporation to obtain the purified this compound. A typical yield is around 65.3%.[4]

cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow A 1. Dissolve Reactants (Citric Acid, Ethanol, Catalyst) B 2. Add Benzene (Water Carrier) A->B C 3. Heat at 90°C for 10h B->C D 4. Remove Solvents (Reduced Pressure Distillation) C->D E 5. pH 8 Adjustment & Extraction (Remove Triethyl Citrate) D->E Crude Product F 6. pH 4 Adjustment & Extraction (Isolate this compound) E->F G 7. pH 1 Adjustment & Extraction (Convert Salts to Acid) F->G H 8. Drying & Solvent Removal G->H Purified this compound Purified this compound H->Purified this compound

Figure 3: General workflow for the synthesis and purification of this compound.
Characterization and Separation of Isomers

The isomers of this compound can be characterized and separated using chromatographic and spectroscopic methods.

Thin-Layer Chromatography (TLC): TLC can be used to establish the purity of the synthesized this compound.[4]

High-Performance Liquid Chromatography (HPLC): While a specific method for the separation of this compound isomers is not detailed in the available literature, a reverse-phase HPLC method could be developed. For the related compound, diethylcarbamazine citrate, a C8 or C18 column with a mobile phase of acetonitrile and a phosphate buffer has been used.[5] A similar approach, with careful optimization of the mobile phase composition and pH, could likely resolve the 1,2- and 1,3-diethyl citrate isomers.

Chiral HPLC: For the separation of the enantiomers of 1,2-diethyl citrate, chiral HPLC is necessary. This would involve the use of a chiral stationary phase (CSP) that can differentially interact with the (R) and (S) enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of this compound and its isomers. The different isomers will likely have slightly different retention times on a suitable GC column, and their mass spectra can be used for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for the structural elucidation of the this compound isomers.[2][3] The asymmetry of the 1,2-isomer results in a more complex spectrum compared to the symmetric 1,3-isomer.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

PropertyValueReference
Molecular Formula C10H16O7[1]
Molecular Weight 248.23 g/mol [1]
Boiling Point 355 °C[6]
Density 1.28 g/cm³ (at 25 °C)[6]
Solubility in Water 15.7 g/100 mL (at 25 °C)[4]
pH (0.1 mol/L aq. soln.) 2.22[4]
Glass Transition Temp. 228 K[2][3]
Decomposition Temp. 493 K[2][3]
Isomer Ratio (Symmetric:Nonsymmetric) 6:5[2][3]

Spectroscopic Data (FT-IR):

  • -OH stretch: 3469 cm-1

  • -CH2, -CH3 stretch: 2986-2940 cm-1

  • C=O (ester) stretch: 1736 cm-1[4]

NMR Data (1H and 13C): Detailed, separated NMR data for the pure isomers are not readily available in the literature. The spectra of the isomer mixture show characteristic signals for the ethyl groups (triplets and quartets) and the methylene groups of the citrate backbone.[2][3] The presence of multiple peaks in these regions confirms the existence of the two isomers.[2][3]

Conclusion

This technical guide has provided a detailed overview of the molecular structure and isomerism of this compound. The existence of both positional (1,2- and 1,3-) and, in the case of the 1,2-isomer, stereoisomers (R and S enantiomers) has been established. A representative experimental protocol for the synthesis and purification of this compound has been outlined. While some quantitative physicochemical data and general characterization methods are available, further research is needed to fully characterize the individual isomers, including the determination of their specific spectroscopic data and the development of robust chromatographic separation methods. Such information will be invaluable for researchers and professionals working with this versatile molecule in various applications.

References

An In-Depth Technical Guide to the Toxicological Profile of Diethyl Citrate for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethyl citrate, an ester of citric acid, is utilized in various industrial applications, including as a plasticizer and a component in cosmetic formulations. Its toxicological profile for in vitro research applications is not extensively documented in publicly available literature. The primary body of research focuses on its role as a calcium-chelating agent and its subsequent protective effects against cytotoxicity induced by certain nanomaterials, rather than its direct toxicological impact. This guide synthesizes the available data, providing insights into its known mechanistic actions and outlining standard protocols for its toxicological assessment.

Mechanism of Action: Calcium Chelation

The principal mechanism of action for this compound in biological systems is its ability to chelate calcium ions (Ca²⁺). This activity is central to its function as an anticoagulant, as it reduces the concentration of free Ca²⁺ necessary for the blood coagulation cascade.[1] In in vitro models, this calcium-chelating property has been shown to be protective against cellular damage caused by agents that disrupt calcium homeostasis.[1][2]

Signaling Pathway of Cytoprotection

In vitro studies on mouse aortic smooth muscle cells (MOVASs) have demonstrated that this compound can mitigate the cytotoxic effects of nanosized hydroxyapatite (nano-HAp) crystals. The proposed signaling pathway for this protective effect is initiated by the chelation of intracellular calcium, which in turn prevents a cascade of downstream events leading to cell death.

Cytoprotection_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Nano-HAp Nano-HAp Ca2+_elevation Intracellular Ca²⁺ Elevation Nano-HAp->Ca2+_elevation Induces Mitochondrial_Damage Mitochondrial Damage Ca2+_elevation->Mitochondrial_Damage Leads to Lysosomal_Rupture Lysosomal Rupture Ca2+_elevation->Lysosomal_Rupture Causes ROS_Production ROS Production Mitochondrial_Damage->ROS_Production Increases Apoptosis Apoptosis ROS_Production->Apoptosis Triggers Necrosis Necrosis Lysosomal_Rupture->Necrosis Induces DEC This compound DEC->Ca2+_elevation Chelates Ca²⁺ to Inhibit

Caption: Protective mechanism of this compound against nano-HAp-induced cytotoxicity.

Cytotoxicity Profile

Mitigation of Nano-Hydroxyapatite Induced Cytotoxicity

Studies have quantified the protective effects of this compound against nano-HAp-induced damage in mouse aortic smooth muscle cells (MOVASs). The data demonstrates a dose-dependent increase in cell viability and a decrease in markers of cell damage when cells are co-treated with nano-HAp and this compound.[2][3]

EndpointCell LineTreatmentResult
Cell ViabilityMOVASs100 µg/mL nano-HAp42.6% viability
100 µg/mL nano-HAp + this compoundViability increased to 52.8% - 87.6% (concentration-dependent)[3]
LDH ReleaseMOVASs100 µg/mL nano-HAp22.1% release
100 µg/mL nano-HAp + this compoundLDH release decreased to 8.44% - 17.78% (concentration-dependent)[4]
Mitochondrial Damage (Δψm)MOVASs100 µg/mL nano-HAp37.21% decrease in Δψm
100 µg/mL nano-HAp + this compoundDecrease in Δψm reduced to 13.35% - 30.24% (concentration-dependent)[3]
Apoptosis/Necrosis RateMOVASs100 µg/mL nano-HAp38.28% late apoptotic/necrotic cells
100 µg/mL nano-HAp + this compoundRate decreased to 9.05% - 29.89% (concentration-dependent)[3]

Genotoxicity Profile

There are no specific in vitro genotoxicity studies, such as the Ames test, micronucleus assay, or chromosomal aberration assay, publicly available for this compound. However, related citrate esters have been assessed. For instance, acetyl triethyl citrate and acetyl tributyl citrate were not found to be genotoxic in bacterial or mammalian test systems.[5] The Cosmetic Ingredient Review (CIR) Expert Panel concluded that citrate esters, as a group, were mostly negative in in vitro and in vivo genotoxicity tests.[6]

Experimental Protocols

Detailed experimental protocols for the direct toxicological assessment of this compound are not available. The following sections provide methodologies for the key experiments cited in the context of its cytoprotective effects and generalized protocols for standard genotoxicity assays.

In Vitro Cytotoxicity Mitigation Assay Workflow

The following workflow outlines the experimental process used to assess the cytoprotective effects of this compound against nano-HAp-induced toxicity in MOVASs.[2][3]

Cytotoxicity_Workflow cluster_setup Cell Culture and Treatment cluster_assays Endpoint Assays Seed_Cells Seed MOVASs in 96-well plates Synchronize Synchronize cells in serum-free medium Seed_Cells->Synchronize Treat Treat with nano-HAp and/or this compound for 24h Synchronize->Treat Viability Cell Viability (CCK-8 Assay) Treat->Viability Membrane Membrane Integrity (LDH Assay) Treat->Membrane Mitochondria Mitochondrial Potential (JC-1 Staining) Treat->Mitochondria ROS ROS Production (DCFH-DA Staining) Treat->ROS Apoptosis Apoptosis/Necrosis (Annexin V Staining) Treat->Apoptosis Calcium Intracellular Ca²⁺ (Fluo-4/AM) Treat->Calcium Lysosome Lysosomal Integrity (Acridine Orange) Treat->Lysosome Data_Analysis Data Analysis and Comparison Viability->Data_Analysis Membrane->Data_Analysis Mitochondria->Data_Analysis ROS->Data_Analysis Apoptosis->Data_Analysis Calcium->Data_Analysis Lysosome->Data_Analysis

Caption: Experimental workflow for assessing cytoprotective effects of this compound.

Generalized Protocol for In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This protocol is a generalized procedure and should be adapted for the specific properties of this compound.

  • Cell Culture:

    • Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6) or primary human lymphocytes.

    • Culture cells to an appropriate density.

  • Treatment:

    • Expose cell cultures to at least three concentrations of this compound, with and without a metabolic activation system (S9 mix).

    • Include concurrent negative (solvent) and positive controls.

    • Treatment duration is typically 3-6 hours with S9, and a longer period (e.g., 1.5-2 normal cell cycles) without S9.

  • Cell Harvest:

    • Add a cytokinesis-blocking agent (e.g., cytochalasin B) to accumulate cells that have completed one mitosis.

    • Harvest cells at a time equivalent to 1.5-2 normal cell cycles after the beginning of treatment.

  • Slide Preparation and Staining:

    • Prepare slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring:

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • Assess cytotoxicity using metrics like the Cytokinesis-Block Proliferation Index (CBPI).

Generalized Protocol for Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This is a generalized protocol and should be optimized for this compound.

  • Strain Preparation:

    • Use at least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA or WP2 uvrA (pKM101)).

  • Treatment:

    • Perform the test with and without a metabolic activation system (S9 mix).

    • Use at least five different concentrations of this compound.

    • Include concurrent negative (solvent) and positive controls.

  • Incubation:

    • In the plate incorporation method, mix the test substance, bacterial culture, and molten top agar (with or without S9 mix) and pour it onto minimal glucose agar plates.

    • Incubate plates at 37°C for 48-72 hours.

  • Scoring:

    • Count the number of revertant colonies per plate.

    • A positive result is defined as a concentration-related increase in the number of revertants to at least twice the spontaneous reversion rate.

Conclusion

The available in vitro toxicological data for this compound is sparse and primarily highlights its cytoprotective properties through calcium chelation. There is a notable absence of direct cytotoxicity and genotoxicity studies in the public domain. For a comprehensive understanding of its toxicological profile, further research employing standardized assays is necessary. The protocols and data presented in this guide serve as a foundation for researchers and drug development professionals to design future studies and to understand the current state of knowledge regarding the in vitro effects of this compound.

References

In-Depth Technical Guide to Diethyl Citrate Hydrolysis: Rate and Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of diethyl citrate, a compound of interest in various scientific and pharmaceutical applications. The guide details the kinetics of the hydrolysis reaction under different pH and temperature conditions, identifies the primary and potential intermediate byproducts, and outlines experimental protocols for monitoring the reaction. All quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound is an organic compound that serves as a calcium-chelating agent and is investigated for its anticoagulant properties.[1] Its stability in aqueous solutions is a critical factor in its application, particularly in drug development and formulation. The hydrolysis of this compound, the process by which it reacts with water, leads to its degradation and the formation of byproducts. This guide delves into the specifics of this chemical transformation.

Hydrolysis Reaction and Byproducts

The hydrolysis of this compound is a pH-dependent process that can be catalyzed by both acids and bases.[1] The primary reaction involves the cleavage of the two ester bonds, yielding citric acid and two molecules of ethanol.

Primary Reaction:

This compound + 2 H₂O ⇌ Citric Acid + 2 Ethanol

Byproducts:

The primary byproducts of complete hydrolysis are:

  • Citric Acid: A tricarboxylic acid naturally occurring in citrus fruits.[2]

  • Ethanol: A simple alcohol.

During the course of the hydrolysis, an intermediate byproduct may be formed:

  • Monoethyl Citrate: This compound results from the hydrolysis of one of the two ester linkages and is also a known impurity in the synthesis of this compound.[3] The stepwise hydrolysis suggests that monoethyl citrate is a transient species in the degradation pathway.

Hydrolysis Rate and Kinetics

The rate of this compound hydrolysis is significantly influenced by pH and temperature. While specific kinetic data for this compound is not extensively available in the public domain, general principles of ester hydrolysis can be applied. The reaction typically follows pseudo-first-order kinetics under constant pH conditions.

Effect of pH

Ester hydrolysis is generally slowest in the neutral pH range and is accelerated under both acidic and basic conditions.[4] For this compound, the hydrolysis half-life in neutral aqueous solutions is reported to be greater than 72 hours.[1]

  • Acid-Catalyzed Hydrolysis: In acidic environments, the ester oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. This process is typically faster than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than water.[4]

Condition General Effect on Hydrolysis Rate Note
Acidic (pH < 7) AcceleratedRate is proportional to the concentration of H⁺ ions.
Neutral (pH ≈ 7) SlowHalf-life reported to be > 72 hours.[1]
Basic (pH > 7) Significantly AcceleratedRate is proportional to the concentration of OH⁻ ions.

Table 1: General Effect of pH on this compound Hydrolysis Rate.

Effect of Temperature

The rate of hydrolysis increases with temperature, a relationship that can be described by the Arrhenius equation. This equation relates the rate constant (k) to the activation energy (Ea) and the absolute temperature (T). A graphical representation of the logarithm of the rate constant versus the inverse of the temperature (an Arrhenius plot) can be used to determine the activation energy of the reaction.

Parameter General Principle
Rate Constant (k) Increases with increasing temperature.
Activation Energy (Ea) The minimum energy required for the reaction to occur. Can be determined from an Arrhenius plot.

Table 2: Effect of Temperature on Hydrolysis Kinetics.

Experimental Protocols

Monitoring the hydrolysis of this compound requires a robust analytical method to separate and quantify the parent compound and its byproducts over time. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

Experimental Workflow for Hydrolysis Kinetics Study

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_solution Prepare this compound Stock Solution initiate_reaction Initiate Hydrolysis in Buffered Solution prep_solution->initiate_reaction prep_buffers Prepare Buffers at Desired pH Values prep_buffers->initiate_reaction incubate Incubate at Controlled Temperature initiate_reaction->incubate sample_collection Collect Aliquots at Time Intervals incubate->sample_collection Sampling hplc_analysis Analyze Samples by HPLC sample_collection->hplc_analysis quantification Quantify this compound and Byproducts hplc_analysis->quantification kinetics Determine Rate Constants and Half-life quantification->kinetics

Figure 1. Experimental workflow for studying this compound hydrolysis kinetics.
HPLC Method for Analysis

The following is a general HPLC method that can be adapted for the analysis of this compound and its hydrolysis products.

Parameter Condition
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile).
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 30 °C
Injection Volume 20 µL

Table 3: Example HPLC Parameters for this compound Hydrolysis Analysis.

Method Development Notes:

  • The gradient elution will be necessary to separate the more polar byproducts (monoethyl citrate and citric acid) from the less polar this compound.

  • Standards of this compound, monoethyl citrate, and citric acid should be used to determine retention times and for calibration to ensure accurate quantification.

Signaling Pathways and Logical Relationships

The hydrolysis of this compound is a sequential process. The initial hydrolysis of one ester group leads to the formation of monoethyl citrate, which is then further hydrolyzed to citric acid.

hydrolysis_pathway DEC This compound MEC Monoethyl Citrate DEC->MEC + H₂O - Ethanol EtOH Ethanol DEC->EtOH CA Citric Acid MEC->CA + H₂O - Ethanol MEC->EtOH

References

Spectroscopic Analysis of Diethyl Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl citrate, a diester of citric acid, is a compound of interest in various scientific and industrial fields, including pharmaceuticals and polymer science. A thorough understanding of its molecular structure is crucial for its application and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for elucidating the structure and purity of chemical compounds. This technical guide provides an overview of the expected spectroscopic data for this compound and outlines the experimental protocols for acquiring such data.

Note on Data Availability: Despite a comprehensive search of publicly available scientific databases, experimental spectroscopic data for this compound is not readily accessible. The data presented herein is based on established principles of NMR and IR spectroscopy for analogous molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) relative to a standard reference like tetramethylsilane (TMS) are summarized below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (ester ethyl)~1.25Triplet6H
-CH₂- (ester ethyl)~4.15Quartet4H
-CH₂- (citrate backbone)~2.70 - 2.90Multiplet4H
-OHVariableSinglet (broad)1H

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the this compound molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm)
-C H₃ (ester ethyl)~14
-C H₂- (ester ethyl)~61
-C H₂- (citrate backbone)~43
Quaternary Carbon (-C-OH)~73
Carbonyl Carbon (-C=O)~172

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Absorption Bands

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected FT-IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (hydroxyl)3500 - 3200Strong, Broad
C-H stretch (alkane)3000 - 2850Medium
C=O stretch (ester)~1735Strong
C-O stretch (ester)1300 - 1000Strong

Experimental Protocols

NMR Spectroscopy Protocol (General)

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired Free Induction Decay (FID) data by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

FT-IR Spectroscopy Protocol (Liquid Sample)

  • Sample Preparation: For analysis using an Attenuated Total Reflectance (ATR) accessory, place a small drop of neat this compound directly onto the ATR crystal. For transmission spectroscopy, place a drop of the liquid between two IR-transparent salt plates (e.g., NaCl or KBr) to create a thin film.

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal or clean salt plates. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

  • Sample Spectrum: Acquire the spectrum of the this compound sample. Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and their corresponding wavenumbers.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a liquid sample such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ftir FT-IR Spectroscopy cluster_analysis Data Interpretation Sample This compound (Liquid) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep FTIR_Prep Prepare Neat Sample (ATR or Salt Plates) Sample->FTIR_Prep H_NMR Acquire ¹H NMR Spectrum NMR_Prep->H_NMR C_NMR Acquire ¹³C NMR Spectrum NMR_Prep->C_NMR NMR_Process Process & Analyze NMR Data H_NMR->NMR_Process C_NMR->NMR_Process Interpretation Structural Elucidation & Purity Assessment NMR_Process->Interpretation FTIR_Acquire Acquire FT-IR Spectrum FTIR_Prep->FTIR_Acquire FTIR_Process Process & Analyze FT-IR Data FTIR_Acquire->FTIR_Process FTIR_Process->Interpretation

Caption: Workflow for NMR and FT-IR analysis of this compound.

The Synthesis of Diethyl Citrate: A Journey Through Time

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl citrate, an ester of citric acid, is a versatile molecule with applications ranging from its use as a non-toxic plasticizer to its emerging role as a potential anticoagulant in medical applications. Its synthesis, while seemingly a straightforward esterification, has a history intertwined with the development of organic chemistry itself. This technical guide delves into the discovery and historical evolution of this compound synthesis, providing a comprehensive overview of the methodologies, from early acid-catalyzed reactions to modern, more refined protocols. This document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the synthesis of this important compound.

I. The Dawn of Esterification: A Historical Perspective

The synthesis of this compound is fundamentally a story of esterification. While it is challenging to pinpoint the exact moment of its first synthesis, the groundwork was laid in the 19th century with the systematic study of organic reactions. The seminal work of Emil Fischer and Arthur Speier in 1895, which described the acid-catalyzed esterification of carboxylic acids with alcohols, stands as a landmark.[1][2] This reaction, now known as the Fischer-Speier esterification, provided a general and reliable method for the synthesis of esters and would have been the first rational approach to synthesizing this compound.

Early methods would have involved heating citric acid with an excess of ethanol in the presence of a strong mineral acid, such as sulfuric acid or hydrochloric acid.[1][3] The reaction is a reversible equilibrium, and to drive it towards the formation of the ester, early chemists would have relied on using a large excess of the alcohol or attempting to remove the water formed during the reaction.

II. Evolution of Synthesis: From Brute Force to Finesse

Over the decades, the synthesis of this compound has evolved from these early methods to more controlled and efficient processes. The primary advancements have been in the development of more effective catalysts and purification techniques.

Catalysts: The Heart of the Reaction

The choice of catalyst is critical in achieving high yields and purity of this compound. While strong mineral acids are effective, they can also lead to side reactions and corrosion of equipment. This has led to the exploration of a variety of other catalysts:

  • p-Toluenesulfonic Acid (PTSA): A strong organic acid that is less corrosive than mineral acids and is a common choice for modern laboratory and industrial synthesis.

  • Solid Acid Catalysts: Ion-exchange resins, such as Amberlyst-15, offer the advantage of being easily separable from the reaction mixture, simplifying purification and allowing for catalyst recycling.[4]

  • Lewis Acids: While less common for simple esterifications, Lewis acids have also been explored as catalysts.

Purification: The Path to Purity

The purification of this compound from the reaction mixture, which may contain unreacted citric acid, monoethyl citrate, triethyl citrate, and the catalyst, is a crucial step. The most common and effective method is a pH-controlled solvent extraction.[2][5] This technique leverages the different solubilities of the components at various pH levels to achieve a high degree of separation.

III. Quantitative Analysis of Synthesis Methods

The efficiency of this compound synthesis can be evaluated based on several key parameters, including reaction time, temperature, molar ratio of reactants, and ultimately, the yield of the desired product. The following table summarizes typical conditions and outcomes for modern synthesis methods.

CatalystAlcohol:Acid Molar RatioTemperature (°C)Reaction Time (h)Yield (%)Reference
p-Toluenesulfonic Acid7:1901065.3[2]
Amberlyst-15Varies78-120VariesHigh[4]

IV. Detailed Experimental Protocols

This section provides detailed methodologies for two common methods of this compound synthesis.

A. Synthesis using p-Toluenesulfonic Acid Catalyst

Objective: To synthesize this compound from citric acid and ethanol using p-toluenesulfonic acid as a catalyst.

Materials:

  • Citric acid monohydrate (0.1 mol, 21 g)

  • Anhydrous ethanol (0.7 mol, 42 mL)

  • p-Toluenesulfonic acid (0.2 g)

  • Benzene (70 mL, as a water carrier)

  • Sodium carbonate

  • Petroleum ether

  • Ethyl acetate

  • Hydrochloric acid

Procedure:

  • In a 250 mL three-neck flask equipped with a condenser and a dropping funnel, dissolve citric acid monohydrate and p-toluenesulfonic acid in anhydrous ethanol with magnetic stirring at room temperature.[2]

  • Add benzene to the flask as a water carrier.

  • Heat the reaction mixture to 90°C and maintain for 10 hours.[2]

  • After the reaction, cool the mixture and dilute with distilled water.

  • Adjust the pH to 8 with sodium carbonate to neutralize the acidic components.

  • Extract the mixture with petroleum ether and ethyl acetate to remove triethyl citrate.[2]

  • Adjust the pH of the aqueous phase to 4 with hydrochloric acid.

  • Extract the this compound into ethyl acetate.

  • Wash the organic phase with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the final product.

B. Synthesis using Amberlyst-15 Catalyst

Objective: To synthesize this compound using a solid acid catalyst for simplified purification.

Materials:

  • Citric acid

  • Ethanol

  • Amberlyst-15 ion-exchange resin

Procedure:

  • Combine citric acid, ethanol, and Amberlyst-15 in a reaction flask.

  • The reaction can be carried out in a batch reactor or a continuous reactive distillation column.[4]

  • Heat the mixture to the desired reaction temperature (typically between 78-120°C).[4]

  • Monitor the reaction progress by techniques such as HPLC or titration.

  • Upon completion, the catalyst can be removed by simple filtration.

  • The product can then be purified using the pH-controlled solvent extraction method described in the previous protocol.

V. Reaction Pathways and Experimental Workflows

The following diagrams illustrate the core reaction mechanism and a typical experimental workflow for the synthesis of this compound.

Fischer_Esterification CitricAcid Citric Acid (R-COOH) ProtonatedCarbonyl Protonated Carbonyl CitricAcid->ProtonatedCarbonyl + H⁺ Ethanol Ethanol (R'-OH) ProtonatedCarbonyl->CitricAcid - H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate + Ethanol TetrahedralIntermediate->ProtonatedCarbonyl - Ethanol ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H₂O ProtonatedEster->TetrahedralIntermediate + H₂O DiethylCitrate This compound (R-COOR') ProtonatedEster->DiethylCitrate - H⁺ DiethylCitrate->ProtonatedEster + H⁺ H2O Water (H₂O) H_plus H⁺ (catalyst)

Caption: General mechanism of Fischer-Speier esterification for this compound synthesis.

Experimental_Workflow Start Start Reaction Reaction: Citric Acid + Ethanol + Catalyst Start->Reaction Purification Purification: pH-controlled Solvent Extraction Reaction->Purification Analysis Analysis: Spectroscopy, Titration Purification->Analysis Product Pure this compound Analysis->Product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

VI. Conclusion

The synthesis of this compound, from its probable origins in the late 19th century to the sophisticated methods employed today, reflects the broader progress of organic chemistry. The development of new catalysts and purification techniques has enabled the efficient and high-purity production of this valuable compound. For researchers and professionals in drug development, a thorough understanding of these synthesis methods is essential for both laboratory-scale research and potential industrial-scale production. The protocols and data presented in this guide provide a solid foundation for the synthesis and study of this compound.

References

Methodological & Application

Protocol for Preparing Diethyl Citrate Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed protocol for the preparation of diethyl citrate stock solutions intended for use in cell culture applications. This compound (CAS No. 19958-02-2) is an organic compound that has been investigated for its effects on various cell types. Accurate and reproducible preparation of stock solutions is critical for obtaining reliable experimental results. This protocol covers the necessary materials, step-by-step procedures for preparation and sterilization, and recommendations for storage to ensure the stability and integrity of the stock solutions. Additionally, it summarizes available data on the solubility and cytotoxic concentrations of this compound to guide researchers in designing their experiments.

Physicochemical Data

A summary of the physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 19958-02-2[1][2]
Molecular Formula C₁₀H₁₆O₇[2]
Molecular Weight 248.23 g/mol [1]
Appearance Colorless solid (est.)[3]

Solubility Data

The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions. The following table summarizes the available solubility data. It is recommended to perform small-scale solubility tests before preparing a large batch of stock solution.

SolventSolubilityRemarks
Water Slightly soluble; 15.7 g/100 mL (157 mg/mL) has been reported[4]-
Ethanol Soluble[4]The exact quantitative solubility is not specified, but it is generally considered soluble.
DMSO No specific quantitative data found.DMSO is a powerful solvent for many organic compounds used in cell culture.[5] It is advisable to test solubility at the desired concentration.
Methanol Slightly soluble[1][2]-
Chloroform Slightly soluble[1][2]Not typically used for cell culture applications.

Experimental Protocols

Materials
  • This compound powder (CAS No. 19958-02-2)

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Anhydrous Ethanol (200 proof), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Sterile pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filters

Preparation of this compound Stock Solution

This protocol describes the preparation of a 100 mM this compound stock solution. Researchers should adjust the concentration based on their experimental needs and the solubility of this compound in the chosen solvent.

  • Solvent Selection : Choose a suitable solvent for your stock solution. DMSO and ethanol are common choices for cell culture experiments. Ensure the final concentration of the solvent in the cell culture medium does not exceed cytotoxic levels (typically <0.5% for DMSO).

  • Calculation : To prepare a 100 mM stock solution, calculate the required amount of this compound using its molecular weight (248.23 g/mol ).

    • For 1 mL of 100 mM stock solution: 0.1 mmol/L * 1 L/1000 mL * 248.23 g/mol * 1000 mg/g = 24.823 mg/mL.

  • Weighing : In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of this compound powder into a sterile microcentrifuge tube or vial.

  • Dissolving :

    • For DMSO or Ethanol Stock : Add the desired volume of cell culture grade DMSO or ethanol to the tube containing the this compound powder.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be required to aid dissolution, but avoid excessive heat.

  • Sterilization :

    • Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube. This step is crucial to prevent contamination of cell cultures.

  • Aliquoting and Storage :

    • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.

    • Label the aliquots clearly with the name of the compound, concentration, date of preparation, and solvent used.

    • Store the aliquots at -20°C for short-term to medium-term storage. For long-term storage, -80°C is recommended. While specific stability data for this compound is limited, storing in small, tightly sealed aliquots at low temperatures helps to maintain its integrity.

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application start Start weigh Weigh this compound start->weigh dissolve Dissolve in Solvent (DMSO or Ethanol) weigh->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot into Tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store end_prep Stock Solution Ready store->end_prep thaw Thaw Stock Aliquot end_prep->thaw dilute Dilute in Culture Medium to Working Concentration thaw->dilute treat Treat Cells dilute->treat incubate Incubate Cells treat->incubate assay Perform Assay incubate->assay end_culture End assay->end_culture

Figure 1. Experimental workflow for preparing and using this compound stock solutions.

Cytotoxicity and Working Concentrations

Limited data is available on the cytotoxic effects of this compound across a wide range of cell lines. One study on mouse aortic smooth muscle cells (MOVASs) provides some initial insights. Researchers should always perform a dose-response experiment to determine the optimal, non-toxic working concentration for their specific cell line and experimental conditions.

Cell LineConcentration Range TestedObserved EffectsReference
Mouse Aortic Smooth Muscle Cells (MOVASs)1 mM and 4 mMIn the context of the study, this compound was used to mitigate the cytotoxic effects of nano-hydroxyapatite crystals. The study suggests that this compound itself has some effect on cell viability, and its inhibitory effects on nano-HAp induced damage were concentration-dependent.[6]

Signaling Pathway Considerations

The primary mechanism of action described for this compound in a biological context is its ability to chelate calcium ions (Ca²⁺)[6]. By binding to calcium, it can influence various calcium-dependent signaling pathways. In the context of mitigating nano-hydroxyapatite-induced cytotoxicity, this compound was shown to reduce intracellular Ca²⁺ elevations, prevent lysosomal rupture, and decrease cell necrosis[6].

G DEC This compound Chelation Chelation DEC->Chelation Ca2_ext Extracellular Ca²⁺ Ca2_ext->Chelation Ca2_int Intracellular Ca²⁺ Signaling Ca²⁺ Dependent Signaling Pathways Ca2_int->Signaling Chelation->Ca2_int Reduced Influx

Figure 2. Simplified diagram of this compound's calcium chelation mechanism.

Conclusion

This protocol provides a framework for the preparation of this compound stock solutions for cell culture experiments. Due to the limited availability of specific data on solubility in common cell culture solvents and long-term stability, it is imperative for researchers to perform their own validation experiments. Determining the optimal solvent and concentration, as well as assessing the cytotoxicity in the specific cell line of interest, will ensure the reliability and reproducibility of experimental outcomes.

References

Application of Diethyl Citrate in Polymer Film Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl citrate, and more commonly its close analogue triethyl citrate (TEC), are widely utilized as non-toxic, biodegradable plasticizers in the formulation of polymer films.[1][2] Their primary function is to increase the flexibility and durability of films by reducing the intermolecular forces between polymer chains, thereby enhancing their processability and mechanical properties.[1][2] These attributes are particularly critical in the pharmaceutical industry for applications such as tablet coatings, transdermal patches, and oral dissolving films, where film integrity and drug release characteristics are paramount.[3][4] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound (referred to interchangeably with triethyl citrate, the more extensively studied compound) in polymer film formulations.

Role of this compound in Polymer Films

This compound acts as a plasticizer by embedding itself between polymer chains, which increases the free volume and allows the chains to move more freely.[1] This results in a more flexible and less brittle film. The addition of this compound can significantly impact several key properties of the polymer film:

  • Mechanical Properties: It generally decreases the tensile strength and elastic modulus while increasing the elongation at break, resulting in a more flexible and resilient film.[5][6]

  • Thermal Properties: It lowers the glass transition temperature (Tg) of the polymer, which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[6][7]

  • Drug Permeability and Release: In pharmaceutical films, the concentration of this compound can be modulated to control the drug release profile.[4] Increased flexibility and porosity of the film can lead to a higher rate of drug diffusion.[4]

Data Presentation: Effects of Triethyl Citrate (TEC) on Polymer Film Properties

The following tables summarize the quantitative effects of triethyl citrate on the mechanical and thermal properties of various polymer films, as reported in the literature.

Table 1: Effect of TEC Concentration on Mechanical Properties of Polymer Films

Polymer SystemTEC Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Elastic Modulus (GPa)
Cellulose Acetate Phthalate (CAP) / Pluronic F-127 (70:30) [5]0~18~5~1.2
10~16~15~0.8
20~9~25~0.6
Poly(lactic acid) (PLA) [8]0---
10
20
30
Shellac [6]0---
10
20

Note: "↑" indicates an increase and "↓" indicates a decrease in the property with increasing TEC concentration. Specific values were not provided in all cited literature for PLA and Shellac, but the trend was consistently reported.

Table 2: Effect of TEC Concentration on Glass Transition Temperature (Tg) of Polymer Films

Polymer SystemTEC Concentration (wt%)Glass Transition Temperature (Tg) (°C)
Poly(lactic acid) (PLA) [8]060.42
10~45
20~25
3010.29
Shellac [6]0~42
10~38
20~35
Hydroxypropyl Methylcellulose Phthalate (HPMC-P) [4]0-
10
20

Note: "↓" indicates a decrease in the property with increasing TEC concentration. A specific baseline Tg for HPMC-P without plasticizer was not provided in the abstract.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of polymer films containing this compound.

Protocol 1: Polymer Film Preparation via Solvent Casting

The solvent casting method is a widely used technique for preparing thin polymer films in a laboratory setting.[9][10]

Materials and Equipment:

  • Polymer (e.g., Cellulose Acetate, PLA, Eudragit®)

  • This compound (or Triethyl Citrate)

  • Volatile Solvent (e.g., acetone, ethanol, dichloromethane)[9][11]

  • Active Pharmaceutical Ingredient (API), if applicable

  • Beakers and magnetic stirrer

  • Casting surface (e.g., petri dish, flat glass plate)

  • Drying oven or desiccator

Procedure:

  • Polymer Solution Preparation: Dissolve the polymer in a suitable volatile solvent to form a homogenous solution. The concentration will depend on the polymer's molecular weight and the desired film thickness.

  • Addition of this compound: Add the desired amount of this compound to the polymer solution and stir until it is completely dissolved. If incorporating an API, it should also be added at this stage.

  • Casting: Pour the solution onto a level casting surface. The volume of the solution will determine the final thickness of the film.

  • Drying: Allow the solvent to evaporate slowly in a controlled environment, such as a drying oven at a slightly elevated temperature or a desiccator at room temperature. This slow evaporation helps to prevent the formation of bubbles and ensures a uniform film.[11]

  • Film Detachment: Once the film is completely dry, carefully peel it from the casting surface.

G cluster_prep Film Preparation Dissolve Polymer Dissolve Polymer Add this compound & API Add this compound & API Dissolve Polymer->Add this compound & API Stir Cast Solution Cast Solution Add this compound & API->Cast Solution Pour Dry Film Dry Film Cast Solution->Dry Film Evaporate Solvent Detach Film Detach Film Dry Film->Detach Film Peel

Experimental workflow for polymer film preparation.
Protocol 2: Mechanical Property Analysis - Tensile Testing

Tensile testing is performed to determine the mechanical properties of the polymer films, such as tensile strength, elongation at break, and elastic modulus.[12]

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Film cutting die (to prepare dumbbell-shaped specimens as per ASTM D882)[13]

  • Calipers for thickness measurement

Procedure:

  • Specimen Preparation: Cut the polymer films into a standard shape and size (e.g., dumbbell shape) using a die.[1] Measure the thickness and width of the narrow section of each specimen.

  • Instrument Setup: Secure the specimen in the grips of the UTM. Set the gauge length and the crosshead speed.

  • Testing: Initiate the test. The UTM will pull the film at a constant speed until it breaks.[12] The instrument's software will record the force applied and the elongation of the specimen.

  • Data Analysis: From the resulting stress-strain curve, the following parameters can be determined:

    • Tensile Strength: The maximum stress the film can withstand before breaking.

    • Elongation at Break: The percentage increase in length at the point of fracture.

    • Elastic Modulus (Young's Modulus): A measure of the film's stiffness, calculated from the initial linear portion of the stress-strain curve.

G Polymer Film Polymer Film Specimen Preparation Specimen Preparation Polymer Film->Specimen Preparation Cut to standard shape Tensile Testing Tensile Testing Specimen Preparation->Tensile Testing Mount in UTM Stress-Strain Curve Stress-Strain Curve Tensile Testing->Stress-Strain Curve Generate data Mechanical Properties Tensile Strength Elongation at Break Elastic Modulus Stress-Strain Curve->Mechanical Properties Calculate

Logical relationship in tensile testing of polymer films.
Protocol 3: Thermal Property Analysis - Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal transitions of the polymer, most notably the glass transition temperature (Tg).[14][15]

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

Procedure:

  • Sample Preparation: Accurately weigh a small sample of the polymer film (typically 5-10 mg) into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Program the instrument with the desired temperature profile (e.g., heat from room temperature to a temperature above the expected Tg at a constant rate, such as 10°C/min).[16]

  • Analysis: Run the DSC scan. The instrument will measure the heat flow to the sample relative to the reference.

  • Data Interpretation: The glass transition will appear as a step-like change in the baseline of the DSC thermogram. The Tg is typically determined as the midpoint of this transition.[15]

Protocol 4: In-Vitro Drug Release Study

This protocol is for determining the rate and extent of drug release from a polymer film, which is a critical parameter for pharmaceutical formulations.[17]

Equipment:

  • USP Dissolution Apparatus (e.g., Apparatus 1 - Basket, or Apparatus 2 - Paddle)[17]

  • Dissolution medium (e.g., simulated saliva, phosphate buffer at a specific pH)[17]

  • Constant temperature water bath (37 ± 0.5 °C)[17]

  • UV-Vis Spectrophotometer or HPLC for drug quantification

Procedure:

  • Apparatus Setup: Fill the dissolution vessels with a specified volume of the dissolution medium and maintain the temperature at 37 ± 0.5 °C.

  • Sample Introduction: Place the drug-loaded polymer film into the dissolution apparatus. For the paddle method, the film may need to be secured to a sinker to prevent it from floating.[17]

  • Dissolution: Start the apparatus at a specified rotation speed (e.g., 50 rpm).[17]

  • Sampling: At predetermined time intervals, withdraw a sample of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Drug Quantification: Analyze the withdrawn samples to determine the concentration of the dissolved drug using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Conclusion

This compound is a versatile and effective plasticizer for a wide range of polymer film formulations. By carefully selecting the concentration of this compound, researchers and drug development professionals can tailor the mechanical and thermal properties of the films to meet the specific requirements of their application, including optimizing drug release profiles in pharmaceutical dosage forms. The protocols outlined in this document provide a framework for the systematic formulation and characterization of polymer films containing this compound.

References

Application Notes and Protocols: Diethyl Citrate as a Plasticizer for Polylactic Acid (PLA) Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diethyl citrate (DEC) as a plasticizer for polylactic acid (PLA) films. This document includes detailed experimental protocols, data summaries, and visualizations to guide researchers in the formulation and characterization of plasticized PLA films for various applications, including drug delivery systems.

Introduction

Polylactic acid (PLA) is a biodegradable and biocompatible thermoplastic polyester derived from renewable resources, making it an attractive material for biomedical and pharmaceutical applications. However, the inherent brittleness of PLA can limit its use in applications requiring flexibility, such as films and coatings. Plasticizers are added to polymers to increase their flexibility, ductility, and processability. This compound (DEC), a non-toxic, biodegradable, and FDA-approved food additive, is an effective plasticizer for PLA. It reduces the glass transition temperature (Tg) and improves the mechanical properties of PLA films.

Mechanism of Plasticization

This compound molecules interpose themselves between the PLA polymer chains, disrupting the intermolecular forces and increasing the free volume. This allows the polymer chains to move more freely, resulting in increased flexibility and a lower glass transition temperature.

cluster_0 Unplasticized PLA cluster_1 Plasticized PLA PLA_Chains_1 PLA Chains (Rigid, Brittle) Intermolecular_Forces_1 Strong Intermolecular Forces DEC This compound (Plasticizer) PLA_Chains_1->DEC Addition of This compound PLA_Chains_2 PLA Chains Intermolecular_Forces_2 Weakened Intermolecular Forces Increased Free Volume Unplasticized_State High Tg Low Flexibility Plasticized_State Low Tg High Flexibility cluster_0 cluster_0 cluster_1 cluster_1

Mechanism of PLA plasticization by this compound.

Data Presentation

The following tables summarize the typical effects of citrate plasticizers on the thermal and mechanical properties of PLA films. While the data is primarily for triethyl citrate (TEC) and acetyl tributyl citrate (ATBC), similar trends are expected for this compound.

Table 1: Thermal Properties of Plasticized PLA Films

Plasticizer Content (wt%)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Cold Crystallization Temp. (Tcc) (°C)Degree of Crystallinity (Xc) (%)
0 (Neat PLA)~60-65~170-180~100-120Varies
10 (TEC)~40-50~165-175~90-110Increased
20 (TEC)~25-35~160-170~80-100Increased
30 (TEC)~15-25~155-165~70-90Increased
10 (ATBC)~45-55~168-178~95-115Increased
20 (ATBC)~30-40~163-173~85-105Increased
30 (ATBC)~20-30~158-168~75-95Increased

Table 2: Mechanical Properties of Plasticized PLA Films

Plasticizer Content (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
0 (Neat PLA)~50-70~2-5~3.0-4.0
10 (TEC)~30-40~100-200~1.5-2.5
20 (TEC)~20-30~200-300~0.5-1.5
30 (TEC)~15-25~>300~<0.5
10 (ATBC)~35-45~150-250~2.0-3.0
20 (ATBC)~25-35~250-350~1.0-2.0
30 (ATBC)~20-30~>350~<1.0

Experimental Protocols

The following diagram outlines the general workflow for the preparation and characterization of plasticized PLA films.

PLA_Drying PLA Drying (e.g., 60°C for 24h) Film_Preparation Film Preparation PLA_Drying->Film_Preparation Melt_Blending Melt Blending Film_Preparation->Melt_Blending  Method 1 Solvent_Casting Solvent Casting Film_Preparation->Solvent_Casting  Method 2 Characterization Film Characterization Melt_Blending->Characterization Solvent_Casting->Characterization Thermal_Analysis Thermal Analysis (DSC, TGA) Characterization->Thermal_Analysis Mechanical_Testing Mechanical Testing (ASTM D882) Characterization->Mechanical_Testing Migration_Testing Migration Testing Characterization->Migration_Testing Biocompatibility_Testing Biocompatibility Testing (ISO 10993-5) Characterization->Biocompatibility_Testing Drug_Release_Study Drug Release Study Characterization->Drug_Release_Study End End Thermal_Analysis->End Mechanical_Testing->End Migration_Testing->End Biocompatibility_Testing->End Drug_Release_Study->End

Experimental workflow for plasticized PLA films.
Protocol for PLA Film Preparation by Solvent Casting[1][2][3][4]

  • Materials:

    • Polylactic acid (PLA) pellets or powder

    • This compound (DEC)

    • Volatile solvent (e.g., chloroform, dichloromethane, or dioxane)

    • Glass petri dish or a flat glass plate

    • Magnetic stirrer and stir bar

    • Beaker

    • Desiccator or vacuum oven

  • Procedure:

    • Dry the PLA at 60°C for at least 4 hours to remove any residual moisture.

    • Prepare a 10% (w/v) PLA solution by dissolving the dried PLA in the chosen solvent in a beaker with stirring until a homogenous solution is obtained.

    • Add the desired amount of this compound (e.g., 10, 20, or 30 wt% with respect to PLA) to the PLA solution and continue stirring until it is fully dissolved.

    • If incorporating a drug, dissolve the drug in a small amount of a suitable co-solvent and then add it to the PLA-DEC solution with continuous stirring.

    • Pour the final solution into a glass petri dish or onto a level glass plate.

    • Allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours.

    • Once the film is formed, place it in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

    • Carefully peel the film from the glass surface and store it in a desiccator until further characterization.

Protocol for Mechanical Testing (ASTM D882)[5][6][7][8]
  • Equipment:

    • Universal Testing Machine (UTM) with a suitable load cell

    • Grips for thin films

    • Micrometer for thickness measurement

    • Specimen cutter

  • Procedure:

    • Cut the plasticized PLA films into rectangular strips of at least 50 mm in length and 10-25 mm in width.

    • Measure the thickness of each specimen at several points along the gauge length and calculate the average thickness.

    • Set the initial grip separation on the UTM.

    • Mount the specimen in the grips, ensuring it is aligned and not slipping.

    • Set the crosshead speed (rate of grip separation). A common speed for this type of material is 50 mm/min.

    • Start the test and record the load-extension curve until the specimen breaks.

    • From the curve, calculate the tensile strength, elongation at break, and Young's modulus.

    • Test at least five specimens for each formulation and report the average and standard deviation.

Protocol for Migration Testing into Food Simulants[9][10][11][12][13]
  • Materials:

    • Plasticized PLA film

    • Food simulants (e.g., 10% ethanol for aqueous foods, 50% ethanol for alcoholic foods, and olive oil for fatty foods)

    • Migration cells or glass containers with lids

    • Incubator

    • Gas chromatograph-mass spectrometer (GC-MS)

  • Procedure:

    • Cut the film into a known surface area (e.g., 1 dm²).

    • Place the film in a migration cell and add a known volume of the food simulant, ensuring the film is completely immersed. A typical ratio is 6 dm² of film per 1 L of simulant.

    • Seal the cell and incubate at a specified temperature and duration (e.g., 40°C for 10 days to simulate long-term storage).

    • After incubation, remove the film and analyze the food simulant for the presence of this compound using a validated GC-MS method.

    • Quantify the amount of migrated this compound and express the results in mg/kg of food simulant or mg/dm² of the film surface area.

Protocol for In Vitro Cytotoxicity Testing (ISO 10993-5)[14][15][16][17][18]
  • Materials:

    • Plasticized PLA film samples (sterilized)

    • Mammalian cell line (e.g., L929 fibroblasts)

    • Cell culture medium (e.g., DMEM) with serum

    • Positive control (e.g., organotin-stabilized PVC) and negative control (e.g., high-density polyethylene)

    • Sterile multi-well plates

    • MTT reagent

    • Spectrophotometer

  • Procedure (Extract Test):

    • Prepare extracts of the test material by incubating the sterilized film in cell culture medium at 37°C for 24 hours. The extraction ratio should be in accordance with ISO 10993-12.

    • Seed the cells in a 96-well plate and incubate until they reach sub-confluency.

    • Replace the culture medium with the prepared extracts of the test material, positive control, and negative control.

    • Incubate the cells for 24-72 hours.

    • After incubation, add MTT solution to each well and incubate for a further 2-4 hours.

    • Remove the MTT solution and add a solvent (e.g., isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of each well using a spectrophotometer.

    • Calculate the cell viability as a percentage relative to the negative control. A reduction in cell viability below 70% is generally considered a cytotoxic effect.

Protocol for In Vitro Drug Release Study[19][20][21][22]
  • Materials:

    • Drug-loaded plasticized PLA film of known dimensions and drug content

    • Release medium (e.g., phosphate-buffered saline, pH 7.4)

    • Shaking water bath or dissolution apparatus

    • Syringes and filters

    • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

  • Procedure:

    • Place a film sample in a known volume of release medium in a sealed container.

    • Place the container in a shaking water bath maintained at 37°C.

    • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Filter the withdrawn sample to remove any particulates.

    • Analyze the concentration of the drug in the sample using a validated HPLC or UV-Vis spectrophotometric method.

    • Calculate the cumulative amount of drug released over time and plot the drug release profile.

Biocompatibility and Biodegradation

PLA and its degradation products, lactic acid and its oligomers, are generally considered biocompatible and are metabolized by the body.[1][2] The addition of non-toxic plasticizers like this compound is not expected to significantly alter this favorable biocompatibility profile. However, it is essential to confirm the biocompatibility of the final formulation through standardized testing, such as the in vitro cytotoxicity test described above. The degradation of PLA occurs through hydrolysis of the ester linkages, and the rate of degradation can be influenced by factors such as the molecular weight of the PLA, the degree of crystallinity, and the presence of additives like plasticizers.

References

Application Note & Protocol: Titrimetric Assay for Determining Diethyl Citrate Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyl citrate is a diester of citric acid and ethanol, commonly used as a plasticizer, solvent, and flavoring agent in the pharmaceutical, food, and cosmetic industries. Accurate quantification of this compound is crucial for quality control and formulation development. This document provides a detailed protocol for the titrimetric assay of this compound based on the principle of saponification followed by back-titration. This method is a robust and reliable technique for determining the concentration of esters.

The fundamental principle of this assay involves the hydrolysis of the ester linkages in this compound by a known excess of alkali, typically ethanolic potassium hydroxide, through a process called saponification. The reaction is usually facilitated by heating. The amount of unreacted alkali is then determined by titrating it with a standardized acid. A blank titration, conducted under identical conditions without the sample, is necessary to ascertain the initial amount of alkali. The difference in the volume of titrant consumed in the blank and the sample titrations is directly proportional to the amount of this compound present in the sample.[1][2][3]

Experimental Protocol

Principle

The determination of this compound concentration is performed by a back-titration method. A known excess of ethanolic potassium hydroxide is added to the this compound sample. The mixture is heated to ensure the complete saponification of the two ester groups in the this compound molecule. The unreacted potassium hydroxide is then titrated with a standardized solution of hydrochloric acid using phenolphthalein as an indicator. The concentration of this compound is calculated from the amount of potassium hydroxide consumed during the saponification reaction.

Reagents and Materials
  • This compound Sample: (Molecular Formula: C₁₀H₁₆O₇, Molecular Weight: 248.23 g/mol )[4]

  • Ethanolic Potassium Hydroxide (0.5 M): Dissolve approximately 30 g of potassium hydroxide in 20 ml of water and add sufficient aldehyde-free 95% ethanol to make 1000 ml. Allow the solution to stand for 24 hours and then decant the clear supernatant. Standardize this solution against a primary standard like potassium hydrogen phthalate.

  • Hydrochloric Acid (0.5 M): A standardized solution.

  • Phenolphthalein Indicator Solution: Dissolve 1 g of phenolphthalein in 100 ml of ethanol.

  • Ethanol (95%): Aldehyde-free, neutralized to phenolphthalein. To neutralize, add a few drops of phenolphthalein indicator to a suitable volume of ethanol and add 0.1 M ethanolic potassium hydroxide dropwise until a faint pink color persists.

  • Reflux Condenser

  • Heating Mantle or Water Bath

  • Burette (50 ml)

  • Pipettes (25 ml, 50 ml)

  • Conical Flasks (250 ml)

  • Analytical Balance

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_reaction Saponification cluster_titration Titration cluster_blank Blank Determination cluster_calc Calculation weigh Accurately weigh ~1.2 g of this compound dissolve Dissolve in 25 ml of neutralized Ethanol weigh->dissolve add_koh Add 50.0 ml of 0.5 M Ethanolic KOH dissolve->add_koh reflux Heat under reflux for 1 hour add_koh->reflux cool Cool to room temperature reflux->cool add_indicator Add a few drops of Phenolphthalein cool->add_indicator titrate Titrate with 0.5 M HCl until pink color disappears add_indicator->titrate record_volume Record the volume of HCl used (Vs) titrate->record_volume blank_proc Repeat the entire procedure without the this compound sample calculate Calculate the concentration of this compound record_blank_volume Record the volume of HCl used for the blank (Vb) blank_proc->record_blank_volume record_blank_volume->calculate start start->weigh

Caption: Experimental workflow for the titrimetric assay of this compound.

Step-by-Step Procedure
  • Sample Preparation: Accurately weigh about 1.2 g of the this compound sample into a 250 ml conical flask.[1]

  • Add 25 ml of neutralized 95% ethanol to the flask and swirl to dissolve the sample.[1]

  • Saponification: Using a pipette, accurately add 50.0 ml of 0.5 M ethanolic potassium hydroxide solution to the flask.[1]

  • Attach a reflux condenser to the flask and place it on a heating mantle or in a water bath.[1]

  • Heat the mixture and allow it to reflux gently for 1 hour to ensure complete saponification.[1]

  • After 1 hour, turn off the heat and allow the flask to cool to room temperature.

  • Rinse the condenser with a small amount of distilled water, collecting the washings in the flask. Add about 20 ml of water to the flask.[1]

  • Titration: Add a few drops of phenolphthalein indicator solution to the cooled mixture. The solution should be pink.

  • Titrate the excess potassium hydroxide with standardized 0.5 M hydrochloric acid from a burette until the pink color of the indicator is just discharged.[1]

  • Record the volume of hydrochloric acid consumed (Vs).

  • Blank Determination: Perform a blank titration by repeating steps 2-10 without the this compound sample.[1]

  • Record the volume of hydrochloric acid consumed for the blank (Vb).

Data Presentation

The following tables summarize the expected data from the titrimetric assay of this compound.

Table 1: Titration Data

ParameterSample 1Sample 2Sample 3
Weight of this compound (g)1.2051.2101.208
Volume of 0.5 M HCl for Sample (Vs) (ml)25.5025.4025.45
Volume of 0.5 M HCl for Blank (Vb) (ml)49.8049.8549.82
Average Volume of HCl for Blank (Vb_avg) (ml)49.82

Table 2: Calculated Results

ParameterSample 1Sample 2Sample 3
Volume of KOH consumed (Vb_avg - Vs) (ml)24.3224.4224.37
Moles of KOH consumed0.012160.012210.012185
Moles of this compound0.006080.0061050.0060925
Mass of this compound (g)1.5091.5151.512
Purity of this compound (%)98.898.998.8
Average Purity (%) 98.8

Calculations

The percentage purity of this compound can be calculated using the following formula:

1. Moles of KOH consumed:

Moles of KOH = (Vb - Vs) × M_HCl

Where:

  • Vb = Volume of HCl used in the blank titration (in Liters)

  • Vs = Volume of HCl used in the sample titration (in Liters)

  • M_HCl = Molarity of the HCl solution (mol/L)

2. Moles of this compound:

Since 1 mole of this compound reacts with 2 moles of potassium hydroxide (as it has two ester groups), the moles of this compound can be calculated as:

Moles of this compound = (Moles of KOH consumed) / 2

3. Mass of this compound:

Mass of this compound (g) = Moles of this compound × Molecular Weight of this compound

4. Percentage Purity:

% Purity = (Mass of this compound / Initial Mass of Sample) × 100

Example Calculation (using data from Sample 1):

  • Vb = 49.82 ml = 0.04982 L

  • Vs = 25.50 ml = 0.02550 L

  • M_HCl = 0.5 mol/L

  • Initial Mass of Sample = 1.205 g

  • Molecular Weight of this compound = 248.23 g/mol

  • Moles of KOH consumed = (0.04982 L - 0.02550 L) × 0.5 mol/L = 0.01216 mol

  • Moles of this compound = 0.01216 mol / 2 = 0.00608 mol

  • Mass of this compound = 0.00608 mol × 248.23 g/mol = 1.509 g

  • % Purity = (1.509 g / 1.205 g) × 100 = 98.8 %

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated area or a fume hood, especially when working with ethanol and hydrochloric acid.

  • Potassium hydroxide is corrosive. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • The saponification step involves heating flammable ethanol. Ensure that a water bath or a heating mantle is used and that there are no open flames nearby.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Diethyl Citrate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl citrate is an ester of citric acid commonly used as a plasticizer in pharmaceutical coatings, a flavoring agent, and a solvent in various formulations. Ensuring the purity of this compound is critical for its performance and safety in these applications. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound and the separation of its potential process-related impurities, including citric acid, monoethyl citrate, and triethyl citrate.

This method is designed to be specific, accurate, and precise, making it suitable for quality control and purity assessment in research and manufacturing environments. The described protocol provides a clear and reproducible methodology for the analysis of this compound purity.

Experimental Protocol

Apparatus and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required for this analysis. The detailed chromatographic conditions are summarized in the table below.

ParameterSpecification
HPLC System A system with a quaternary or binary pump, autosampler, column oven, and UV/Vis detector.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH adjusted to 2.5)
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-80% B (linear gradient); 20-25 min: 80% B; 25.1-30 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 30 minutes
Reagents and Materials
  • This compound Reference Standard (High Purity)

  • Citric Acid Reference Standard

  • Monoethyl Citrate Reference Standard

  • Triethyl Citrate Reference Standard

  • Acetonitrile (HPLC Grade)

  • Phosphoric Acid (ACS Grade or higher)

  • Water (HPLC Grade or Milli-Q)

Standard Solution Preparation
  • This compound Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Impurity Stock Solution (1000 µg/mL each): Prepare a stock solution containing citric acid, monoethyl citrate, and triethyl citrate by accurately weighing approximately 25 mg of each reference standard and dissolving them in a 25 mL volumetric flask with the 50:50 mobile phase mixture.

  • Working Standard Solution (for Purity): Dilute the this compound Stock Solution to a final concentration of approximately 100 µg/mL with the 50:50 mobile phase mixture.

  • Resolution Solution: Prepare a solution containing approximately 100 µg/mL of this compound and 10 µg/mL of each impurity from the respective stock solutions. This solution is used to verify the separation of all components.

Sample Solution Preparation

Accurately weigh approximately 25 mg of the this compound sample to be tested and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the 50:50 mobile phase mixture. Further dilute to a final concentration of approximately 100 µg/mL with the same diluent.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase at the initial gradient conditions for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the Resolution Solution to confirm the system suitability, including the resolution between all peaks.

  • Inject the Working Standard Solution in replicate (e.g., n=5) to determine the system precision.

  • Inject the Sample Solution.

  • After all injections are complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile) and then with an intermediate mixture before storing it in an appropriate solvent.

Data Analysis and Purity Calculation

The purity of the this compound sample is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

The content of specific impurities can be quantified using their respective reference standards and a calibration curve if required.

Diagrams

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions equilibration System Equilibration prep_standards->equilibration prep_sample Prepare Sample Solution prep_sample->equilibration system_suitability System Suitability Test (Resolution Solution) equilibration->system_suitability analysis Inject Standards and Samples system_suitability->analysis integration Peak Integration analysis->integration calculation Purity Calculation integration->calculation

Caption: Experimental workflow for HPLC analysis of this compound purity.

logical_relationship cluster_impurities Potential Impurities main This compound (Main Component) triethyl Triethyl Citrate (Over-reaction Product) main->triethyl Esterification citric_acid Citric Acid (Starting Material) citric_acid->main Esterification monoethyl Monoethyl Citrate (Intermediate) citric_acid->monoethyl Esterification monoethyl->main Esterification

Caption: Logical relationship of this compound and its potential impurities.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible technique for the analysis of this compound purity. The method is capable of separating the main component from its key potential impurities, allowing for an accurate assessment of product quality. This protocol is suitable for implementation in quality control laboratories and for researchers working with this compound in various applications.

In Vivo Administration of Diethyl Citrate in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl citrate is an organic compound that serves as a metabolite of the commonly used plasticizer, Acetyl Triethyl Citrate (ATEC). While direct in vivo studies focusing solely on this compound in rodent models are limited, a significant body of research exists for its parent compound, ATEC. Following in vivo administration, ATEC is rapidly metabolized, with this compound being one of its major metabolites. Therefore, this document provides a comprehensive overview of the in vivo administration of ATEC in rodent models as a surrogate to understanding the potential effects of this compound. The protocols and data presented herein are derived from studies investigating the pharmacokinetics, metabolism, and toxicological effects of ATEC.

The primary mechanism of action of citrate and its esters is linked to cellular metabolism. Citrate is a key intermediate in the tricarboxylic acid (TCA) cycle and a precursor for fatty acid biosynthesis in the cytoplasm.[1][2] Exogenous administration of citrate or its esters can influence these pathways, potentially impacting energy homeostasis and lipid metabolism.[3][4]

Data Presentation

The following tables summarize quantitative data from in vivo studies of Acetyl Triethyl Citrate (ATEC) administration in rodent models.

Table 1: Pharmacokinetic Parameters of ATEC in Rats Following a Single Dose

ParameterIntravenous (10 mg/kg)Oral (500 mg/kg)Reference
Tmax (h) -0.25[5]
Cmax (ng/mL) -135.3 ± 45.8[5]
AUClast (ng·h/mL) 119.7 ± 18.195.2 ± 31.7[5]
t1/2 (h) 0.2 ± 0.10.2 ± 0.1[5]
Vz (L/kg) 4.8 ± 1.613.7 ± 5.0[5]
CL (L/h/kg) 14.1 ± 2.1-[5]
F (%) -15.9[5]

Data are presented as mean ± standard deviation.

Table 2: Toxicological Data for ATEC in Rodents

Study TypeSpeciesRouteDoseObservationReference
Acute Oral Toxicity (LD50) RatOral~7 mL/kg-[5]
Short-Term Oral Toxicity RatDiet1-4 g/kg for 6 weeksNo effect on growth or toxicity.[5]
28-Day Repeated-Dose Toxicity RatOral400 mg/kg/dayIncreased kidney, adrenal, and testis weights.
Chronic Toxicity Mouse (C57BL/6J)Diet0.1 or 10 µg/kg/day for 12 weeksIncreased body weight gain and body fat percentage.[3]

Experimental Protocols

Protocol 1: Pharmacokinetic Study of Acetyl Triethyl Citrate (ATEC) in Rats

This protocol is adapted from a study investigating the pharmacokinetics and metabolism of ATEC in rats.[5]

1. Materials:

  • Acetyl Triethyl Citrate (ATEC)

  • Vehicle for oral administration (e.g., corn oil, 30% PEG)

  • Vehicle for intravenous administration (e.g., saline)

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Gavage needles

  • Syringes

  • Blood collection tubes (containing an esterase inhibitor like PMSF)

  • Centrifuge

  • LC-MS/MS system for analysis[5]

2. Animal Handling and Dosing:

  • Acclimate male Sprague-Dawley rats for at least one week before the experiment.

  • Fast the rats for 12 hours prior to dosing, with free access to water.

  • For oral administration, dissolve ATEC in a suitable vehicle (e.g., 30% PEG) to the desired concentration (e.g., for a 500 mg/kg dose).[6] Administer the solution via oral gavage.

  • For intravenous administration, dissolve ATEC in a suitable vehicle (e.g., saline) to the desired concentration (e.g., for a 10 mg/kg dose).[5] Administer via tail vein injection.

3. Blood Sampling:

  • Collect blood samples (approximately 200 µL) from the carotid artery or other appropriate site at predetermined time points.

  • For oral administration, suggested time points are: 5, 15, 30, and 45 minutes, and 1, 2, 4, 6, 8, 10, and 24 hours post-administration.[6]

  • For intravenous administration, suggested time points are: 1, 2, 5, 10, 15, and 30 minutes, and 1, 2, 4, 6, 10, and 24 hours post-injection.[6]

  • Collect blood into tubes containing an esterase inhibitor to prevent the degradation of ATEC.

  • Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

4. Sample Analysis:

  • Analyze the plasma concentrations of ATEC and its metabolites (including this compound) using a validated LC-MS/MS method.[5][7]

Protocol 2: Chronic Oral Administration of ATEC in Mice via Diet

This protocol is based on a study investigating the effects of chronic ATEC exposure on lipogenesis and obesity in mice.[3]

1. Materials:

  • Acetyl Triethyl Citrate (ATEC)

  • Standard rodent chow

  • Male C57BL/6J mice

  • Metabolic cages (for monitoring food and water intake)

2. Diet Preparation and Administration:

  • Prepare diets containing ATEC at the desired concentrations (e.g., to achieve doses of 0.1 or 10 µg/kg/day).[3]

  • Thoroughly mix ATEC with the powdered standard chow to ensure a homogenous distribution. The control group should receive the standard chow without ATEC.

  • Acclimate male C57BL/6J mice for one week, then randomly assign them to the control or ATEC diet groups.

  • Provide the respective diets and water ad libitum for the duration of the study (e.g., 12 weeks).[3]

  • Monitor food and water intake and body weight regularly.

3. Endpoint Analysis:

  • At the end of the study, euthanize the mice and collect blood and tissues for analysis.

  • Measure body fat percentage using appropriate methods (e.g., DEXA scan).

  • Analyze serum for relevant biomarkers (e.g., lipids, glucose).

  • Conduct histological analysis of tissues such as the liver and adipose tissue.

  • Perform gene expression analysis on relevant tissues to investigate molecular changes (e.g., genes involved in lipogenesis).[3]

Visualizations

Signaling and Metabolic Pathways

ATEC_Metabolism cluster_hydrolysis Hydrolysis by Esterases ATEC Acetyl Triethyl Citrate (ATEC) ADEC Acetyl this compound ATEC->ADEC TEC Triethyl Citrate ATEC->TEC DEC This compound ADEC->DEC TEC->DEC MEC Monoethyl Citrate DEC->MEC

Proposed metabolic pathway of Acetyl Triethyl Citrate (ATEC) in vivo.[5]

Citrate_Metabolism cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Pyruvate Pyruvate AcetylCoA_mito AcetylCoA_mito Pyruvate->AcetylCoA_mito PDH Citrate_mito Citrate_mito AcetylCoA_mito->Citrate_mito Citrate Synthase FattyAcids FattyAcids FattyAcids->AcetylCoA_mito β-oxidation TCA Energy Production (ATP) Citrate_mito->TCA TCA Cycle Citrate_cyto Citrate Citrate_mito->Citrate_cyto Mitochondrial Citrate Carrier AcetylCoA_cyto AcetylCoA_cyto Citrate_cyto->AcetylCoA_cyto ATP Citrate Lyase FattyAcid_Synth Fatty Acid Synthesis AcetylCoA_cyto->FattyAcid_Synth ACC Histone_Acetylation Histone Acetylation (Gene Expression) AcetylCoA_cyto->Histone_Acetylation HATs Extracellular_Citrate Exogenous Citrate / this compound Metabolite Extracellular_Citrate->Citrate_cyto

Role of citrate in cellular metabolism.[1][2]
Experimental Workflow

Experimental_Workflow start Start acclimation Animal Acclimation (e.g., 1 week) start->acclimation randomization Randomization into Control and Treatment Groups acclimation->randomization dosing Administration of ATEC or Vehicle (Oral Gavage or Diet) randomization->dosing monitoring In-life Monitoring (Body Weight, Food/Water Intake, Clinical Signs) dosing->monitoring sampling Sample Collection (Blood, Tissues) monitoring->sampling analysis Data Analysis (Biochemical, Histological, Gene Expression) sampling->analysis end End analysis->end

General experimental workflow for in vivo studies of ATEC in rodents.

References

Application Notes and Protocols for Diethyl Citrate in the Inhibition of Vascular Calcification In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular calcification, the pathological deposition of calcium phosphate crystals in blood vessels, is a significant contributor to cardiovascular morbidity and mortality. It is an active, cell-mediated process where vascular smooth muscle cells (VSMCs) undergo an osteogenic transformation. Developing inhibitors of this process is a key therapeutic goal. Diethyl citrate (Et2Cit), a derivative of citric acid, has emerged as a potential inhibitor of vascular calcification. These application notes provide detailed protocols for inducing and evaluating vascular calcification in vitro and assessing the inhibitory effects of this compound.

Core Concepts in In Vitro Vascular Calcification Models

The most common in vitro models of vascular calcification utilize primary or immortalized VSMCs.[1][2] Calcification is typically induced by exposing these cells to high concentrations of inorganic phosphate (Pi), which mimics the hyperphosphatemia often associated with the condition in vivo.[3] The VSMCs respond to this stimulus by upregulating osteogenic markers, such as alkaline phosphatase (ALP), and depositing calcium phosphate crystals, which can be quantified.

Experimental Protocols

Cell Culture and Induction of Calcification

This protocol describes the culture of mouse aortic vascular smooth muscle cells (MOVAS) and the induction of calcification using high inorganic phosphate.

Materials:

  • MOVAS cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Calcification Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a final concentration of 2.5-3.0 mM inorganic phosphate (Pi). Prepare a stock solution of sodium phosphate (dibasic/monobasic) to adjust the Pi concentration.

  • This compound (Et2Cit) stock solution (dissolved in a suitable vehicle, e.g., DMSO or sterile PBS)

Protocol:

  • Culture MOVAS cells in standard growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells into multi-well plates (e.g., 12-well or 24-well plates) at a density that allows them to reach confluence before the start of the experiment.

  • Once confluent, replace the growth medium with the Calcification Medium.

  • For experimental groups, add this compound to the Calcification Medium at various final concentrations. Include a vehicle control group.

  • Culture the cells for 7-14 days, replacing the medium every 2-3 days with fresh Calcification Medium with or without this compound.

  • After the incubation period, proceed with the desired assays to evaluate calcification.

Assessment of Vascular Calcification

This qualitative and quantitative assay is used to visualize and measure calcium deposits.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Alizarin Red S (ARS) staining solution (2% w/v in distilled water, pH adjusted to 4.1-4.3 with ammonium hydroxide)[4]

  • 10% Acetic Acid[4]

  • 10% Ammonium Hydroxide[5]

  • Microplate reader

Staining Protocol:

  • Aspirate the culture medium and gently wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15-20 minutes at room temperature.[4]

  • Wash the cells three times with deionized water.

  • Add a sufficient volume of ARS staining solution to cover the cell monolayer and incubate for 20-30 minutes at room temperature.[4]

  • Aspirate the ARS solution and wash the cells four to five times with deionized water to remove excess stain.

  • Visualize the orange-red calcium deposits under a microscope and capture images.

Quantification Protocol:

  • After imaging, add 1 mL of 10% acetic acid to each well and incubate for 30 minutes with shaking to destain.[4][5]

  • Scrape the cell layer and transfer the cell suspension and acetic acid to a microcentrifuge tube.

  • Vortex for 30 seconds and heat at 85°C for 10 minutes.

  • Transfer the tubes to ice for 5 minutes, then centrifuge at 20,000 x g for 15 minutes.[5]

  • Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide to a pH of 4.1-4.5.[5]

  • Read the absorbance of the solution at 405 nm in a microplate reader.[5] A higher absorbance corresponds to greater calcium deposition.

This biochemical assay directly measures the calcium content in the cell layer.

Materials:

  • 0.6 N HCl[1]

  • Calcium colorimetric assay kit (e.g., o-cresolphthalein complexone method)[1][6]

  • Protein assay kit (e.g., BCA or Bradford)

Protocol:

  • Aspirate the culture medium and wash the cells twice with PBS.

  • Decalcify the cell layer by adding 0.6 N HCl and incubating for 24 hours at 4°C.[1]

  • Collect the HCl supernatant for calcium measurement using a commercial calcium assay kit according to the manufacturer's instructions.[1]

  • Wash the remaining cell layer with PBS and solubilize the cells with a lysis buffer (e.g., 0.1 N NaOH/0.1% SDS).[1]

  • Determine the total protein content of the cell lysate using a standard protein assay.

  • Normalize the calcium content to the total protein content (e.g., µg Calcium/mg protein).

ALP is an early marker of osteogenic differentiation. Its activity can be measured colorimetrically.

Materials:

  • Cell lysis buffer (e.g., 0.2% Triton X-100 in distilled water)

  • Alkaline phosphatase assay kit (containing p-nitrophenyl phosphate - pNPP as a substrate)

  • Microplate reader

Protocol:

  • Wash the cells with PBS.

  • Lyse the cells with cell lysis buffer with shaking for 20 minutes at room temperature.

  • Centrifuge the cell lysate to pellet debris and collect the supernatant.

  • Perform the ALP activity assay on the supernatant using a commercial kit. This typically involves incubating the lysate with pNPP and measuring the production of the yellow product, p-nitrophenol, at an absorbance of 405 nm.[7]

  • Determine the total protein concentration of the lysate to normalize the ALP activity (e.g., U/mg protein).

Assessment of Cytotoxicity and Cell Viability

It is crucial to determine if the inhibitory effect of this compound is due to a specific anti-calcific mechanism or general cytotoxicity.

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • LDH cytotoxicity assay kit

Protocol:

  • After the desired treatment period with this compound, collect the cell culture supernatant.

  • If the kit requires cell lysis for a maximum LDH release control, treat control wells with the provided lysis buffer.[8]

  • Perform the LDH assay on the supernatant according to the manufacturer's protocol. This involves an enzymatic reaction that leads to a color change, which is measured spectrophotometrically (typically at 490 nm).[8]

  • Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.

This assay measures the metabolic activity of viable cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • DMSO or other solubilization solution[9]

  • Microplate reader

Protocol:

  • At the end of the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the MTT-containing medium.

  • Add DMSO or a solubilization solution to each well to dissolve the formazan crystals.[9]

  • Measure the absorbance of the solution at a wavelength between 550 and 600 nm. Higher absorbance indicates greater cell viability.

Investigation of Mechanism of Action

This assay can help determine if this compound's effects are mediated through a reduction in oxidative stress.

Materials:

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) probe[10]

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • After treatment with this compound, wash the cells with HBSS.

  • Load the cells with DCFH-DA (typically 10-25 µM) in culture media and incubate for 30-60 minutes at 37°C in the dark.[10][11]

  • Wash the cells with HBSS to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).[12] An increase in fluorescence indicates higher levels of intracellular ROS.

Data Presentation

Table 1: Effect of this compound on In Vitro Vascular Calcification Markers

Treatment GroupCalcium Deposition (Absorbance at 405 nm)Calcium Content (µg/mg protein)ALP Activity (U/mg protein)
Control (Normal Medium)
Vehicle (Calcification Medium)
This compound (Low Conc.)
This compound (Mid Conc.)
This compound (High Conc.)

Table 2: Cytotoxicity and Viability of VSMCs Treated with this compound

Treatment Group% Cytotoxicity (LDH Assay)% Cell Viability (MTT Assay)Intracellular ROS (Fluorescence Intensity)
Control (Normal Medium)
Vehicle (Calcification Medium)
This compound (Low Conc.)
This compound (Mid Conc.)
This compound (High Conc.)

Visualizations

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis A Seed VSMCs in Multi-well Plates B Culture to Confluence A->B C Induce Calcification (High Pi Medium) +/- this compound B->C D Incubate for 7-14 Days C->D E Alizarin Red S Staining & Quantification D->E F Calcium Content Assay D->F G Alkaline Phosphatase (ALP) Activity D->G H LDH Cytotoxicity Assay D->H I MTT Viability Assay D->I J Intracellular ROS Detection D->J K Normalize Data (e.g., to protein content) E->K F->K G->K H->K I->K J->K L Statistical Analysis K->L M Interpret Results L->M

Caption: Experimental workflow for assessing this compound's effect on vascular calcification.

Signaling_Pathway High_Pi High Inorganic Phosphate (Pi) ROS Increased Intracellular ROS High_Pi->ROS induces Osteogenic Osteogenic Differentiation High_Pi->Osteogenic promotes VSMC_Damage VSMC Damage & Apoptosis ROS->VSMC_Damage causes Calcification Vascular Calcification VSMC_Damage->Calcification contributes to ALP Increased ALP Activity Osteogenic->ALP leads to ALP->Calcification promotes Et2Cit This compound Et2Cit->ROS inhibits Et2Cit->VSMC_Damage reduces Et2Cit->Osteogenic inhibits Chelation Ca2+ Chelation Et2Cit->Chelation Chelation->Calcification inhibits crystal growth

Caption: Proposed signaling pathway for this compound's inhibition of vascular calcification.

References

Application Notes and Protocols for Testing Diethyl Citrate Anticoagulation Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diethyl citrate is a novel anticoagulant agent that functions as a calcium chelator, similar to the widely used sodium citrate. Its mechanism of action involves binding to free calcium ions (Ca²⁺) in the blood, which are essential cofactors for several enzymatic reactions in the coagulation cascade. By reducing the concentration of ionized calcium, this compound effectively inhibits the propagation of the clotting process.[1][2] Unlike sodium citrate, this compound exhibits a weaker binding affinity for Ca²⁺ and a faster dissociation rate.[1][3] This characteristic may offer a clinical advantage by reducing the risk of hypocalcemia, a potential side effect associated with regional citrate anticoagulation.[1][3]

These application notes provide a comprehensive experimental framework for evaluating the anticoagulant efficacy and safety profile of this compound. The protocols detailed below cover key in vitro and in vivo assays to characterize its effects on blood coagulation and hemostasis.

Data Presentation

The following tables summarize quantitative data from comparative studies of this compound and sodium citrate.

Table 1: In Vitro Anticoagulant Effect of this compound vs. Sodium Citrate (Activated Coagulation Time)

AnticoagulantConcentration (mmol/L)Activated Coagulation Time (ACT) (seconds)
This compound 10.9141 ± 15
21.8152 ± 21
43.6201 ± 30
54.5428 ± 62
65.4738 ± 112
76.3847 ± 138
> 87.2> 1200
Sodium Citrate > 8.72> 1200

Data sourced from a comparative study in rabbits.[1]

Table 2: In Vivo Effect of this compound vs. Sodium Citrate on Blood Ionized Calcium in Rabbits

Anticoagulant (Intravenous Injection)Time Post-InjectionBlood Ionized Ca²⁺ Concentration (mmol/L)
Baseline -1.59 ± 0.06
This compound (33.5%) 0.5 minBelow 0.64 ± 0.02 (anticoagulant effect)
1 minAbove 1.03 ± 0.04 (no anticoagulant effect)
3 minApproaching baseline
5 minApproaching baseline
7 minApproaching baseline
10 minApproaching baseline
Sodium Citrate (3.2%) 0.5 minBelow 0.64 ± 0.02 (anticoagulant effect)
1 minBelow 1.03 ± 0.04 (persistent effect)
3 minBelow 1.03 ± 0.04 (persistent effect)
5 minGradually increasing
7 minGradually increasing
10 minGradually increasing

Data indicates a faster recovery of blood calcium levels with this compound compared to sodium citrate.[1][3]

Experimental Protocols

In Vitro Assays

1. Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT test evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.

  • Principle: Platelet-poor plasma is incubated with a contact activator (e.g., silica, kaolin) and phospholipids to activate the contact-dependent factors. The time to clot formation after the addition of calcium is measured.

  • Materials:

    • Test compound: this compound solutions at various concentrations.

    • Control: Sodium citrate solution.

    • Platelet-poor plasma (PPP): Prepared from fresh whole blood collected in 3.2% sodium citrate tubes and centrifuged.

    • aPTT reagent (containing a contact activator and phospholipids).

    • 0.025 M Calcium Chloride (CaCl₂) solution.

    • Coagulometer or water bath at 37°C.

    • Pipettes and test tubes.

  • Protocol:

    • Prepare serial dilutions of this compound in saline or an appropriate buffer.

    • Pipette 100 µL of PPP into a test tube.

    • Add 10 µL of the this compound solution or control to the PPP and mix gently.

    • Incubate the mixture at 37°C for a specified time (e.g., 1-3 minutes).

    • Add 100 µL of pre-warmed aPTT reagent to the tube, mix, and incubate for a precise time as per the reagent manufacturer's instructions (typically 3-5 minutes) at 37°C.

    • Add 100 µL of pre-warmed 0.025 M CaCl₂ solution to the tube and simultaneously start a timer.

    • Record the time in seconds for a fibrin clot to form.

2. Prothrombin Time (PT) Assay

The PT test assesses the extrinsic and common pathways of coagulation.

  • Principle: Tissue factor (thromboplastin) is added to platelet-poor plasma, initiating the extrinsic pathway. The time to clot formation after the addition of calcium is measured.

  • Materials:

    • Test compound: this compound solutions at various concentrations.

    • Control: Sodium citrate solution.

    • Platelet-poor plasma (PPP).

    • PT reagent (containing tissue factor and calcium).

    • Coagulometer or water bath at 37°C.

    • Pipettes and test tubes.

  • Protocol:

    • Prepare serial dilutions of this compound.

    • Pipette 100 µL of PPP into a test tube.

    • Add 10 µL of the this compound solution or control and mix.

    • Incubate the mixture at 37°C for a specified time (e.g., 1-3 minutes).

    • Add 200 µL of pre-warmed PT reagent to the tube and simultaneously start a timer.

    • Record the time in seconds for a fibrin clot to form.

3. Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of platelets to aggregate in response to various agonists.

  • Principle: The change in light transmission through a suspension of platelet-rich plasma (PRP) is measured as platelets aggregate upon the addition of an agonist.

  • Materials:

    • Test compound: this compound solutions.

    • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP).

    • Platelet agonists (e.g., ADP, collagen, arachidonic acid).

    • Light Transmission Aggregometer.

    • Cuvettes with stir bars.

  • Protocol:

    • Prepare PRP and PPP from fresh, citrated whole blood by differential centrifugation.

    • Adjust the platelet count in the PRP if necessary.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

    • Add the desired concentration of this compound and incubate for a short period.

    • Add a platelet agonist to induce aggregation.

    • Record the change in light transmission over time to generate an aggregation curve.

    • Analyze the percentage of maximal aggregation and the slope of the aggregation curve.

In Vivo Assays

1. Mouse Tail Bleeding Time Assay

This assay assesses the overall hemostatic function in vivo.

  • Principle: The time required for the cessation of bleeding after a standardized tail transection is measured.

  • Materials:

    • Mice (e.g., C57BL/6).

    • This compound solution for administration (e.g., intravenous or intraperitoneal).

    • Anesthetic.

    • Scalpel or sharp blade.

    • 37°C saline bath.

    • Filter paper and stopwatch.

  • Protocol:

    • Administer this compound or vehicle control to the mice at the desired dose and route.

    • After a specified time, anesthetize the mouse.

    • Transect the tail at a standardized distance from the tip (e.g., 3-5 mm).

    • Immediately immerse the tail in a 37°C saline bath.

    • Start the stopwatch and measure the time until bleeding stops for a continuous period (e.g., 30 seconds).

    • Alternatively, gently blot the bleeding tail with filter paper every 15-30 seconds until no more blood is absorbed.

    • A cut-off time (e.g., 10-15 minutes) should be established to prevent excessive blood loss.

2. Mouse Saphenous Vein Bleeding Model

This is a more sensitive model for assessing bleeding, particularly for anticoagulants.

  • Principle: A standardized puncture of the saphenous vein is made, and the time to hemostasis is measured.

  • Materials:

    • Mice.

    • This compound solution.

    • Anesthetic.

    • Surgical instruments for exposing the saphenous vein.

    • Fine gauge needle (e.g., 27G or 30G).

    • Filter paper and stopwatch.

  • Protocol:

    • Administer this compound or vehicle control.

    • Anesthetize the mouse and immobilize the hind limb.

    • Carefully expose the saphenous vein.

    • Make a standardized puncture in the vein with the needle.

    • Start the stopwatch and gently blot the emerging blood with filter paper without disturbing the forming clot.

    • Record the time to complete cessation of bleeding.

    • The amount of blood loss can also be quantified by weighing the filter paper before and after blood absorption.

Mandatory Visualizations

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_inhibitor Mechanism of this compound XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa, Ca++ X Factor X Xa Xa IXa->Xa VIIIa, Ca++, PL VII VII VIIa VIIa VII->VIIa Tissue Factor VIIa->Xa Ca++ X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va, Ca++, PL Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Crosslinked_Fibrin Crosslinked_Fibrin Fibrin->Crosslinked_Fibrin XIIIa, Ca++ Diethyl_Citrate This compound Ca Ca++ Diethyl_Citrate->Ca Chelates Ca->IXa Ca->Xa Ca->Prothrombin Ca->Fibrin

Caption: Coagulation cascade and the role of calcium chelation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis aPTT aPTT Assay Compare_Clotting_Times Compare Clotting Times aPTT->Compare_Clotting_Times PT PT Assay PT->Compare_Clotting_Times Platelet_Aggregation Platelet Aggregation Platelet_Aggregation->Compare_Clotting_Times Tail_Bleeding Tail Bleeding Time Assess_Bleeding_Risk Assess Bleeding Risk Tail_Bleeding->Assess_Bleeding_Risk Saphenous_Vein Saphenous Vein Bleeding Saphenous_Vein->Assess_Bleeding_Risk Compare_Clotting_Times->Tail_Bleeding Compare_Clotting_Times->Saphenous_Vein Determine_Efficacy Determine Efficacy and Safety Assess_Bleeding_Risk->Determine_Efficacy start Start: Prepare this compound Solutions start->aPTT start->PT start->Platelet_Aggregation

Caption: Experimental workflow for testing this compound.

Logical_Relationship Diethyl_Citrate This compound Calcium_Chelation Calcium Chelation Diethyl_Citrate->Calcium_Chelation Reduced_Ionized_Calcium Reduced Ionized Calcium Calcium_Chelation->Reduced_Ionized_Calcium Inhibition_of_Coagulation_Cascade Inhibition of Coagulation Cascade Reduced_Ionized_Calcium->Inhibition_of_Coagulation_Cascade Prolonged_Clotting_Time Prolonged Clotting Time (Increased aPTT, PT, ACT) Inhibition_of_Coagulation_Cascade->Prolonged_Clotting_Time Anticoagulant_Effect Anticoagulant Effect Prolonged_Clotting_Time->Anticoagulant_Effect

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols: Use of Diethyl Citrate in Sustained-Release Pharmaceutical Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diethyl citrate (DEC), often used interchangeably with triethyl citrate (TEC) in pharmaceutical literature, is a widely utilized plasticizer in the formulation of sustained-release coatings for oral dosage forms. As an ester of citric acid, it is recognized for its biocompatibility and acceptance by regulatory bodies. Its primary function is to improve the flexibility and film-forming properties of polymers such as ethylcellulose and acrylic polymers (e.g., Eudragit® series), thereby ensuring the integrity of the coating and modulating drug release.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in sustained-release pharmaceutical coatings.

Mechanism of Action:

This compound acts by inserting itself between polymer chains, reducing the intermolecular forces and consequently lowering the glass transition temperature (Tg) of the polymer.[1][4][5] This increases the mobility of the polymer chains, transforming a rigid and brittle film into a more flexible and pliable one. The enhanced flexibility prevents the cracking of the coating during manufacturing, handling, and gastrointestinal transit. The concentration of this compound is a critical parameter that can be adjusted to control the permeability of the coating and, therefore, the drug release rate.[6][7]

Application Notes

Polymer Compatibility:

This compound is compatible with a range of polymers used in sustained-release coatings, most notably:

  • Ethylcellulose: A water-insoluble polymer where DEC improves film formation from aqueous dispersions and organic solutions.[3]

  • Acrylic Polymers (e.g., Eudragit® RS and RL series): These are copolymers of acrylic and methacrylic acid esters. DEC is effective in reducing their Tg and facilitating film formation.[1][4]

Influence on Drug Release:

The concentration of this compound in the coating formulation directly impacts the drug release profile.

  • Increased Plasticizer Concentration: Generally, a higher concentration of DEC leads to a more permeable film, which can result in a faster drug release rate.[7] This is attributed to the increased mobility of polymer chains creating more free volume for drug diffusion.

  • Leaching of Plasticizer: Being water-soluble, this compound can leach out from the coating into the dissolution medium.[1][8] This can create pores and channels within the film, further influencing the drug release kinetics. The rate of leaching is dependent on the initial concentration of DEC and the properties of the dissolution medium.[8]

Impact on Film Properties:

The addition of this compound significantly modifies the mechanical and thermal properties of the polymer films.

  • Mechanical Properties: Increasing the concentration of this compound generally leads to a decrease in tensile strength and elastic modulus, while increasing the percentage of elongation, resulting in a more flexible film.[5][9]

  • Thermal Properties: this compound effectively reduces the glass transition temperature (Tg) of polymers. This is a crucial factor for the coalescence of polymer particles during the curing process of aqueous polymeric dispersions.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key properties of sustained-release coatings.

Table 1: Effect of this compound on Drug Release

Polymer SystemDrugDEC Concentration (% w/w of polymer)Key Findings on Drug Release
Eudragit RS/RLTheophylline15, 20, 25%Increasing DEC concentration accelerated drug release.[7]
Eudragit S100:L100 (1:1)TheophyllineUp to 50%A critical DEC level of approximately 30% was required to initiate drug release at pH 6.0.[8]
Eudragit RSBumetanide10, 15, 20%At 10% TEC, increased curing time slowed release. At 15% and 20%, curing initially decreased then increased release.[10]

Table 2: Effect of this compound on Mechanical Properties of Films

PolymerDEC Concentration (% w/w)Tensile Strength% ElongationElastic Modulus
Cellulose Acetate Phthalate / Pluronic F-1270%HigherLowerHigher
Cellulose Acetate Phthalate / Pluronic F-12710%LowerHigherLower
Cellulose Acetate Phthalate / Pluronic F-12720%LowestHighestLowest
ShellacIncreasing ConcentrationsDecreasedIncreasedDecreased

Note: Specific values are highly dependent on the experimental setup and are presented here as trends. For instance, one study on cellulose acetate phthalate films showed that increasing triethyl citrate from 0% to 20% significantly increased elongation while decreasing the elastic modulus and ultimate tensile strength.[9] Similarly, for shellac films, the addition of TEC caused a decrease in both elastic modulus and an increase in elongation at break.[5]

Table 3: Effect of this compound on Glass Transition Temperature (Tg)

PolymerDEC Concentration (% w/w of polymer)Glass Transition Temperature (Tg)
Eudragit RS0%~60-65°C
Eudragit RS5%Decreased
Eudragit RS10%Further Decreased
Eudragit RS20%Around 34°C (as determined by thermomechanical analysis)
Eudragit RSNot specifiedA specific Tg decrease of -1.98 K per %TEC was reported.[1]

Note: The Tg of Eudragit RS films was shown to decrease with increasing percentages of TEC.[4] Another study quantified this effect, showing a linear relationship between the weight proportion of TEC and the decrease in Tg.[1]

Experimental Protocols

Protocol 1: Preparation of Sustained-Release Coated Pellets using a Fluidized Bed Coater

This protocol describes the general procedure for coating drug-loaded pellets with a polymer solution containing this compound using a bottom-spray fluidized bed coater (Wurster system).

Materials and Equipment:

  • Drug-loaded core pellets

  • Coating polymer (e.g., Ethylcellulose, Eudragit RS/RL)

  • This compound (plasticizer)

  • Anti-tacking agent (e.g., Talc)

  • Solvent (e.g., isopropyl alcohol, acetone, purified water)

  • Fluidized bed coater with a bottom spray (Wurster) insert

  • Peristaltic pump

  • Mechanical stirrer

Procedure:

  • Preparation of the Coating Dispersion:

    • Dissolve the coating polymer (e.g., Eudragit RS PO) in the chosen solvent system (e.g., a mixture of isopropyl alcohol and acetone) using a mechanical stirrer.[10]

    • Add the required amount of this compound to the polymer solution and continue stirring until it is fully dissolved. The concentration is typically calculated as a percentage of the dry polymer weight.

    • If using an anti-tacking agent like talc, disperse it uniformly in the solution with continuous stirring.[10]

    • For aqueous dispersions, the polymer dispersion is diluted, and then the plasticizer and other excipients are added.

  • Fluidized Bed Coating Process:

    • Preheat the fluidized bed coater to the desired inlet air temperature.

    • Load the core pellets into the coating chamber.[10]

    • Start the fluidization of the pellets by adjusting the airflow rate to achieve a gentle and uniform movement of the pellet bed.

    • Begin spraying the coating dispersion onto the fluidized pellets at a controlled spray rate using a peristaltic pump.[10]

    • Monitor and maintain the critical process parameters such as inlet air temperature, product temperature, airflow rate, and spray rate throughout the coating process.[11]

    • Continue the coating process until the desired weight gain (coating level) is achieved. This can be monitored by periodically weighing a sample of the pellets.

    • Once the desired coating level is reached, stop spraying and continue to fluidize the pellets for a short period to ensure they are dry.

  • Curing:

    • After coating, the pellets are typically cured in an oven at an elevated temperature (e.g., 50°C for 4 hours) to facilitate film formation and ensure a stable drug release profile.[10]

G cluster_prep Coating Dispersion Preparation cluster_coating Fluidized Bed Coating cluster_post Post-Coating p1 Dissolve Polymer in Solvent p2 Add and Dissolve this compound p1->p2 p3 Disperse Anti-tacking Agent p2->p3 c1 Load Core Pellets p3->c1 Transfer Dispersion c2 Fluidize Pellets c1->c2 c3 Spray Coating Dispersion c2->c3 c4 Monitor Process Parameters c3->c4 c5 Achieve Target Weight Gain c4->c5 post1 Drying c5->post1 post2 Curing post1->post2

Caption: Workflow for preparing sustained-release coated pellets.

Protocol 2: In-Vitro Dissolution Testing of Sustained-Release Pellets

This protocol outlines the standard procedure for evaluating the in-vitro drug release from coated pellets using USP Apparatus 1 (Basket) or 2 (Paddle).

Materials and Equipment:

  • Dissolution test station (USP Apparatus 1 or 2) with a water bath

  • Dissolution vessels

  • Baskets or paddles

  • Coated pellets

  • Dissolution medium (e.g., 0.1 N HCl, phosphate buffer pH 6.8)

  • Syringes and filters

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation:

    • Prepare the dissolution medium and deaerate it if necessary.[12]

    • Preheat the dissolution medium to 37 ± 0.5°C in the dissolution vessels.[13]

    • Accurately weigh a quantity of coated pellets equivalent to a single dose and place them in the basket or directly into the vessel for the paddle method.

  • Dissolution Test:

    • Lower the baskets or paddles into the vessels and start the rotation at the specified speed (e.g., 50 or 100 rpm).[7]

    • For enteric-coated or delayed-release formulations, a two-stage dissolution is often performed: first in an acidic medium (e.g., 0.1 N HCl for 2 hours) followed by a buffer stage (e.g., pH 6.8 phosphate buffer).[13]

    • At predetermined time intervals, withdraw a sample of the dissolution medium.[12]

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume (sink conditions).

    • Filter the collected samples to remove any undissolved particles.

  • Analysis:

    • Analyze the filtered samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.

G start Start Dissolution Test prep Prepare Medium and Apparatus start->prep load Load Pellets prep->load run Run Apparatus at Specified Conditions load->run sample Withdraw Sample at Time 't' run->sample replace Replace Medium sample->replace filter Filter Sample sample->filter replace->run analyze Analyze Drug Concentration filter->analyze calculate Calculate Cumulative % Release analyze->calculate calculate->run Next Time Point end End of Test calculate->end Final Time Point

Caption: General workflow for in-vitro dissolution testing.

Protocol 3: Evaluation of Film Properties

A. Mechanical Properties (Tensile Strength and Elongation)

This protocol describes the determination of tensile strength and percentage elongation of free films prepared with this compound.

Materials and Equipment:

  • Free films of the coating formulation

  • Tensile testing machine (e.g., texture analyzer, Instron) with suitable grips

  • Micrometer screw gauge

Procedure:

  • Film Preparation:

    • Prepare free films by casting the coating solution (containing the polymer and this compound) onto a level surface (e.g., a Teflon-coated plate) and allowing the solvent to evaporate completely.

    • Cut the films into strips of standard dimensions (e.g., as per ASTM D882).[14][15]

  • Measurement:

    • Measure the thickness of the film strips at several points using a micrometer and calculate the average.

    • Mount a film strip between the two clamps of the tensile testing machine.[16]

    • Pull the film at a constant speed (e.g., 2 mm/s) until it breaks.[16]

    • Record the force required to break the film (breaking force) and the elongation at break.

  • Calculation:

    • Tensile Strength (MPa) = Breaking Force (N) / Cross-sectional Area (mm²) [16]

    • Percentage Elongation = [(Final Length - Initial Length) / Initial Length] x 100 [16]

B. Thermal Properties (Glass Transition Temperature - Tg)

This protocol describes the determination of the glass transition temperature (Tg) of the polymer films using Differential Scanning Calorimetry (DSC).

Materials and Equipment:

  • Free films of the coating formulation

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

Procedure:

  • Sample Preparation:

    • Accurately weigh a small sample of the film (typically 5-10 mg) and seal it in an aluminum DSC pan.[17]

  • DSC Measurement:

    • Place the sample pan and an empty reference pan into the DSC cell.[18]

    • Heat the sample at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.[17]

    • The DSC will record the heat flow into the sample as a function of temperature.

    • A stepwise change in the heat flow curve indicates the glass transition.

  • Analysis:

    • The Tg is typically determined as the midpoint of the transition step in the DSC thermogram.[17][19] The evaluation is often performed according to standards like ASTM E1356.[20]

G cluster_tensile Mechanical Property Evaluation cluster_dsc Thermal Property Evaluation t1 Prepare Free Film Strips t2 Measure Dimensions t1->t2 t3 Mount in Tensile Tester t2->t3 t4 Apply Tensile Force until Break t3->t4 t5 Calculate Tensile Strength & Elongation t4->t5 d1 Prepare Film Sample in DSC Pan d2 Run DSC Scan d1->d2 d3 Analyze Thermogram d2->d3 d4 Determine Glass Transition Temperature (Tg) d3->d4

Caption: Workflow for evaluating film properties.

References

Troubleshooting & Optimization

How to improve the yield of diethyl citrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of diethyl citrate. Below you will find troubleshooting advice for common experimental issues, frequently asked questions, detailed experimental protocols, and data to help improve your reaction yields.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound, providing potential causes and actionable solutions.

Q1: Why is the yield of my this compound synthesis lower than expected?

A low yield can be attributed to several factors ranging from incomplete reaction to product loss during workup.

  • Issue: Incomplete Reaction

    • Potential Cause: The esterification reaction is reversible. The water produced as a byproduct can hydrolyze the ester back to the starting materials, citric acid and ethanol.

    • Solution: To drive the equilibrium towards the product, it is crucial to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus with a suitable solvent like benzene or toluene to azeotropically remove water.

    • Solution: Increasing the concentration of one of the reactants, typically ethanol, can also shift the equilibrium to favor the formation of this compound.[1] An ethanol-to-citric acid molar ratio of 7:1 has been used effectively.[2]

  • Issue: Suboptimal Reaction Conditions

    • Potential Cause: The reaction temperature and time may not be optimal. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts.[3][4]

    • Solution: The reaction is typically carried out at the reflux temperature of the solvent used for water removal. For instance, with a benzene-ethanol azeotrope, the temperature is maintained at approximately 72°C.[2] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Issue: Inefficient Catalyst

    • Potential Cause: The catalyst may be inactive or used in an insufficient amount.

    • Solution: Common catalysts for this reaction include p-toluenesulfonic acid (PTSA) and sulfuric acid.[5] Solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) or supported catalysts can also be used and offer the advantage of easier separation from the reaction mixture.[3] Ensure the catalyst is not old or deactivated.

  • Issue: Product Loss During Purification

    • Potential Cause: this compound has some solubility in water, which can lead to losses during the aqueous washing steps of the workup.

    • Solution: Minimize the volume of water used for washing. To recover any dissolved product, consider back-extracting the aqueous layers with an organic solvent like ethyl acetate.

Q2: My final product is impure. What are the likely contaminants and how can I remove them?

The primary impurities are typically unreacted starting materials and byproducts from the esterification process.

  • Byproduct: Triethyl Citrate and Monoethyl Citrate

    • Cause: The esterification of citric acid, a tricarboxylic acid, can proceed to form mono-, di-, and tri-esters. The relative amounts of these depend on the reaction conditions.

    • Purification: A pH-controlled solvent extraction method is effective for separating these citrates.[2][6]

      • To remove triethyl citrate , which is the least polar, the crude product is diluted with water and the pH is adjusted to 8 with a base like sodium carbonate. Triethyl citrate can then be extracted with a nonpolar solvent like petroleum ether.[2]

      • To remove citric acid and monoethyl citrate , the aqueous layer is then acidified to pH 4. At this pH, the more acidic citric acid and monoethyl citrate are protonated and can be separated, while this compound remains in the organic phase upon extraction with ethyl acetate.[2]

  • Byproduct: Diethyl Ether

    • Cause: At higher reaction temperatures, a side reaction where ethanol dehydrates to form diethyl ether can occur, especially in the presence of a strong acid catalyst.[3][4]

    • Purification: Diethyl ether is highly volatile and can typically be removed during the solvent evaporation step under reduced pressure.

  • Contaminant: Unreacted Citric Acid and Ethanol

    • Cause: Incomplete reaction.

    • Purification: Unreacted citric acid is highly water-soluble and can be removed by washing the organic phase with water or a basic solution. Excess ethanol is typically removed by distillation or evaporation under reduced pressure.[2]

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for this compound synthesis?

Yields can vary significantly based on the experimental conditions. A reported yield using p-toluenesulfonic acid as a catalyst, an ethanol-to-citric acid molar ratio of 7:1, and azeotropic removal of water is 65.3%.[2] Optimization of reaction conditions can potentially lead to higher yields.

Q2: Which catalyst is best for this compound synthesis?

Both homogeneous catalysts like p-toluenesulfonic acid and sulfuric acid, and heterogeneous catalysts like acidic ion-exchange resins (e.g., Amberlyst-15) are effective.[3][7] Heterogeneous catalysts are often preferred in industrial settings as they can be more easily separated from the reaction mixture and potentially reused. The choice of catalyst can affect the reaction rate and the formation of byproducts.

Q3: How does the molar ratio of ethanol to citric acid affect the yield?

As esterification is a reversible reaction, using a large excess of ethanol shifts the equilibrium towards the formation of the ester products, thereby increasing the conversion of citric acid and the overall yield of the citrate esters.[1]

Q4: Can I monitor the progress of the reaction?

Yes, the progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to track the disappearance of the starting materials and the formation of the product, helping to determine when the reaction has reached completion.

Factors Influencing this compound Yield

The yield of this compound is influenced by several key experimental parameters. The following table summarizes the impact of these factors. Note that quantitative data for this compound is limited in the literature; therefore, data for the similar synthesis of tributyl citrate is included for comparison.

FactorConditionEffect on Yield/ConversionReference
Catalyst p-Toluenesulfonic acidA yield of 65.3% for this compound has been reported.[2][2]
Solid Superacid (SO₄²⁻/ZrO₂–TiO₂)For tributyl citrate, a 95.1% conversion of citric acid and 98.8% selectivity for the product were achieved.[8]
Ion-Exchange Resin (Amberlyst-15)Effective for esterification, though kinetics may be slower than with homogeneous catalysts.[3][3]
Molar Ratio (Alcohol:Acid) 5:1 (for tributyl citrate)A citric acid conversion of 86.0% was observed. Increasing the ratio further showed a slight decrease due to dilution.[8]
7:1 (for this compound)A 65.3% yield was obtained in a specific protocol.[2][2]
Temperature 72°C (Benzene-ethanol azeotrope)Effective for this compound synthesis while minimizing side reactions.[2][2]
120°CHigher temperatures increase reaction rates but can also promote the formation of byproducts like diethyl ether.[3][4][3][4]
140°C (for tributyl citrate)Increased citric acid conversion to 93.8% and tributyl citrate selectivity to 96.6%.[8]
Water Removal Azeotropic distillationCrucial for driving the reaction equilibrium towards the products and achieving high conversion.[2]

Detailed Experimental Protocol

This protocol is based on a literature procedure for the synthesis of this compound.[2]

Materials:

  • Citric acid monohydrate (0.1 mol)

  • Anhydrous ethanol (0.7 mol)

  • p-Toluenesulfonic acid (PTSA) (0.2 g)

  • Benzene (70 mL, as a water carrier)

  • Sodium carbonate (for pH adjustment)

  • Hydrochloric acid (for pH adjustment)

  • Petroleum ether

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Distilled water

Equipment:

  • 250 mL three-neck round-bottom flask

  • Condenser

  • Dean-Stark apparatus (or a constant pressure dropping funnel filled with a drying agent like anhydrous magnesium sulfate)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark apparatus, dissolve 21 g (0.1 mol) of citric acid monohydrate and 0.2 g of p-toluenesulfonic acid in 42 mL (0.7 mol) of anhydrous ethanol at room temperature.

  • Azeotropic Distillation: Add 70 mL of benzene to the flask to act as a water-entraining solvent. Heat the mixture to reflux (approximately 90°C, with the internal temperature around 72°C due to the ethanol-benzene azeotrope) for 10 hours. Water will be collected in the Dean-Stark trap.

  • Solvent Removal: After the reaction is complete, remove the benzene and excess ethanol by distillation under reduced pressure using a rotary evaporator. This will yield a viscous, light-yellow liquid.

  • Purification - Removal of Triethyl Citrate:

    • Dilute the viscous liquid with 20 mL of distilled water.

    • Adjust the pH to 8 with a sodium carbonate solution.

    • Extract the mixture with petroleum ether (3 x 50 mL) and then with ethyl acetate (1 x 50 mL) to remove triethyl citrate. Combine the aqueous layers.

  • Purification - Removal of Citric Acid and Monoethyl Citrate:

    • Adjust the pH of the aqueous solution to 4 with hydrochloric acid.

    • Extract the this compound into ethyl acetate. The citric acid, monoethyl citrate, and catalyst will remain in the aqueous phase.

    • Separate the organic layer and remove the ethyl acetate using a rotary evaporator to obtain the crude this compound.

  • Final Purification:

    • Adjust the pH of the crude product to 1 with hydrochloric acid and extract with ethyl acetate (3 x 50 mL).

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent in a rotary evaporator to obtain pure this compound.

Visual Guides

Reaction_Pathway Figure 1: this compound Synthesis Pathway cluster_reactants Reactants cluster_products Products & Intermediates Citric Acid Citric Acid HOOC-CH₂-C(OH)(COOH)-CH₂-COOH Monoethyl Citrate Monoethyl Citrate Citric Acid->Monoethyl Citrate + Ethanol - Water Ethanol Ethanol CH₃CH₂OH This compound This compound HOOC-CH₂-C(OH)(COOEt)-CH₂-COOEt Monoethyl Citrate->this compound + Ethanol - Water Triethyl Citrate Triethyl Citrate This compound->Triethyl Citrate + Ethanol - Water Water Water H₂O

Figure 1: this compound Synthesis Pathway

Troubleshooting_Yield Figure 2: Troubleshooting Low Yield cluster_solutions Potential Solutions start Low this compound Yield check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction is Complete check_reaction->complete Yes solution1 Remove Water (Dean-Stark) incomplete->solution1 solution2 Increase Ethanol Ratio incomplete->solution2 solution3 Optimize Time/Temp incomplete->solution3 solution4 Check Catalyst Activity incomplete->solution4 check_workup Review Purification/Workup complete->check_workup solution5 Minimize Aqueous Wash Back-extract workup_issue Product Loss During Workup check_workup->workup_issue Yes workup_issue->solution5

Figure 2: Troubleshooting Low Yield

Purification_Workflow Figure 3: Purification Workflow start Crude Reaction Mixture step1 Remove Benzene/ Excess Ethanol (Rotary Evaporator) start->step1 step2 Dilute with Water Adjust pH to 8 (Sodium Carbonate) step1->step2 step3 Extract with Petroleum Ether step2->step3 organic1 Organic Phase: Triethyl Citrate step3->organic1 Discard aqueous1 Aqueous Phase: DEC, MEC, CA Salts step3->aqueous1 step4 Adjust Aqueous pH to 4 (HCl) aqueous1->step4 step5 Extract with Ethyl Acetate step4->step5 organic2 Organic Phase: This compound step5->organic2 aqueous2 Aqueous Phase: Monoethyl Citrate (MEC) Citric Acid (CA) step5->aqueous2 Discard final_step Dry Organic Phase (Anhydrous Na₂SO₄) & Evaporate Solvent organic2->final_step product Pure this compound final_step->product

Figure 3: Purification Workflow

References

Troubleshooting inconsistent results in diethyl citrate experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diethyl citrate experimentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound (DEC) is an ester of citric acid. It is a colorless to pale yellow liquid with a fruity odor. Due to its low toxicity and biodegradability, it is utilized in various applications, including as a food additive, flavoring agent, and as a plasticizer in polymers.[1] It has also been extensively studied for its anticoagulant properties as a potentially safer alternative to sodium citrate.[2][3]

Q2: What are the typical impurities found in this compound and how can they affect my experiment?

A2: The most common impurities are unreacted citric acid, monoethyl citrate, and triethyl citrate, which can arise from incomplete or side reactions during synthesis.[2] The presence of these impurities can significantly alter the physicochemical properties of this compound. For instance, residual citric acid and monoethyl citrate can increase the acidity of the product.[2] In polymer applications, the presence of different citrate esters can affect plasticizing efficiency and the mechanical properties of the final product.

Q3: How should I store this compound?

A3: this compound is stable under normal conditions.[2] However, it should be stored in a tightly sealed container, away from strong oxidizing agents and sources of heat, to prevent degradation.[4] Prolonged exposure to aqueous environments can lead to hydrolysis, reverting it back to citric acid and ethanol.[3]

Q4: Is this compound toxic?

A4: this compound is known for its low toxicity.[1] Acute toxicity tests in mice have shown no serious risk of acute poisoning.[2] It is considered a safer alternative to some traditional plasticizers like phthalates, which have raised health concerns.[1]

Troubleshooting Guides

Inconsistent Results in this compound Synthesis
Observed Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete esterification reaction. The reaction is slow and reversible.[5][6]Increase reaction time or temperature. Use an excess of one reactant (e.g., ethanol) to shift the equilibrium towards the product side.[7] Consider using a Dean-Stark apparatus to remove water as it is formed, which also drives the reaction forward.[6]
Loss of product during purification.During solvent extraction, ensure proper phase separation. Avoid vigorous shaking that can lead to emulsion formation. Use appropriate pH adjustments to selectively separate this compound from its mono- and tri-ester impurities.[2]
Product is highly acidic Presence of unreacted citric acid or monoethyl citrate.Optimize the purification process. Washing the organic phase with a sodium bicarbonate solution can help neutralize and remove acidic impurities.[7] Adjusting the pH to 4 can help remove most of the highly soluble citric acid and monoethyl citrate.[2]
Presence of Triethyl Citrate in Final Product Incomplete separation during purification.Triethyl citrate has lower water solubility than this compound.[2] Utilize this property by washing the product with petroleum ether and ethyl acetate to remove triethyl citrate.[2]
Issues in Analytical Characterization
Observed Problem Potential Cause Recommended Solution
Inaccurate Purity Measurement by Titration Incorrect endpoint determination.Use a calibrated pH meter for more accurate endpoint detection. When using a colorimetric indicator like phenolphthalein, ensure consistent color endpoint recognition.[2]
Presence of air bubbles in the burette.Ensure the burette is properly primed and free of air bubbles before starting the titration.
Parallax error in reading the burette.Always read the meniscus at eye level to avoid parallax errors.
Poor Peak Resolution in HPLC Inappropriate mobile phase composition.Optimize the mobile phase. A common mobile phase for diethylcarbamazine citrate (a related compound) is a mixture of acetonitrile and a phosphate buffer.[8] Adjusting the ratio and pH can improve separation.
Column degradation.Ensure the column is properly maintained and regenerated. Use a guard column to protect the analytical column from contaminants.
Sample overload.Inject a smaller volume of the sample or dilute the sample to avoid overloading the column.
Problems in Drug Delivery Formulations
Observed Problem Potential Cause Recommended Solution
Low Drug Encapsulation Efficiency in Nanoparticles Poor miscibility of the drug with the this compound/polymer matrix.Ensure the drug and the formulation components are soluble in the chosen solvent system during nanoparticle preparation.
Drug precipitation during formulation.Optimize the formulation parameters such as the ratio of polymer to this compound and the rate of solvent evaporation or addition of a non-solvent.
Nanoparticle Instability (Aggregation) Insufficient surface stabilization.Incorporate a suitable surfactant or stabilizer in the formulation. For solid lipid nanoparticles, poloxamer 188 and soya lecithin have been used.[9]
High concentration of nanoparticles.Prepare formulations at an optimal concentration to prevent aggregation upon storage.
Inconsistent Drug Release Profile Variation in particle size and morphology.Tightly control the formulation process parameters (e.g., stirring speed, temperature, solvent evaporation rate) to ensure batch-to-batch consistency in nanoparticle characteristics.
Incomplete drug encapsulation.Ensure the purification process effectively removes unencapsulated "free" drug, which can lead to an initial burst release.

Quantitative Data

Table 1: Solubility of Citrate Esters in Water

Compound Solubility in Water ( g/100 mL at 25°C)
Citric Acid60[2]
Monoethyl Citrate31[2]
This compound15.7[2]
Triethyl Citrate6.5[2]

Table 2: Comparison of Citrate Esters and Traditional Plasticizers

Property Citrate Esters (e.g., ATBC, TBC) Traditional Plasticizers (e.g., DEHP, DOP)
Plasticizing Efficiency Varies, can be comparable to or better than phthalates.High
Migration Resistance Generally higher than phthalates of similar molecular weight.Low to moderate; prone to leaching.
Toxicity Profile Low toxicity, generally considered safe for food and medical applications.[1]Concerns about endocrine disruption and other health effects.[1]
Biodegradability Readily biodegradable.[1]Poor biodegradability.[1]
Thermal Stability Good thermal stability.Generally good thermal stability.
Low-Temperature Flexibility Good.Good.
Data sourced from[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a method for synthesizing this compound for use as an anticoagulant.[2]

Materials:

  • Citric acid monohydrate

  • Anhydrous ethanol

  • p-toluenesulfonic acid (catalyst)

  • Benzene (water carrier)

  • Sodium carbonate

  • Petroleum ether

  • Ethyl acetate

  • Hydrochloric acid

Procedure:

  • In a three-neck flask equipped with a condenser and a dropping funnel, dissolve 21 g (0.1 mol) of citric acid monohydrate and 0.2 g of p-toluenesulfonic acid in 42 mL (0.7 mol) of anhydrous ethanol with magnetic stirring.

  • Add 70 mL of benzene to the flask.

  • Heat the reaction mixture at 90°C for 10 hours. The temperature will be maintained at around 72°C due to the formation of an ethanol-benzene azeotrope.

  • After the reaction, remove the benzene and excess ethanol by reduced-pressure distillation to obtain a viscous, light-yellow liquid.

Protocol 2: Purification of this compound

This protocol is a continuation of the synthesis protocol and focuses on removing impurities.[2]

Procedure:

  • Dilute the viscous liquid from the synthesis with 20 mL of distilled water.

  • Adjust the pH to 8 with sodium carbonate.

  • Extract the mixture with 50 mL of petroleum ether (3 times) and 50 mL of ethyl acetate (1 time) to remove triethyl citrate.

  • Adjust the pH of the aqueous phase to 4 with hydrochloric acid to separate citric acid and monoethyl citrate into the aqueous phase.

  • Extract the this compound into ethyl acetate.

  • Distill the ethyl acetate in a rotary evaporator to obtain crude this compound.

  • Convert any remaining sodium salts to carboxylic acids by adjusting the pH to 1 with hydrochloric acid.

  • Extract the final this compound product with ethyl acetate (3 times 50 mL).

  • Remove the ethyl acetate by distillation to obtain pure this compound.

Protocol 3: Purity Analysis by Acid Titration

This method determines the mass fraction of this compound, assuming monoethyl citrate is the primary impurity.[2]

Materials:

  • This compound sample

  • Distilled water

  • Standardized potassium hydroxide (KOH) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

Procedure:

  • Accurately weigh approximately 0.2-0.25 g of the this compound sample.

  • Dissolve the sample in 20 mL of distilled water in a 100 mL flask.

  • Add 3-5 drops of phenolphthalein indicator.

  • Titrate the solution with a standardized KOH solution until a persistent pink color is observed.

  • Record the volume of KOH solution consumed.

  • Calculate the mass fraction of this compound, considering that 1 mole of this compound reacts with 1 mole of KOH, while 1 mole of monoethyl citrate reacts with 2 moles of KOH.[2]

Visualizations

Troubleshooting_Synthesis start Inconsistent Synthesis Results low_yield Low Yield start->low_yield high_acidity High Acidity start->high_acidity impurity_tec Triethyl Citrate Impurity start->impurity_tec incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn loss_purification Loss during Purification low_yield->loss_purification residual_acid Residual Citric Acid/ Monoethyl Citrate high_acidity->residual_acid poor_separation Poor Separation impurity_tec->poor_separation solution1 Increase reaction time/temp Use excess ethanol Remove water incomplete_rxn->solution1 solution2 Optimize pH for extraction Gentle mixing loss_purification->solution2 solution3 Wash with NaHCO3 solution Adjust pH to 4 residual_acid->solution3 solution4 Extract with petroleum ether/ethyl acetate poor_separation->solution4

Caption: Troubleshooting logic for this compound synthesis.

Anticoagulation_Mechanism cluster_cascade Coagulation Cascade Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin Ca Ca2+ Ions Ca->Prothrombin Activates DEC_Ca This compound-Ca2+ Complex Ca->DEC_Ca DEC This compound DEC->DEC_Ca Chelates DEC_Ca->Prothrombin Inhibits Activation

Caption: Mechanism of this compound as an anticoagulant.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Quality Control cluster_application Application synthesis Esterification (Citric Acid + Ethanol) purification Solvent Extraction (pH adjustments) synthesis->purification titration Acid Titration (Purity) purification->titration hplc HPLC (Impurity Profile) purification->hplc plasticizer Polymer Film Formulation hplc->plasticizer drug_delivery Nanoparticle Formulation hplc->drug_delivery

Caption: General experimental workflow for this compound.

References

Technical Support Center: Optimizing Diethyl Citrate Concentration for Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and troubleshooting for researchers utilizing diethyl citrate in cell-based experiments. The following information is designed to help you determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

A1: this compound (DEC) is an organic ester of citric acid. It is being explored in biomedical research for various applications, including as a plasticizer and a potential therapeutic agent. Its use in cell culture often stems from its properties as a solvent or as a compound being investigated for its biological effects. One area of research has focused on its role in mitigating the cytotoxic effects of other compounds, such as nanosized hydroxyapatite crystals on vascular smooth muscle cells.[1]

Q2: Is this compound toxic to cells?

A2: Like most compounds, this compound can exhibit cytotoxic effects at high concentrations. However, it is generally considered to have low toxicity.[1] The non-toxic concentration range can vary significantly depending on the cell type and the duration of exposure. It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Q3: How do I determine the non-toxic concentration of this compound for my cell line?

A3: The most common method is to perform a dose-response experiment using a cell viability assay, such as the MTT or LDH assay. This involves treating your cells with a range of this compound concentrations for a specific time period and then measuring the percentage of viable cells compared to an untreated control. This will allow you to determine the highest concentration that does not significantly impact cell viability.

Q4: What is a typical starting concentration range to test for this compound?

A4: Based on available research, a broad starting range to test could be from 0.1 mM to 10 mM. In a study on mouse aortic smooth muscle cells, this compound was used at concentrations of 0.5 mM, 1 mM, and 2 mM to mitigate the toxic effects of another compound, where it demonstrated protective effects.[2][3] However, it is essential to perform a dose-response curve for your specific cell line to identify the precise non-toxic range.

Q5: What are the potential mechanisms of action of this compound in cells?

A5: The precise mechanisms of action of this compound are still under investigation. However, research on the related compound, diethylcarbamazine citrate, suggests a potential role in modulating the arachidonic acid pathway by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[4] This pathway is crucial in inflammation and cellular signaling. This compound has also been shown to chelate calcium ions, which can influence various cellular processes.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cell death observed even at low concentrations of this compound. The cell line is particularly sensitive to this compound.Perform a broader dose-response experiment with a wider range of lower concentrations (e.g., starting from 1 µM). Shorten the incubation time.
The this compound solution was not prepared correctly.Ensure accurate weighing and dilution of this compound. Prepare fresh solutions for each experiment.
The solvent used to dissolve this compound is toxic to the cells.If using a solvent like DMSO, ensure the final concentration in the culture medium is below the toxic threshold for your cells (typically <0.1%). Run a vehicle control (media with the same final solvent concentration without this compound) to assess solvent toxicity.[5]
Inconsistent results between experiments. Variation in cell seeding density.Ensure a consistent number of cells are seeded in each well. Create a homogenous cell suspension before plating.
Contamination of cell culture.Regularly check for microbial contamination. Practice good aseptic technique.
Instability of this compound solution.Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution appropriately as recommended by the manufacturer.
No observable effect of this compound on the desired biological endpoint. The concentration of this compound is too low.Increase the concentration of this compound in a stepwise manner, ensuring it remains within the pre-determined non-toxic range.
The incubation time is too short.Increase the incubation time and perform a time-course experiment to determine the optimal duration.
The cell line is not responsive to this compound for the specific endpoint being measured.Consider using a different cell line that is known to be responsive or investigate alternative signaling pathways.

Data on this compound and Cell Viability

The following table summarizes available quantitative data on the effect of this compound on cell viability. It is important to note that this data is from a study where this compound was used to counteract the toxicity of nanosized hydroxyapatite (nano-HAp) in mouse aortic smooth muscle cells (MOVASs), and not a direct cytotoxicity study.

Cell LineTreatmentThis compound Concentration (mM)Incubation Time (hours)Cell Viability (%)Lactate Dehydrogenase (LDH) Release (%)
MOVASControl (untreated)0241006.66
MOVASnano-HAp (100 µg/mL)02442.622.1
MOVASnano-HAp + this compound0.52452.817.78
MOVASnano-HAp + this compound12468.313.45
MOVASnano-HAp + this compound22480.110.21

Data extracted from Zhang et al., 2017.[2][3]

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) and the non-toxic concentration range of this compound for a specific cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations for treatment (e.g., 0.1, 0.5, 1, 2, 5, 10 mM).

    • Prepare a vehicle control containing the highest concentration of the solvent used in the dilutions.

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells.

    • Include wells with untreated cells (medium only) as a negative control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth). The non-toxic range is typically considered to be concentrations that result in >90% cell viability.

Protocol 2: Assessing Cytotoxicity of this compound using LDH Assay

This protocol describes how to measure the release of lactate dehydrogenase (LDH) from cells with damaged membranes as an indicator of cytotoxicity induced by this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1-3 from Protocol 1 to seed and treat the cells with a range of this compound concentrations.

    • Be sure to include the following controls as per the LDH assay kit manufacturer's instructions:

      • Untreated cells (spontaneous LDH release)

      • Vehicle control

      • Maximum LDH release control (cells treated with a lysis buffer provided in the kit)

      • Culture medium background control (medium without cells)

  • LDH Assay:

    • At the end of the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

    • Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the kit's instructions.

    • Add the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

    • Add the stop solution provided in the kit to each well.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at the wavelength specified in the kit's manual (commonly 490 nm).

    • Subtract the background absorbance (from the culture medium control) from all other readings.

    • Calculate the percentage of cytotoxicity for each this compound concentration using the following formula:

      • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

    • Plot the percentage of cytotoxicity against the this compound concentration to identify the toxic threshold.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway: this compound and the Arachidonic Acid Pathway

Based on evidence from the related compound diethylcarbamazine citrate, a potential mechanism of action for this compound involves the modulation of the arachidonic acid pathway. This pathway is responsible for the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation and other cellular processes.

cluster_pathways Arachidonic Acid Metabolism Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation & Other Cellular Responses Prostaglandins->Inflammation Leukotrienes->Inflammation DEC This compound DEC->COX DEC->LOX

Caption: Proposed inhibition of the Arachidonic Acid Pathway by this compound.

Experimental Workflow: Determining Non-Toxic this compound Concentration

This workflow outlines the key steps for researchers to systematically determine the optimal non-toxic concentration of this compound for their experiments.

Start Start: Select Cell Line and Experimental Duration Dose_Response Perform Dose-Response Experiment (e.g., 0.1-10 mM) Start->Dose_Response Viability_Assay Cell Viability Assay (MTT or LDH) Dose_Response->Viability_Assay Data_Analysis Analyze Data: Calculate % Viability/Cytotoxicity Viability_Assay->Data_Analysis Determine_Range Determine Non-Toxic Range (>90% Viability) Data_Analysis->Determine_Range Viability > 90%? Proceed Proceed with Experiments within Non-Toxic Range Determine_Range->Proceed Yes Troubleshoot Troubleshoot: Adjust Concentration Range or Incubation Time Determine_Range->Troubleshoot No Troubleshoot->Dose_Response

Caption: Workflow for determining the non-toxic concentration of this compound.

References

Purification techniques for removing monoethyl citrate from synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification techniques for removing monoethyl citrate from synthesis mixtures.

Frequently Asked Questions (FAQs)

Q1: What is monoethyl citrate and why is it a common impurity?

A1: Monoethyl citrate is a monoester of citric acid. In the synthesis of diethyl citrate or triethyl citrate through the esterification of citric acid with ethanol, the reaction proceeds sequentially.[1] Monoethyl citrate is the first intermediate product and can remain as an impurity if the reaction does not go to completion.

Q2: What are the primary methods for removing monoethyl citrate?

A2: The most common methods leverage the chemical and physical differences between monoethyl citrate and other components in the mixture. These techniques include:

  • pH-Controlled Liquid-Liquid Extraction (LLE): This is a highly effective method that utilizes the free carboxylic acid groups on monoethyl citrate, which allows for its selective separation into an aqueous phase at a specific pH.[2]

  • Column Chromatography: This technique separates compounds based on their different affinities for a stationary phase, which is effective for isolating components with varying polarities.[3][4][5]

  • Recrystallization: This method is used to purify solid products by dissolving the impure compound in a suitable solvent at a high temperature and allowing the desired compound to crystallize upon cooling, leaving impurities in the solvent.[6][7]

Q3: Which analytical techniques can confirm the removal of monoethyl citrate?

A3: Several analytical methods can be used to assess the purity of the final product and confirm the absence of monoethyl citrate:

  • Acid Titration: This method can determine the purity of the desired ester product, as any remaining monoethyl citrate (with two carboxylic acid groups) will react with the titrant (e.g., KOH), affecting the calculation.[2]

  • Chromatography: Techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are effective for separating and identifying the components in the mixture, including citric acid, monoethyl citrate, this compound, and triethyl citrate.[1][6][8]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process.

ProblemPossible Cause(s)Suggested Solution(s)
Low Purity: Significant monoethyl citrate remains in the final product after LLE.Incorrect pH of the aqueous phase: The pH was not optimal to fully ionize the monoethyl citrate for extraction into the aqueous layer.Carefully adjust the pH of the aqueous phase. For separating monoethyl citrate from this compound, a pH of 4 is recommended to dissolve the monoethyl citrate in the water phase.[2] Use a calibrated pH meter.
Insufficient mixing or contact time: The two phases were not mixed adequately, leading to incomplete partitioning.Gently invert the separatory funnel multiple times to ensure thorough mixing. Avoid vigorous shaking to prevent emulsion formation.[9]
Inadequate number of extractions: A single extraction may not be sufficient to remove all of the monoethyl citrate.Perform multiple extractions with fresh solvent to improve separation efficiency.
Low Yield/Product Loss Incorrect pH causing product loss: The pH was too high, causing partial ionization and loss of the desired, less acidic product (e.g., this compound) into the aqueous phase.Ensure precise pH control. A pH of 4 is effective for removing monoethyl citrate while retaining this compound in the organic phase.[2]
Product solubility in the aqueous phase: The desired product has some solubility in the aqueous layer."Salt out" the desired product by saturating the aqueous layer with a salt like NaCl to decrease the solubility of the organic compound in the aqueous phase.[9]
Emulsion Formation during LLE Vigorous shaking: Shaking the separatory funnel too aggressively can create a stable emulsion.Gently invert the funnel for mixing instead of vigorous shaking.[9]
High concentration of surfactants or particulates: The crude reaction mixture may contain substances that stabilize emulsions.Add a small amount of brine (saturated NaCl solution) to break the emulsion.[9] If the emulsion persists, filtration through a plug of glass wool may be effective.[9]
Column Chromatography Issues: Poor separation of components.Inappropriate solvent system (mobile phase): The polarity of the solvent system is too high or too low, resulting in poor separation.Use TLC to determine the optimal solvent system that provides good separation between monoethyl citrate and the desired product. The order of elution is typically less polar compounds first.[4]
Improperly packed column: Channeling in the column packing leads to inefficient separation.Ensure the column is packed uniformly without any air bubbles or cracks.[10]

Data Presentation

Table 1: Solubility of Citric Acid and its Ethyl Esters in Water
CompoundSolubility ( g/100 mL at 25°C)Reference(s)
Citric Acid60[2]
Monoethyl Citrate31[2]
This compound15.7[2]
Triethyl Citrate6.5[2]
Table 2: Qualitative Comparison of Purification Techniques
TechniqueSelectivityScalabilitySpeedComplexity
pH-Controlled LLE HighExcellentFastLow
Column Chromatography Very HighGoodSlowMedium
Recrystallization GoodExcellentMediumLow

Experimental Protocols

Protocol 1: Purification by pH-Controlled Liquid-Liquid Extraction

This protocol is designed to separate a mixture containing triethyl citrate, this compound, monoethyl citrate, and unreacted citric acid.

Objective: To sequentially remove impurities based on their acidity.

Materials:

  • Crude reaction mixture

  • Distilled water

  • Sodium carbonate (Na₂CO₃) solution

  • Hydrochloric acid (HCl) solution

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Separatory funnel, beakers, rotary evaporator

Procedure:

Step 1: Removal of Triethyl Citrate (least acidic)

  • Dilute the crude, viscous reaction mixture with distilled water (e.g., 20 mL).

  • Transfer the solution to a separatory funnel.

  • Adjust the pH to 8 with a sodium carbonate solution. This neutralizes the carboxylic acid groups of citric acid, monoethyl citrate, and this compound, forming their sodium salts which remain in the aqueous phase.[2]

  • Extract the mixture with petroleum ether (e.g., 3 x 50 mL) and then with ethyl acetate (e.g., 1 x 50 mL).[2]

  • Combine the organic layers, which contain the triethyl citrate. The aqueous layer, containing the salts of the other components, is retained for the next step.

Step 2: Isolation of this compound and Removal of Monoethyl Citrate and Citric Acid

  • Take the aqueous layer from Step 1 and adjust the pH to 4 with hydrochloric acid.[2] At this pH, citric acid and monoethyl citrate are protonated and soluble in the aqueous phase, while this compound is less so.

  • Extract the solution with ethyl acetate (e.g., 3 x 50 mL). The this compound will move into the organic phase.[2]

  • The aqueous phase, now containing the majority of the monoethyl citrate and citric acid, can be discarded or processed further if these components are of interest.

  • Combine the ethyl acetate extracts from this step.

  • Wash the combined organic phase with brine, dry it over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: General Guideline for Purification by Column Chromatography

Objective: To separate monoethyl citrate from other esters based on polarity.

Principle: Monoethyl citrate is more polar than diethyl and triethyl citrate due to its two free carboxylic acid groups. Therefore, it will adhere more strongly to a polar stationary phase like silica gel.

Materials:

  • Crude mixture

  • Silica gel (230-400 mesh)

  • A suitable non-polar solvent (e.g., hexane or petroleum ether)

  • A suitable polar solvent (e.g., ethyl acetate)

  • Chromatography column, collection tubes

Procedure:

  • Select the Mobile Phase: Use Thin-Layer Chromatography (TLC) to find a solvent system (a mixture of the non-polar and polar solvents) that gives a good separation between the components. The desired, less polar product should have an Rf value of approximately 0.3.

  • Pack the Column: Prepare a slurry of silica gel in the non-polar solvent and pour it into the column. Allow the silica to settle into a uniform bed without cracks or air bubbles.[10]

  • Load the Sample: Dissolve the crude mixture in a minimal amount of the mobile phase and carefully add it to the top of the silica gel bed.

  • Elute the Column: Start the elution with the selected mobile phase. The less polar components (like triethyl and this compound) will travel down the column faster and be collected first.[5]

  • Increase Polarity (Gradient Elution): Gradually increase the proportion of the polar solvent in the mobile phase to elute the more polar compounds. Monoethyl citrate will elute at a higher solvent polarity.

  • Analyze Fractions: Collect the eluent in fractions and analyze them by TLC to identify which fractions contain the purified compounds. Combine the pure fractions and evaporate the solvent.

Protocol 3: General Guideline for Purification by Recrystallization

Objective: To purify a solid product contaminated with monoethyl citrate.

Principle: This method relies on the difference in solubility between the desired compound and impurities in a specific solvent at different temperatures.

Materials:

  • Impure solid product

  • A suitable recrystallization solvent

  • Erlenmeyer flask, heating source, ice bath, filtration apparatus

Procedure:

  • Choose a Solvent: The ideal solvent should dissolve the desired compound well at high temperatures but poorly at low temperatures. The impurities should either be very soluble or insoluble at all temperatures.

  • Dissolve the Impure Solid: Place the impure solid in an Erlenmeyer flask and add a small amount of the solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more hot solvent in small portions until the solid is completely dissolved.[6]

  • Cool the Solution: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collect the Crystals: Collect the purified crystals by vacuum filtration.

  • Wash and Dry: Wash the crystals with a small amount of cold solvent to remove any remaining impurities and then dry them.

Visualizations

G Diagram 1: General Purification Workflow start Crude Reaction Mixture (Citric Acid, MEC, DEC, TEC) step1 pH-Controlled Liquid-Liquid Extraction start->step1 Primary Purification step2 Column Chromatography step1->step2 Further Purification Needed end_product Purified Product step1->end_product High Purity step3 Recrystallization (if product is solid) step2->step3 Final Polishing step2->end_product High Purity step3->end_product

Caption: Diagram 1: General Purification Workflow.

G Diagram 2: Logic of pH-Controlled LLE cluster_0 Step 1: pH 8 cluster_1 Step 2: pH 4 (from Aqueous Phase of Step 1) aq1 Aqueous Phase (Salts of CA, MEC, DEC) aq2 Aqueous Phase (Citric Acid - CA, Monoethyl Citrate - MEC) aq1->aq2 Adjust to pH 4 with HCl org2 Organic Phase (this compound - DEC) aq1->org2 Extract with Ethyl Acetate org1 Organic Phase (Triethyl Citrate - TEC) start Crude Mixture in Aqueous/Organic System start->aq1 Adjust to pH 8 with Na2CO3 start->org1 Extract with Petroleum Ether

Caption: Diagram 2: Logic of pH-Controlled LLE.

G Diagram 3: Troubleshooting Low Purity after LLE start Low Purity of Final Product q1 Was the pH of the aqueous phase verified with a calibrated meter? start->q1 a1_no Action: Recalibrate pH meter and carefully adjust pH. Repeat extraction. q1->a1_no No q2 Was an emulsion formed during extraction? q1->q2 Yes a1_no->start Re-evaluate a2_yes Action: Break emulsion (add brine, filter) and re-extract. q2->a2_yes Yes q3 How many extractions were performed? q2->q3 No a2_yes->start Re-evaluate a3_few Action: Increase the number of extractions (e.g., to 3-4 times) with fresh solvent. q3->a3_few 1 or 2 end_node If purity is still low, consider an alternative method like column chromatography. q3->end_node 3+ a3_few->start Re-evaluate

Caption: Diagram 3: Troubleshooting Low Purity after LLE.

References

Challenges in the industrial scale-up of diethyl citrate production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diethyl Citrate Production

Welcome to the technical support center for the industrial scale-up of this compound production. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for producing this compound?

A1: this compound is synthesized through the partial esterification of citric acid with ethanol. The reaction is typically catalyzed by an acid and involves the substitution of two of the three carboxylic acid groups on the citric acid molecule with ethyl groups. Water is a byproduct of this reversible reaction.[1][2]

Q2: What are the main byproducts I should expect?

A2: The primary byproducts in this compound synthesis are monoethyl citrate and triethyl citrate, resulting from incomplete or excessive esterification, respectively. Unreacted citric acid will also be present in the crude product.[3] At elevated temperatures, thermal degradation can lead to the formation of aconitic, citraconic, and itaconic acid derivatives.[4][5]

Q3: Why is water removal important during the synthesis?

A3: The esterification of citric acid is a reversible equilibrium reaction.[6] The continuous removal of the byproduct, water, shifts the equilibrium towards the formation of the ester products (Le Châtelier's principle), leading to a higher conversion of citric acid and improved yield of this compound.[7][8]

Q4: What types of catalysts are suitable for industrial production?

A4: Both homogeneous and heterogeneous catalysts are used.

  • Homogeneous Catalysts: Strong acids like sulfuric acid, p-toluenesulfonic acid (PTSA), and methanesulfonic acid (MSA) are effective but can be corrosive and require a neutralization step, which complicates purification.[1][3][9]

  • Heterogeneous Catalysts: Solid acid catalysts like ion-exchange resins (e.g., Amberlyst) and zeolites are increasingly preferred for industrial scale-up.[4][9] They are less corrosive, can be easily separated from the reaction mixture by filtration, and are often reusable, simplifying the process and reducing waste.[4][10]

Q5: What are the key quality control parameters for the final this compound product?

A5: Key quality control parameters include purity, acidity, and physical properties. Purity is often determined by acid titration, which measures the amount of remaining acidic impurities like monoethyl citrate and unreacted citric acid.[3] Identity and structural confirmation are performed using techniques like NMR, FT-IR, and mass spectrometry.[3][4] Physical properties such as refractive index and density are also checked against specifications.[3]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the scale-up of this compound production.

Problem 1: Low Yield or Incomplete Conversion

Q: My reaction yield is consistently low, and analysis shows a high concentration of unreacted citric acid and monoethyl citrate. What are the likely causes and solutions?

A: Low yield is a common issue often linked to reaction equilibrium, catalyst activity, or insufficient water removal.

  • Cause 1: Reaction Equilibrium: The reversible nature of the esterification limits the conversion.

    • Solution: Implement an efficient water removal method. On a lab scale, this can be a Dean-Stark apparatus with a water-carrying solvent like benzene or toluene.[3] For industrial scale, reactive distillation is a highly effective technique that combines reaction and separation in a single unit, continuously removing water and driving the reaction to completion.[5][7][11]

  • Cause 2: Ineffective Catalyst: The catalyst may be deactivated or used at an insufficient concentration.

    • Solution: If using a heterogeneous catalyst like an ion-exchange resin, ensure it is properly activated and not fouled from previous runs. For homogeneous catalysts like PTSA, verify the concentration and purity. Consider increasing the catalyst loading, but be aware that this can also increase side reactions.[2]

  • Cause 3: Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.

    • Solution: Increase the reaction temperature. However, be cautious, as excessively high temperatures (>140-150°C) can lead to thermal degradation of citric acid and its esters, causing product discoloration and the formation of unwanted byproducts like itaconic acid derivatives.[4][5] An optimal temperature balance is crucial.

Problem 2: High Levels of Triethyl Citrate Impurity

Q: My final product is contaminated with a significant amount of triethyl citrate (TEC). How can I minimize its formation and remove it effectively?

A: The formation of TEC is due to the esterification of all three carboxylic acid groups. Controlling the reaction stoichiometry and duration is key.

  • Cause 1: Incorrect Stoichiometry: An excessive molar ratio of ethanol to citric acid can favor the formation of the fully esterified product, TEC.

    • Solution: Carefully control the initial molar ratio of ethanol to citric acid. While a slight excess of ethanol is needed to drive the reaction, a large excess will increase TEC formation. Stoichiometric control is critical for selective synthesis.

  • Cause 2: Prolonged Reaction Time: Allowing the reaction to proceed for too long will naturally lead to the formation of TEC as the reaction progresses through mono- and this compound intermediates.[7]

    • Solution: Monitor the reaction progress closely using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[12] Stop the reaction once the optimal concentration of this compound is reached, before significant amounts of TEC are formed.

  • Removal Strategy: Triethyl citrate is significantly less water-soluble than this compound.[3] A pH-controlled solvent extraction can be used for purification. By adjusting the aqueous phase to a basic pH (e.g., pH 8 with Na₂CO₃), the acidic this compound and monoethyl citrate are converted to their water-soluble sodium salts, while the neutral, less polar triethyl citrate can be extracted into an organic solvent like petroleum ether or ethyl acetate.[3]

Problem 3: Product Discoloration (Yellow or Brown Tint)

Q: The crude and sometimes even the purified this compound has a yellow-to-brown color. What causes this, and how can it be prevented?

A: Product discoloration is typically a sign of thermal degradation or side reactions.

  • Cause 1: High Reaction/Distillation Temperature: As mentioned, high temperatures can cause the decomposition of citric acid and its derivatives.[4][5] This is especially problematic during the removal of excess ethanol or solvent under vacuum.

    • Solution: Maintain the reaction temperature within the optimal range (e.g., 70-120°C, depending on the catalyst and pressure).[2] During purification, use high-vacuum distillation to lower the boiling point and minimize thermal stress on the product.

  • Cause 2: Corrosive Catalyst: Strong acid catalysts like sulfuric acid can cause charring and other side reactions at elevated temperatures.[10]

    • Solution: Replace corrosive homogeneous catalysts with solid acid catalysts (ion-exchange resins or zeolites), which are generally less aggressive and operate under milder conditions.[4] If using a strong acid, ensure the temperature is strictly controlled.

  • Remediation: If discoloration occurs, a decolorization step using activated carbon can be implemented after the initial purification steps and before final distillation.[13][14]

Quantitative Data Summary

Table 1: Typical Reaction Conditions for this compound Synthesis

Parameter Lab Scale Example[3] Industrial Scale Consideration[4][7][11]
Reactants Citric Acid Monohydrate, Anhydrous Ethanol Anhydrous Citric Acid, Anhydrous Ethanol
Molar Ratio ~1:7 (Citric Acid:Ethanol) Optimized to minimize TEC; slight excess of ethanol
Catalyst p-Toluenesulfonic Acid (PTSA) Ion-Exchange Resins (e.g., Amberlyst 15)
Temperature ~72-90 °C (with benzene azeotrope) 80-120 °C (often under vacuum or in reactive distillation)
Water Removal Benzene as azeotropic water carrier Reactive Distillation
Reaction Time ~10 hours Varies; requires process monitoring

| Yield (Purified) | ~65.3% | >90% (with process optimization) |

Table 2: Physical and Chemical Properties of Citrate Esters

Property This compound[3] Triethyl Citrate[3][7] Monoethyl Citrate[3] Citric Acid[3]
Molecular Weight 248.23 g/mol 276.28 g/mol 220.18 g/mol 192.12 g/mol
Boiling Point 355 °C 294 °C N/A Decomposes
Relative Density (25°C) 1.28 g/cm³ 1.137 g/cm³ N/A 1.665 g/cm³
Solubility in Water (g/100mL) 15.7 6.5 31 60

| Acidity (pKa) | Contains one -COOH | Neutral (no -COOH) | Contains two -COOH | Contains three -COOH |

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound

This protocol is based on a literature procedure.[3]

  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a constant pressure dropping funnel.

  • Reactant Charging: To the flask, add 21 g (0.1 mol) of citric acid monohydrate, 42 mL (0.7 mol) of anhydrous ethanol, and 0.2 g of p-toluenesulfonic acid (catalyst).

  • Water Removal: Add 70 mL of benzene to the flask to act as a water carrier. The constant pressure dropping funnel can be filled with anhydrous magnesium sulfate to ensure no atmospheric moisture enters the system.

  • Reaction: Heat the mixture to 90°C under continuous stirring. The formation of the ethanol-benzene azeotrope will maintain the internal temperature at approximately 72°C. Continue the reaction for 10 hours.

  • Solvent Removal: After the reaction is complete, remove the benzene and excess ethanol by distillation under reduced pressure. The result is a viscous, light-yellow crude liquid.

Protocol 2: pH-Controlled Purification of this compound

This protocol details the purification of the crude product from Protocol 1.[3]

  • Dilution & Neutralization: Dilute the crude liquid with 20 mL of distilled water. Adjust the pH to 8 using a saturated sodium carbonate (Na₂CO₃) solution. This converts this compound, monoethyl citrate, and citric acid into their sodium salts.

  • Removal of Triethyl Citrate: Transfer the aqueous solution to a separatory funnel. Perform extractions with 50 mL of petroleum ether (3 times) and 50 mL of ethyl acetate (1 time). The neutral triethyl citrate will move to the organic layers, which are then discarded. The aqueous layer containing the citrate salts is retained.

  • Acidification & Isolation: Adjust the pH of the retained aqueous solution to 4 with hydrochloric acid (HCl). At this pH, this compound is less soluble than the remaining monoethyl citrate and citric acid.

  • Extraction of this compound: Extract the this compound from the pH 4 aqueous solution using an appropriate organic solvent in which it is soluble.

  • Drying and Final Product: Dry the organic extract containing the this compound over anhydrous sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator to obtain the purified this compound. A yield of approximately 16.2 g (65.3%) can be expected.[3]

Protocol 3: Purity Analysis by Acid Titration

This method determines the purity of the final product by titrating the residual acidic protons.[3]

  • Sample Preparation: Accurately weigh approximately 0.2-0.25 g of the purified this compound and dissolve it in 20 mL of distilled water in a 100 mL flask.

  • Indicator: Add 3-5 drops of phenolphthalein indicator to the solution.

  • Titration: Titrate the sample with a standardized potassium hydroxide (KOH) solution (approx. 0.1 mol/L) until a persistent pink endpoint is observed.

  • Calculation: Calculate the mass fraction (purity) of this compound. This calculation assumes that the primary acidic impurity is monoethyl citrate. One mole of this compound reacts with one mole of KOH, while one mole of monoethyl citrate reacts with two moles of KOH.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound, highlighting the separation of major byproducts.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage reactants Citric Acid + Ethanol + Catalyst reaction Esterification Reaction (Heat, Water Removal) reactants->reaction crude Crude Product (DEC, MEC, TEC, Acid) reaction->crude step1 Step 1: Neutralize to pH 8 (with Na2CO3) crude->step1 step2 Step 2: Solvent Extraction (Petroleum Ether) step1->step2 step3 Step 3: Acidify to pH 4 (with HCl) step2->step3 tec_waste Triethyl Citrate (TEC) (in Organic Waste) step2->tec_waste  Remove Non-polar Impurity step4 Step 4: Final Extraction & Solvent Removal step3->step4 acid_waste Citric Acid (CA) & Monoethyl Citrate (MEC) (in Aqueous Waste) step3->acid_waste  Remove Polar Impurities pure_dec Purified this compound (DEC) step4->pure_dec G start Problem: Low this compound Yield q1 Is water being effectively removed during reaction? start->q1 a1_no Action: Improve water removal. (e.g., check Dean-Stark, consider reactive distillation) q1->a1_no No q2 Is the catalyst active and at the correct loading? q1->q2 Yes a2_no Action: Check catalyst. (Regenerate/replace heterogeneous catalyst, verify concentration of homogeneous catalyst) q2->a2_no No q3 Is the reaction temperature optimal? q2->q3 Yes a3_no Action: Adjust temperature. (Increase for rate, but avoid degradation >140°C) q3->a3_no No q4 Has the reaction progress been monitored over time? q3->q4 Yes a4_no Action: Implement in-process controls (TLC/HPLC) to find the optimal reaction time. q4->a4_no No end Yield should improve. q4->end Yes

References

How to avoid phase separation in diethyl citrate polymer blends

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with diethyl citrate polymer blends. Our goal is to help you avoid phase separation and ensure the integrity and performance of your polymer films.

Troubleshooting Guide: Phase Separation in this compound Blends

Phase separation in polymer blends can manifest as cloudiness, poor film formation, or inconsistent mechanical properties. This guide provides a systematic approach to diagnosing and resolving these issues.

Question: My film appears cloudy or hazy. Is this phase separation, and how can I fix it?

Answer: Cloudiness or haziness is a strong indicator of phase separation. This occurs when the polymer and this compound are not fully miscible, leading to the formation of distinct phases that scatter light.

Initial Checks:

  • Visual Inspection: Examine the film under a strong light source. Is the cloudiness uniform or localized?

  • Formulation Review: Double-check the concentrations of the polymer and this compound in your formulation. Incompatibility is often concentration-dependent.

Troubleshooting Steps:

StepActionRationale
1 Optimize Plasticizer Concentration This compound's compatibility with a polymer is concentration-dependent. Systematically vary the this compound concentration (e.g., in 5% increments) to find the optimal miscibility window.
2 Solvent System Evaluation The solvent used to cast the film can influence the final morphology. A solvent that is good for both the polymer and the plasticizer can promote a more homogeneous blend. Conversely, a solvent that favors one component over the other can induce phase separation during drying. Consider switching to a different solvent or using a co-solvent system.
3 Modify Processing Parameters The rate of solvent evaporation can impact phase separation. Rapid evaporation can sometimes "trap" a metastable homogeneous state, while slow evaporation may allow time for phase separation to occur. Experiment with different drying temperatures and airflow.
4 Introduce a Compatibilizer If the polymer and this compound are inherently immiscible at the desired concentration, a compatibilizer may be necessary. A compatibilizer is a third component that has affinity for both the polymer and the plasticizer, acting as an interfacial agent to stabilize the blend.

Frequently Asked Questions (FAQs)

Q1: How can I predict if this compound will be compatible with my polymer?

A1: A good starting point for predicting compatibility is to compare the Hansen Solubility Parameters (HSP) of this compound and your polymer. Materials with similar HSP values are more likely to be miscible. The Relative Energy Difference (RED) number, calculated from the HSPs, provides a more quantitative prediction. A RED number less than 1 suggests good compatibility.

Q2: What are the typical polymers used with this compound?

A2: this compound is a common plasticizer in pharmaceutical coatings and is frequently used with cellulose derivatives like ethylcellulose (EC) and hydroxypropyl methylcellulose (HPMC), as well as acrylic copolymers such as Eudragit®.

Q3: Can the grade of the polymer affect its compatibility with this compound?

A3: Yes, different grades of the same polymer can have varying molecular weights, degrees of substitution, or monomer ratios, which can influence their solubility parameters and, consequently, their compatibility with this compound.

Q4: My blend looks fine initially but becomes cloudy over time. What is happening?

A4: This phenomenon is known as aging or plasticizer migration. The initial clear film may be a thermodynamically metastable state. Over time, if the components are not truly miscible, the plasticizer can slowly phase separate and migrate to the surface. This can be addressed by optimizing the plasticizer concentration or using a more compatible plasticizer.

Q5: What analytical techniques can I use to confirm phase separation?

A5: Several techniques can be used to characterize the morphology of your polymer blend and confirm phase separation. These include:

  • Differential Scanning Calorimetry (DSC): Miscible blends typically show a single glass transition temperature (Tg) that is between the Tgs of the individual components. Immiscible blends will show two distinct Tgs corresponding to the polymer-rich and plasticizer-rich phases.

  • Atomic Force Microscopy (AFM): AFM can provide high-resolution topographical and phase images of the film surface, allowing for the visualization of distinct phase domains.

  • Scanning Electron Microscopy (SEM): SEM of a fractured cross-section of the film can reveal the internal morphology and the presence of phase separation.

Data Presentation: Predicting Miscibility

Predicting the compatibility of this compound with various polymers can be guided by comparing their Hansen Solubility Parameters (HSP). The closer the HSP values, the more likely the two materials are to be miscible.

Hansen Solubility Parameters (HSP) of this compound and Common Pharmaceutical Polymers

Materialδd (Dispersion) [MPa^0.5]δp (Polar) [MPa^0.5]δh (Hydrogen Bonding) [MPa^0.5]
Triethyl Citrate (TEC) *16.54.912.0
Ethylcellulose (EC) 16.6 - 17.36.6 - 8.38.5 - 10.0
Hydroxypropyl Methylcellulose (HPMC) 17.4 - 18.214.6 - 16.515.5 - 19.4
Eudragit® RS PO ---
Eudragit® RL PO ---

Predicting Compatibility using Relative Energy Difference (RED)

The RED number provides a more quantitative measure of miscibility. A RED number < 1 indicates a higher likelihood of miscibility.

RED = Ra / R0

Where:

  • Ra is the distance between the HSP of the plasticizer and the polymer in Hansen space.

  • R0 is the interaction radius of the polymer.

The distance (Ra) is calculated as: Ra² = 4(δd1 - δd2)² + (δp1 - δp2)² + (δh1 - δh2)²

Experimental Protocols

Protocol 1: Determining Polymer-Plasticizer Miscibility by Differential Scanning Calorimetry (DSC)

Objective: To determine the miscibility of a this compound-polymer blend by analyzing its glass transition temperature(s).

Materials:

  • Polymer powder

  • This compound

  • Volatile solvent (e.g., ethanol, acetone)

  • DSC instrument with hermetic aluminum pans

Procedure:

  • Sample Preparation:

    • Prepare a series of polymer/diethyl citrate blends with varying weight ratios (e.g., 100/0, 90/10, 80/20, 70/30, 0/100).

    • For each blend, dissolve the polymer and this compound in a common volatile solvent to ensure intimate mixing.

    • Allow the solvent to evaporate completely in a fume hood, followed by drying under vacuum at a temperature below the polymer's Tg to remove any residual solvent.

  • DSC Analysis:

    • Accurately weigh 5-10 mg of the dried blend into a hermetic aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Perform a heat-cool-heat cycle. A typical cycle might be:

      • Heat from room temperature to a temperature above the polymer's Tg at a rate of 10°C/min.

      • Hold isothermally for 5 minutes to erase the thermal history.

      • Cool to a temperature well below the expected Tg at a rate of 10°C/min.

      • Heat again at 10°C/min to obtain the final thermogram.

  • Data Analysis:

    • Analyze the second heating scan to determine the glass transition temperature(s) (Tg) for each blend.

    • Interpretation:

      • Miscible Blend: A single, sharp Tg that shifts systematically with the blend composition.

      • Immiscible Blend: Two distinct Tgs, corresponding to the Tgs of the individual components or phases.

Protocol 2: Morphological Analysis by Atomic Force Microscopy (AFM)

Objective: To visualize the surface morphology and identify phase-separated domains in a this compound-polymer film.

Materials:

  • Polymer/diethyl citrate film cast on a smooth substrate (e.g., silicon wafer, mica).

  • AFM instrument with tapping mode capability.

Procedure:

  • Sample Preparation:

    • Cast a thin film of the polymer/diethyl citrate blend onto a clean, smooth substrate using a suitable solvent.

    • Ensure the film is completely dry before analysis.

    • For bulk samples, a smooth surface can be prepared by cryo-microtoming.

  • AFM Imaging:

    • Mount the sample on the AFM stage.

    • Engage the AFM tip in tapping mode.

    • Optimize the imaging parameters (scan size, scan rate, setpoint amplitude, and drive frequency) to obtain high-quality images.

    • Simultaneously acquire topography and phase images.

  • Data Analysis:

    • Topography Image: Shows the surface features and roughness of the film.

    • Phase Image: Provides contrast based on differences in material properties (e.g., hardness, adhesion). Phase-separated domains will appear as distinct regions of different contrast.

    • Analyze the size, shape, and distribution of the phase domains.

Protocol 3: Cross-Sectional Morphology by Scanning Electron Microscopy (SEM)

Objective: To examine the internal morphology of a this compound-polymer blend and identify phase separation in the bulk.

Materials:

  • Polymer/diethyl citrate film or bulk material.

  • Liquid nitrogen.

  • SEM instrument.

  • Sputter coater (if the sample is non-conductive).

Procedure:

  • Sample Preparation:

    • Cryo-fracture the sample by immersing it in liquid nitrogen for a few minutes and then breaking it to expose a fresh, internal surface.

    • Mount the fractured sample on an SEM stub with the fractured surface facing up.

    • If the sample is non-conductive, sputter-coat it with a thin layer of a conductive material (e.g., gold, palladium) to prevent charging under the electron beam.

  • SEM Imaging:

    • Load the sample into the SEM chamber.

    • Apply an appropriate accelerating voltage and working distance.

    • Focus on the fractured surface and acquire images at various magnifications.

  • Data Analysis:

    • Examine the micrographs for evidence of phase separation, such as the presence of distinct domains or a heterogeneous morphology.

    • The size and distribution of the phases can be quantified using image analysis software.

Visualizations

Factors_Influencing_Phase_Separation cluster_formulation Formulation Factors cluster_processing Processing Factors Polymer_Properties Polymer Properties (MW, Grade) Phase_Separation Phase Separation Polymer_Properties->Phase_Separation Plasticizer_Concentration Plasticizer Concentration Plasticizer_Concentration->Phase_Separation Solvent_System Solvent System Solvent_System->Phase_Separation Drying_Rate Drying Rate (Temp, Airflow) Drying_Rate->Phase_Separation Mixing_Method Mixing Method Mixing_Method->Phase_Separation

Caption: Factors influencing phase separation in polymer blends.

Troubleshooting_Workflow Start Phase Separation Observed Check_Formulation Review Formulation (Polymer/Plasticizer Ratio) Start->Check_Formulation Adjust_Concentration Adjust Plasticizer Concentration Check_Formulation->Adjust_Concentration Evaluate_Solvent Evaluate Solvent System Adjust_Concentration->Evaluate_Solvent Still Unresolved Resolved Issue Resolved Adjust_Concentration->Resolved Modify_Processing Modify Processing Parameters Evaluate_Solvent->Modify_Processing Still Unresolved Evaluate_Solvent->Resolved Consider_Compatibilizer Consider Compatibilizer Modify_Processing->Consider_Compatibilizer Still Unresolved Modify_Processing->Resolved Consider_Compatibilizer->Resolved

Caption: A workflow for troubleshooting phase separation.

Miscibility_Prediction_Logic Input HSP of Polymer & Plasticizer Calculate_Ra Calculate Distance (Ra) in Hansen Space Input->Calculate_Ra Calculate_RED Calculate RED (RED = Ra / R0) Calculate_Ra->Calculate_RED Decision RED < 1? Calculate_RED->Decision Miscible Likely Miscible Decision->Miscible Yes Immiscible Likely Immiscible Decision->Immiscible No

Caption: Logic for predicting miscibility using HSP and RED.

References

Technical Support Center: Addressing Cytotoxicity of Diethyl Citrate in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity issues with diethyl citrate in primary cell lines.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

A1: this compound is an organic compound that can act as a calcium-chelating agent.[1] In research, it has been investigated for its anticoagulant properties and its ability to mitigate the cytotoxic effects of certain nanomaterials, such as nanosized hydroxyapatite.[1][2] It may be used in experimental setups to study calcium chelation, biomineralization, or as a component of a formulation.

Q2: Is this compound expected to be cytotoxic to primary cell lines?

A2: There is limited direct evidence in the scientific literature detailing the intrinsic cytotoxicity of this compound on primary cell lines. However, studies on related citrate compounds and general principles of cell culture suggest that, like many substances, it could exhibit cytotoxic effects at certain concentrations. For instance, its parent compound, citrate, has been shown to induce apoptosis in various cell lines, although typically at high (millimolar) concentrations.[3] Additionally, other citrate esters, such as acetyl tributyl citrate (ATBC), have demonstrated concentration-dependent cytotoxicity in vitro. Therefore, it is crucial to determine the optimal, non-toxic concentration of this compound for your specific primary cell line and experimental conditions.

Q3: What are the potential mechanisms of this compound-induced cytotoxicity?

A3: While specific data for this compound is limited, potential mechanisms can be inferred from studies on citrate and other related compounds. These may include:

  • Apoptosis Induction: Citrate has been shown to induce apoptosis through the activation of initiator caspases like caspase-8 and caspase-2, leading to the activation of executioner caspases such as caspase-3.[3]

  • Mitochondrial Dysfunction: Disruption of mitochondrial membrane potential is a key event in apoptosis. Studies on citrate have implicated the mitochondrial pathway in its cytotoxic effects.

  • Calcium Chelation: As a calcium-chelating agent, high concentrations of this compound could potentially disrupt intracellular calcium homeostasis, which is critical for cell survival and signaling.

  • Metabolic Interference: Citrate is a key component of the Krebs cycle. Exogenous administration of high levels of citrate or its esters could potentially interfere with cellular metabolism.

Q4: How can I determine if this compound is the cause of cytotoxicity in my experiments?

A4: To determine if this compound is the source of cytotoxicity, you should include a vehicle control in your experimental design. This involves treating a set of cells with the same concentration of the solvent used to dissolve the this compound (e.g., DMSO, ethanol, or culture medium) without the this compound itself. If the cells in the this compound-treated group show significantly lower viability compared to the vehicle control group, it suggests that this compound is contributing to the observed cytotoxicity. It is also important to ensure that the final concentration of any solvent used is below the toxic threshold for your cells (typically <0.5% for DMSO).

Section 2: Troubleshooting Guides

Issue 1: Decreased Cell Viability Observed After Treatment with this compound

Possible Causes and Solutions

Possible Cause Recommended Action Relevant Assays
Concentration is too high: The concentration of this compound may be above the toxic threshold for your specific primary cell line.Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) and the maximum non-toxic concentration. Start with a wide range of concentrations and narrow down to the optimal range.MTT Assay, LDH Assay
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be causing cytotoxicity.Ensure the final concentration of the solvent in the culture medium is below the known toxic level for your cells (e.g., typically <0.5% for DMSO). Always include a vehicle control with the highest concentration of the solvent used in your experiment.MTT Assay, LDH Assay
Contamination: The this compound stock solution or cell cultures may be contaminated with bacteria, fungi, or mycoplasma.Use aseptic techniques for all solution preparations and cell handling. Regularly test cell cultures for mycoplasma contamination. Filter-sterilize the this compound stock solution if possible.Visual inspection, Mycoplasma detection kit
pH Shift in Culture Medium: The addition of a high concentration of this compound, which is acidic, may have altered the pH of the culture medium, leading to cell stress and death.Measure the pH of the culture medium after adding this compound. If there is a significant change, adjust the pH of the stock solution or the final culture medium.pH meter
Issue 2: Increased Apoptosis or Necrosis Detected in this compound-Treated Cells

Possible Causes and Solutions

Possible Cause Recommended Action Relevant Assays
Induction of Apoptosis: this compound may be triggering programmed cell death. This could be due to mechanisms observed with citrate, such as caspase activation.[3]Investigate markers of apoptosis. If apoptosis is confirmed, consider if this is an intended or unintended effect of your treatment. If unintended, reducing the concentration of this compound is the primary solution.Annexin V/PI Staining, Caspase Activity Assays
Mitochondrial Dysfunction: The compound may be disrupting the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.Assess the mitochondrial membrane potential of the treated cells.JC-1 Staining
Induction of Necrosis: At higher concentrations or in certain cell types, this compound may be causing necrotic cell death, characterized by loss of membrane integrity.Quantify the release of intracellular components into the culture medium. Necrosis is often associated with more severe cellular stress than apoptosis.LDH Assay, Trypan Blue Exclusion
Oxidative Stress: The compound may be inducing the production of reactive oxygen species (ROS), leading to cellular damage and death.Measure the levels of intracellular ROS. If elevated, consider co-treatment with an antioxidant as an experimental control to determine if ROS is the primary driver of cytotoxicity.DCFH-DA Assay

Section 3: Data Presentation

Table 1: Summary of In Vitro Cytotoxicity Data for Citrate Esters

Disclaimer: The following data is for related citrate ester compounds and may not be directly representative of this compound's cytotoxicity. It is provided for informational purposes to guide experimental design.

CompoundCell Line(s)AssayEndpointResult
Acetyl Tributyl Citrate (ATBC)Human oral epidermoid carcinoma (KB), African green monkey kidney (Vero), Madin-Darby canine kidney (MDCK)Growth InhibitionIC50 (72h)KB: 44.7 µg/mL, Vero: 39.9 µg/mL, MDCK: 42.1 µg/mL
Acetyl Tributyl Citrate (ATBC)HeLaMetabolic InhibitionMIT-24Not specified

Section 4: Experimental Protocols

MTT Assay for Cell Viability

This protocol is based on the principle that metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).

  • Incubation: Remove the old medium and add the this compound-containing medium to the cells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Include wells for a "maximum LDH release" control by adding a lysis buffer to untreated cells 45 minutes before the end of the incubation period.

  • Supernatant Collection: Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture (containing a substrate and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm with a reference wavelength of 680 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Annexin V/PI Staining for Apoptosis and Necrosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in larger format plates (e.g., 6-well or 12-well) and treat with this compound as described previously.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

JC-1 Assay for Mitochondrial Membrane Potential

The JC-1 dye accumulates in healthy mitochondria as red fluorescent aggregates, while in apoptotic cells with low mitochondrial membrane potential, it remains as green fluorescent monomers.

  • Cell Seeding and Treatment: Seed cells on a suitable plate for fluorescence microscopy or a black-walled 96-well plate for plate reader analysis. Treat with this compound.

  • JC-1 Staining: Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.

  • Washing: Wash the cells with assay buffer.

  • Fluorescence Measurement: Measure the red fluorescence (excitation ~560 nm, emission ~595 nm) and green fluorescence (excitation ~485 nm, emission ~535 nm).

  • Data Analysis: The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio suggests mitochondrial depolarization.

DCFH-DA Assay for Reactive Oxygen Species (ROS)

DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent DCF.

  • Cell Seeding and Treatment: Seed cells and treat with this compound.

  • DCFH-DA Loading: Wash the cells and incubate them with DCFH-DA solution (typically 10-20 µM) for 30-60 minutes at 37°C.

  • Washing: Wash the cells to remove the excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm using a fluorescence microscope or plate reader.

  • Data Analysis: An increase in fluorescence intensity in treated cells compared to controls indicates an increase in intracellular ROS levels.

Section 5: Mandatory Visualizations

G cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Execution Pathway Ligand Ligand DeathReceptor Death Receptor Ligand->DeathReceptor DISC DISC Formation (FADD, Pro-Caspase-8) DeathReceptor->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion Bid truncation Caspase3 Active Caspase-3/7 Caspase8->Caspase3 Citrate High Concentration of Citrate Citrate->Mitochondrion Stress? CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, Pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Inferred Apoptotic Pathways of Citrate-Induced Cytotoxicity.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Start Seed Primary Cells in 96-well plate Incubate1 Incubate (e.g., 24h) Start->Incubate1 Treatment Treat with this compound (Dose-Response) & Vehicle Control Incubate1->Treatment Incubate2 Incubate (e.g., 24-72h) Treatment->Incubate2 MTT_Assay MTT Assay (Viability) Incubate2->MTT_Assay LDH_Assay LDH Assay (Cytotoxicity) Incubate2->LDH_Assay Data Measure Absorbance MTT_Assay->Data LDH_Assay->Data End Determine IC50 & Max Non-Toxic Dose Data->End

Caption: Experimental Workflow for Initial Cytotoxicity Screening.

G Start Observe High Cytotoxicity with this compound CheckConc Is Concentration Optimized? (Dose-Response Performed) Start->CheckConc CheckSolvent Is Solvent Toxicity Ruled Out? (Vehicle Control Included) CheckConc->CheckSolvent Yes PerformDoseResponse Action: Perform Dose-Response (MTT/LDH Assay) CheckConc->PerformDoseResponse No CheckpH Is Medium pH Stable? CheckSolvent->CheckpH Yes AddVehicleControl Action: Add Vehicle Control to Experiment CheckSolvent->AddVehicleControl No InvestigateMechanism Investigate Mechanism of Cell Death CheckpH->InvestigateMechanism Yes MeasurepH Action: Measure and Adjust Medium pH CheckpH->MeasurepH No ApoptosisAssay Apoptosis vs. Necrosis? (Annexin V/PI) InvestigateMechanism->ApoptosisAssay MitoAssay Mitochondrial Involvement? (JC-1 Assay) InvestigateMechanism->MitoAssay ROSAssay Oxidative Stress? (DCFH-DA Assay) InvestigateMechanism->ROSAssay PerformDoseResponse->Start AddVehicleControl->Start MeasurepH->Start

Caption: Troubleshooting Logic for this compound Cytotoxicity.

References

Technical Support Center: Enhancing Diethyl Citrate Solubility in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when dissolving diethyl citrate in non-polar solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in non-polar solvents a challenge?

A1: this compound is an ester of citric acid, characterized by a polar nature due to its carboxyl and hydroxyl groups.[1] This inherent polarity makes it readily soluble in polar solvents like water and alcohols but challenging to dissolve in non-polar solvents such as hexane, toluene, or cyclohexane, which lack the ability to form strong intermolecular interactions with polar molecules.

Q2: Is there any available data on the solubility of this compound or similar compounds in non-polar solvents?

A2: While specific quantitative solubility data for this compound in non-polar solvents is limited in publicly available literature, data for the closely related analogue, triethyl citrate, can provide some insight. Triethyl citrate is reported to be miscible with oils, alcohols, and ethers, suggesting some affinity for less polar environments.[2] It is slightly soluble in carbon tetrachloride.[3] The qualitative solubility information available for this compound indicates it is more soluble in organic solvents than in water.[1]

Q3: What are the primary methods to enhance the solubility of this compound in non-polar solvents?

A3: The three main techniques to improve the solubility of polar compounds like this compound in non-polar solvents are:

  • Co-solvency: Introducing a third solvent (a co-solvent) that is miscible with both the this compound and the non-polar solvent to increase the overall polarity of the solvent system.

  • Surfactant-mediated solubilization: Using surfactants to form micelles that can encapsulate the this compound molecules, allowing them to be dispersed in the non-polar solvent.

  • Microemulsion formation: Creating a thermodynamically stable, transparent dispersion of this compound in a non-polar solvent, stabilized by a surfactant and often a co-surfactant.

Troubleshooting Guides

Issue 1: this compound is not dissolving in my non-polar solvent.

Possible Cause: The polarity mismatch between this compound and the non-polar solvent is too large.

Solutions:

  • Introduce a Co-solvent: A co-solvent can bridge the polarity gap. Alcohols of intermediate chain length (e.g., propanol, butanol) are often effective. Start by adding a small percentage of the co-solvent to the non-polar solvent and gradually increase the concentration while observing the solubility of this compound.

  • Select an Appropriate Surfactant: For solubilizing a polar compound in a non-polar continuous phase (a water-in-oil type system), a surfactant with a low Hydrophilic-Lipophilic Balance (HLB) value, typically in the range of 3-6, is required.

  • Attempt to Form a Microemulsion: This involves a more complex formulation but can achieve high concentrations of the dispersed phase. You will need to select an appropriate surfactant and co-surfactant and determine the correct ratios through experimentation, often guided by constructing a pseudo-ternary phase diagram.

Issue 2: My solution with a co-solvent is cloudy or separates over time.

Possible Cause: The co-solvent is not sufficiently miscible with the non-polar solvent at the concentration used, or the this compound is precipitating out.

Solutions:

  • Optimize Co-solvent Concentration: Systematically vary the concentration of the co-solvent to find the optimal ratio that ensures complete miscibility and stable solubilization of the this compound.

  • Try a Different Co-solvent: Not all co-solvents will work for every system. Experiment with different co-solvents of varying polarities (e.g., different alcohols, glycols, or ethers) to find one that is compatible with your specific non-polar solvent and this compound.

  • Consider Temperature Effects: Gently warming the mixture may improve solubility and stability, but be mindful of the boiling points of your solvents and any potential degradation of the this compound.

Issue 3: My surfactant-based solution is opaque and unstable.

Possible Cause: You have formed a macroemulsion, not a microemulsion or a stable micellar solution. This could be due to an incorrect surfactant, an inappropriate HLB value, or incorrect component ratios.

Solutions:

  • Verify Surfactant HLB Value: For dispersing a polar substance in a non-polar solvent, a low HLB surfactant is crucial. Ensure the selected surfactant's HLB is in the appropriate range (3-6). You may need to blend high and low HLB surfactants to achieve the desired value.

  • Introduce a Co-surfactant: Short-to-medium chain alcohols (e.g., ethanol, propanol, butanol) are often used as co-surfactants to increase the flexibility of the interfacial film and promote the formation of a stable microemulsion.

  • Systematically Vary Component Ratios: The formation of a microemulsion is highly dependent on the precise ratios of the oil phase (non-polar solvent), aqueous phase (this compound), surfactant, and co-surfactant. Constructing a pseudo-ternary phase diagram is the standard method to identify the stable microemulsion region.

Quantitative Data

SolventTemperature (°C)Solubility
Water256.5 g/100 mL
Peanut OilNot SpecifiedSoluble 1 in 125
Ethanol (95%)Not SpecifiedMiscible
AcetoneNot SpecifiedMiscible
Propan-2-olNot SpecifiedMiscible
Diethyl EtherNot SpecifiedMiscible
Carbon TetrachlorideNot SpecifiedSlightly Soluble

Data for triethyl citrate, a close structural analogue of this compound.

Experimental Protocols

General Protocol for Determining this compound Solubility

This protocol outlines a general method to experimentally determine the solubility of this compound in a given non-polar solvent system.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the non-polar solvent (or solvent/co-solvent mixture) in a sealed container (e.g., a screw-cap vial).

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used.

  • Separation of Undissolved Solute:

    • Allow the mixture to stand undisturbed at the constant temperature until the undissolved this compound has settled.

    • Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm PTFE) may be necessary.

  • Quantification of Dissolved this compound:

    • Evaporate the solvent from the collected supernatant under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of this compound).

    • Weigh the remaining residue (this compound).

    • Calculate the solubility in g/100 mL or other desired units.

Protocol for Preparing a this compound Microemulsion

This protocol provides a general guideline for developing a microemulsion of this compound in a non-polar solvent.

  • Component Selection:

    • Oil Phase: The non-polar solvent of interest (e.g., hexane, cyclohexane).

    • Aqueous Phase: this compound (can be used as is, or in a solution with a polar solvent if necessary).

    • Surfactant: A non-ionic surfactant with a low HLB (3-6), or a blend of surfactants to achieve the target HLB.

    • Co-surfactant: A short-chain alcohol (e.g., ethanol, propanol, or butanol).

  • Constructing a Pseudo-Ternary Phase Diagram:

    • Prepare a series of surfactant/co-surfactant mixtures (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each Smix ratio, prepare a series of mixtures with the oil phase at various weight ratios (e.g., 1:9, 2:8, ..., 9:1 oil:Smix).

    • Titrate each of these mixtures with the this compound (aqueous phase) dropwise, with constant stirring.

    • Observe the transition from a turbid to a clear, transparent liquid, which indicates the formation of a microemulsion.

    • Plot the compositions on a ternary phase diagram to delineate the microemulsion region.

  • Preparation of the Microemulsion:

    • Select a composition from within the identified microemulsion region.

    • Combine the non-polar solvent, surfactant, and co-surfactant and mix until homogeneous.

    • Slowly add the this compound to the mixture with continuous stirring until a clear and transparent microemulsion is formed.

Visualizations

Experimental_Workflow_Solubility_Determination start Start: Excess this compound + Non-Polar Solvent agitate Agitate at Constant Temperature (24-48h) start->agitate settle Allow Undissolved Solute to Settle agitate->settle supernatant Collect Clear Supernatant settle->supernatant evaporate Evaporate Solvent supernatant->evaporate weigh Weigh Residue evaporate->weigh calculate Calculate Solubility weigh->calculate end End: Quantitative Solubility calculate->end

Caption: Workflow for experimental solubility determination.

Logical_Relationship_CoSolvency diethyl_citrate This compound (Polar) solution Homogeneous Solution diethyl_citrate->solution Dissolves in non_polar_solvent Non-Polar Solvent (e.g., Hexane) non_polar_solvent->solution Forms bulk of co_solvent Co-Solvent (Intermediate Polarity) co_solvent->solution Bridges polarity gap

Caption: Role of a co-solvent in solubilization.

Microemulsion_Structure cluster_micelle Surfactant Micelle dec Diethyl Citrate l1 Hydrophilic Heads l2 Hydrophobic Tails solvent Non-Polar Solvent cluster_micelle cluster_micelle

Caption: Simplified structure of a reverse micelle.

References

Technical Support Center: Refining pH-Controlled Solvent Extraction of Diethyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed answers to frequently asked questions and troubleshooting advice for the purification of diethyl citrate using pH-controlled solvent extraction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of pH-controlled solvent extraction for this compound?

A1: The principle lies in the differential ionization of this compound and its common acidic impurities—citric acid and monoethyl citrate—at varying pH levels. Citric acid is a triprotic acid, meaning it has three acidic protons with different pKa values (pKa1=3.13, pKa2=4.76, pKa3=6.40)[1]. Monoethyl and this compound have fewer free carboxylic acid groups and thus different acidities.

By adjusting the pH of the aqueous solution, these acidic compounds can be converted into their charged, anionic forms (carboxylates). These charged ions are highly soluble in the aqueous phase and insoluble in the organic phase. This compound, having only one free carboxylic acid, can be kept in its neutral, protonated form over a specific pH range, allowing it to remain in the organic solvent. This difference in partitioning behavior based on pH is the basis for the separation.

Q2: Which organic solvent is most suitable for this extraction?

A2: The ideal solvent should be immiscible with water, have a high affinity for neutral this compound, a low boiling point for easy removal, and be relatively non-toxic. Ethyl acetate is a commonly used and effective solvent for this purpose.[2] It effectively dissolves this compound while forming a distinct layer from the aqueous phase. Other solvents like diethyl ether or dichloromethane could also be used, but ethyl acetate often provides a good balance of properties.

Q3: At what specific pH values should I perform the extractions to remove key impurities?

A3: A multi-step pH adjustment strategy is highly effective for purifying this compound from its synthesis mixture.[2]

  • To Remove Citric Acid and Monoethyl Citrate: Adjust the aqueous phase to pH 4 . At this pH, the more acidic citric acid and monoethyl citrate are deprotonated and dissolve in the aqueous phase, while the less acidic this compound remains protonated and is extracted into the organic phase.[2]

  • To Remove Triethyl Citrate: Triethyl citrate, having no acidic protons, is neutral at all pH values. It is removed by taking advantage of its lower solubility in water. After the initial acidic washes, the crude product can be diluted in water and adjusted to pH 8 . At this pH, any remaining acidic species are fully converted to their salts. A subsequent extraction with a less polar solvent like petroleum ether can then selectively remove the neutral triethyl citrate.[2]

Q4: How can I determine the purity and concentration of my final this compound product?

A4: Several analytical methods can be employed:

  • Acid Titration: This is a straightforward method to determine purity, especially if the main impurity is monoethyl citrate. The sample is dissolved in water and titrated with a standardized base (e.g., KOH). The amount of base consumed corresponds to the moles of acidic protons. Since monoethyl citrate has two acidic protons and this compound has one, the consumption volume can be used to calculate the purity.[2]

  • High-Performance Liquid Chromatography (HPLC): A robust HPLC method can separate and quantify this compound, monoethyl citrate, triethyl citrate, and residual citric acid, providing a comprehensive purity profile.

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (GC-FID) is another powerful technique for quantifying volatile compounds like citrate esters.

  • Thin Layer Chromatography (TLC): TLC can be used for a quick qualitative assessment of purity by comparing the sample spot to standards of the starting materials and potential byproducts.[2]

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaSolubility in Water ( g/100 mL)Predicted pKaNotes
Citric AcidC₆H₈O₇~60pKa1: 3.13, pKa2: 4.76[1]Highly soluble in water, easily removed by aqueous wash.
Monoethyl CitrateC₈H₁₂O₇~31[2]More acidic than this compound.Removed at pH 4.[2]
This compound C₁₀H₁₆O₇ ~15.7 [2]~3.86 [3]The desired product; less soluble in water than impurities.
Triethyl CitrateC₁₂H₂₀O₇~6.5[2]N/A (no free acid)Removed by extraction with a non-polar solvent at pH 8.[2]

Table 2: Summary of pH-Controlled Extraction Steps for this compound Purification

SteppHReagentTarget Impurities RemovedPhase Containing this compound
14.0 HClCitric Acid, Monoethyl Citrate[2]Organic Phase (e.g., Ethyl Acetate)
21.0 HClConverts any carboxylate salts to carboxylic acids for extraction.[2]Organic Phase (e.g., Ethyl Acetate)
38.0 Na₂CO₃Triethyl Citrate (by subsequent solvent wash)[2]Aqueous Phase (as citrate salt)

Visualizations

G Diagram 1: pH-Controlled Purification Workflow cluster_0 Diagram 1: pH-Controlled Purification Workflow A Crude this compound (in Ethyl Acetate) B Adjust to pH 4 with HCl A->B C Separate Layers B->C D Organic Layer (Contains this compound) C->D Keep E Aqueous Layer (Contains Citric Acid, Monoethyl Citrate) C->E Discard F Adjust to pH 8 with Na2CO3 D->F G Extract with Petroleum Ether F->G H Aqueous Layer (Contains this compound Salt) G->H Keep I Organic Layer (Contains Triethyl Citrate) G->I Discard J Adjust to pH 1 with HCl H->J K Extract with Ethyl Acetate J->K L Pure this compound (in Ethyl Acetate) K->L Keep M Final Aqueous Waste K->M Discard

Caption: A workflow for purifying this compound using sequential pH adjustments.

G Diagram 2: Principle of pH-Based Separation cluster_ph4 At pH 4 (Acidic Wash) cluster_ph8 At pH 8 (Basic Wash) CA_4 Citric Acid (Mostly Deprotonated, Charged) Soluble in Aqueous Phase MEC_4 Monoethyl Citrate (Partially Deprotonated, Charged) Soluble in Aqueous Phase DEC_4 This compound (Protonated, Neutral) Soluble in Organic Phase DEC_8 This compound (Deprotonated, Charged) Soluble in Aqueous Phase TEC_8 Triethyl Citrate (Always Neutral) Soluble in Organic Phase

Caption: How pH dictates the solubility and separation of citrate species.

Troubleshooting Guide

Problem: An emulsion has formed between the organic and aqueous layers.

  • Cause: Emulsions often form due to overly vigorous shaking or the presence of surfactant-like impurities.[4]

  • Solutions:

    • Be Gentle: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[4]

    • "Salting Out": Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help break the emulsion by forcing the two phases to separate more distinctly.[4]

    • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively force the layers to separate.

    • Time: Allow the mixture to stand undisturbed for an extended period (15-30 minutes). Sometimes, emulsions will break on their own.

Problem: The extraction efficiency seems low, and the yield is poor.

  • Cause: Incomplete extraction can result from insufficient mixing, using too little solvent, or performing only a single extraction.

  • Solutions:

    • Multiple Extractions: It is significantly more effective to perform three extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) than one extraction with a large volume (1 x 150 mL).

    • Ensure Proper Mixing: While avoiding vigorous shaking that causes emulsions, ensure there is sufficient surface area contact between the two phases for the solute to partition effectively. Gentle but thorough mixing for 1-2 minutes is recommended.

    • Check pH: Use a calibrated pH meter to confirm the aqueous layer is at the correct pH. An incorrect pH will prevent the desired separation, leading to loss of product.

    • Solvent-to-Aqueous Ratio: Ensure an adequate volume of organic solvent is used. A common starting point is a 1:1 or 1:2 volume ratio of organic to aqueous phase.

Problem: The final product is discolored or appears degraded.

  • Cause: Citrate compounds can be sensitive to high temperatures, which may be encountered during the solvent removal step (e.g., rotary evaporation).[5] Thermal degradation can lead to the formation of byproducts like aconitic, citraconic, and itaconic acid derivatives.[5]

  • Solutions:

    • Low-Temperature Evaporation: When removing the organic solvent, use the lowest possible water bath temperature on the rotary evaporator that still allows for efficient evaporation. Applying a higher vacuum can help lower the solvent's boiling point.

    • Avoid Prolonged Heating: Do not leave the product on the evaporator or under heat for longer than necessary once the solvent is removed.

    • Inert Atmosphere: If the product is particularly sensitive, consider removing the solvent under a nitrogen or argon atmosphere to prevent oxidation.

Experimental Protocols

Protocol 1: pH-Controlled Solvent Extraction for this compound Purification

This protocol is adapted from established methodologies for purifying this compound from a crude synthesis mixture containing citric acid, monoethyl citrate, and triethyl citrate.[2]

  • Initial Acidic Wash:

    • Dissolve the crude reaction mixture in a suitable volume of ethyl acetate.

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of deionized water.

    • Slowly add 1M Hydrochloric Acid (HCl) dropwise while mixing and periodically checking the pH of the aqueous layer. Adjust to pH 4.0 .

    • Stopper the funnel, vent frequently, and mix gently for 2-3 minutes.

    • Allow the layers to separate completely. Drain the lower aqueous layer (containing citric acid and monoethyl citrate impurities).

    • Repeat this pH 4 wash step one more time with fresh deionized water and HCl to ensure complete removal of acidic impurities.

  • Removal of Triethyl Citrate:

    • To the organic layer from the previous step, add an equal volume of deionized water.

    • Slowly add 1M Sodium Carbonate (Na₂CO₃) solution dropwise to adjust the aqueous phase to pH 8.0 . This converts the desired this compound into its water-soluble salt form.

    • Separate and collect the aqueous layer, which now contains the this compound.

    • Wash this aqueous layer with petroleum ether (or hexane) to extract the neutral triethyl citrate impurity. Drain and discard the organic (petroleum ether) layer. Repeat this wash if necessary.

  • Product Recovery:

    • Return the purified aqueous layer (containing this compound salt) to the separatory funnel.

    • Slowly acidify the solution to pH 1.0 with concentrated HCl to convert the this compound back to its neutral, organic-soluble form.

    • Extract the this compound from the acidic aqueous solution using three portions of fresh ethyl acetate.

    • Combine the organic extracts.

  • Final Workup:

    • Wash the combined organic layers with a saturated NaCl (brine) solution to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

    • Remove the ethyl acetate solvent using a rotary evaporator under reduced pressure and at a low temperature to yield the purified this compound.

Protocol 2: Purity Analysis by Acid Titration

This method is effective for quantifying purity when monoethyl citrate is the primary acidic impurity.[2]

  • Preparation:

    • Accurately weigh approximately 0.2-0.25 g of the purified this compound sample into a 100 mL Erlenmeyer flask.

    • Dissolve the sample in 20 mL of deionized water.

    • Add 3-5 drops of phenolphthalein indicator.

  • Titration:

    • Titrate the solution with a standardized ~0.1 M Potassium Hydroxide (KOH) solution until a faint, persistent pink endpoint is reached.

    • Record the volume of KOH solution consumed.

  • Calculation:

    • The purity can be calculated based on the assumption that 1 mole of this compound reacts with 1 mole of KOH, while 1 mole of the impurity (monoethyl citrate) reacts with 2 moles of KOH. The mass fraction of this compound is determined from the volume of titrant consumed.[2]

References

Validation & Comparative

A Comparative Guide to Diethyl Citrate and Sodium Citrate for Anticoagulation in Hemodialysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anticoagulation is a critical component of hemodialysis, preventing thrombosis within the extracorporeal circuit. While heparin has traditionally been the standard of care, citrate-based anticoagulants have emerged as a promising alternative, primarily due to their localized action and potential to reduce bleeding risks. This guide provides an objective comparison of two citrate derivatives, sodium citrate and the novel anticoagulant diethyl citrate, for use in hemodialysis, supported by available experimental data.

Mechanism of Action: Calcium Chelation

Both sodium citrate and this compound exert their anticoagulant effects through the same fundamental mechanism: chelation of ionized calcium (Ca²⁺) in the blood.[1][2] Ionized calcium is an essential cofactor in the coagulation cascade. By binding to Ca²⁺ and reducing its bioavailability, these citrate compounds inhibit the activation of several calcium-dependent clotting factors, thereby preventing the formation of fibrin and subsequent blood clotting.[2]

The primary difference in their mechanism lies in the stability of the calcium-citrate complex formed. This compound, due to the steric hindrance from its two ethyl groups, forms a less stable complex with calcium compared to sodium citrate.[2][3] This leads to a reduced calcium chelation capacity but a more rapid release of calcium from the complex.[3]

cluster_0 Blood Coagulation Cascade cluster_1 Citrate Anticoagulation Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin  Requires Ca²⁺ Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin (Clot) Fibrin (Clot) Fibrinogen->Fibrin (Clot) Ca2+ Ca2+ Calcium-Citrate Complex Calcium-Citrate Complex Citrate (Sodium or Diethyl) Citrate (Sodium or Diethyl) Citrate (Sodium or Diethyl)->Ca2+  Binds to Citrate (Sodium or Diethyl)->Calcium-Citrate Complex  Chelation Calcium-Citrate Complex->Prothrombin  Inhibits activation

Caption: Mechanism of citrate anticoagulation via calcium chelation.

Comparative Analysis of Performance

The evaluation of this compound is currently limited to preclinical studies, whereas sodium citrate has been extensively studied in clinical settings, primarily as a catheter locking solution.

Anticoagulant Efficacy

In vitro studies have demonstrated that both compounds can effectively prevent blood coagulation. However, a significantly higher concentration of this compound is required to achieve the same anticoagulant effect as sodium citrate. In a rabbit model, blood clotting time exceeded 1,200 seconds at this compound concentrations greater than 87.2 mmol/L, while the same effect was achieved with sodium citrate at concentrations above 8.72 mmol/L.[1][4]

Clinically, 4% sodium citrate has been shown to be as effective as heparin in maintaining the patency of dialysis catheters.[5][6] It is also used in citrate-containing dialysates to reduce or eliminate the need for systemic heparin administration during the hemodialysis session.[7][8][9]

ParameterThis compoundSodium CitrateReference
Effective Anticoagulant Concentration (in vitro, rabbit blood) > 87.2 mmol/L> 8.72 mmol/L[1][4]
Reaction Rate Constant with Ca²⁺ (k) 120 L·mol⁻¹·s⁻¹289 L·mol⁻¹·s⁻¹[2]
Reverse Reaction Rate Constant (k_re) 0.52 L·mol⁻¹·s⁻¹0.15 L·mol⁻¹·s⁻¹[2]
Stability Constant of Calcium Complex (Ks) 2311988[10]

Table 1: In Vitro Comparison of Anticoagulant Properties.

Impact on Electrolyte Balance

The primary concern with citrate anticoagulation is its effect on systemic electrolyte levels, particularly ionized calcium.

Sodium Citrate: The strong chelation of calcium by sodium citrate can lead to hypocalcemia if a significant amount enters systemic circulation.[3][11] This can cause symptoms such as paresthesias.[11] Additionally, the metabolism of citrate to bicarbonate can contribute to metabolic alkalosis.[11] In clinical practice, these effects are managed by using calcium-free or low-calcium dialysate and careful monitoring.[11]

This compound: Preclinical studies suggest that this compound may offer a safer profile regarding calcium balance.[1][4] The faster dissociation of the this compound-calcium complex allows for a more rapid recovery of blood calcium levels.[1][4] This characteristic could potentially reduce the risk of hypocalcemia, a significant advantage over sodium citrate.[1] Furthermore, some animal studies indicate that this compound may help alleviate hypercalcemia and hypernatremia.[12]

ParameterThis compound (Rabbit Model)Sodium Citrate (Rabbit Model)Reference
Initial Reduction in Ionized Calcium Significant reductionSignificant reduction[1][4]
Recovery of Blood Calcium Concentration More rapidSlower[1][4]

Table 2: Impact on Ionized Calcium in a Preclinical Model.

Clinical Outcomes with Sodium Citrate

Numerous clinical trials have evaluated sodium citrate as a catheter locking solution, often comparing it to heparin.

OutcomeSodium Citrate vs. HeparinReference
Catheter Patency/Dysfunction Similar efficacy[5][13][14]
Catheter-Related Bloodstream Infections (CRBSI) Significantly lower incidence in some studies[5][15]
Bleeding Events Lower risk of minor bleeding[16]

Table 3: Summary of Clinical Outcomes for 4% Sodium Citrate Locking Solution.

Experimental Protocols

In Vitro Assessment of Anticoagulant Efficacy

Objective: To determine the minimum effective anticoagulant concentration of a test compound.

Methodology:

  • Blood Collection: Whole blood is drawn from healthy subjects (or animal models, e.g., rabbits) into tubes without anticoagulant.

  • Preparation of Anticoagulant Solutions: Serial dilutions of this compound and sodium citrate are prepared in a suitable buffer.

  • Incubation: A fixed volume of whole blood is mixed with varying concentrations of the anticoagulant solutions.

  • Coagulation Measurement: The activated coagulation time (ACT) is measured for each sample using a coagulometer. The ACT is the time taken for the blood to clot after the addition of an activator.

  • Endpoint: The concentration at which the ACT exceeds a predetermined threshold (e.g., 1,200 seconds) is considered the effective anticoagulant concentration.[1][4]

cluster_0 Experimental Workflow Blood Sample Blood Sample Mixing Mixing Blood Sample->Mixing Anticoagulant Dilutions Anticoagulant Dilutions Anticoagulant Dilutions->Mixing ACT Measurement ACT Measurement Mixing->ACT Measurement Data Analysis Data Analysis ACT Measurement->Data Analysis

Caption: In vitro anticoagulation assessment workflow.

Preclinical Evaluation of Systemic Effects in an Animal Model

Objective: To compare the in vivo effects of this compound and sodium citrate on blood calcium levels.

Methodology:

  • Animal Model: Healthy rabbits are used for the experiment.

  • Catheterization: A catheter is inserted for intravenous injection and blood sampling.

  • Baseline Measurement: A baseline blood sample is taken to measure the initial ionized calcium concentration (c(Ca²⁺)).

  • Intervention: A standardized dose of either 33.5% this compound or 3.2% sodium citrate is injected intravenously.[4]

  • Serial Blood Sampling: Blood samples are drawn at multiple time points post-injection (e.g., 0.5, 10, 40, 65 minutes).[4]

  • Calcium Measurement: The ionized calcium concentration in each plasma sample is measured.

  • Data Analysis: The changes in c(Ca²⁺) over time are plotted and compared between the two groups to assess the rate of calcium recovery.[4]

Logical Comparison and Future Directions

The available evidence presents a compelling case for further investigation into this compound as a potentially safer alternative to sodium citrate for hemodialysis anticoagulation.

cluster_0 Sodium Citrate cluster_1 This compound SC_Efficacy Clinically proven efficacy (as locking solution) SC_Risk Risk of hypocalcemia and metabolic alkalosis Comparison Comparison SC_Risk->Comparison vs. SC_Chelation Strong Ca²⁺ chelation SC_Chelation->SC_Efficacy SC_Chelation->SC_Risk DC_Efficacy Preclinically demonstrated anticoagulant effect DC_Advantage Potential for lower risk of hypocalcemia (faster Ca²⁺ recovery) DC_Advantage->Comparison DC_Chelation Weaker Ca²⁺ chelation DC_Chelation->DC_Efficacy DC_Chelation->DC_Advantage

Caption: Logical comparison of citrate anticoagulants.

Key Takeaways and Future Research:

  • Sodium citrate is a well-established, effective alternative to heparin, particularly for catheter locking, though it requires careful management to avoid electrolyte disturbances.

  • This compound shows promise in preclinical models as an anticoagulant with a potentially improved safety profile concerning calcium homeostasis.[1][4] Its weaker chelation and faster calcium release could translate to a lower risk of systemic hypocalcemia.[1][2][4]

  • A critical knowledge gap exists in the absence of clinical trial data for this compound in hemodialysis patients.

Future research should focus on translating the promising preclinical findings for this compound into a clinical setting. Phase I and II clinical trials are necessary to establish its safety, pharmacokinetics, and effective dosing in human subjects undergoing hemodialysis. Direct, randomized controlled trials comparing this compound to both sodium citrate and standard heparin anticoagulation will be essential to determine its ultimate role in renal replacement therapy.

References

Diethyl Citrate in Polymer Formulations: A Comparative Guide to Citrate Ester Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal plasticizer is a critical step in tailoring polymer properties for a wide range of applications, from advanced drug delivery systems to biodegradable packaging. Citrate esters have emerged as a leading class of safe and effective plasticizers. This guide provides a detailed comparison of the efficacy of various citrate esters, with a focus on diethyl citrate and its more commonly studied counterparts: triethyl citrate (TEC), tributyl citrate (TBC), and acetyl tributyl citrate (ATBC).

While extensive research has been conducted on TEC, TBC, and ATBC, it is important to note that publicly available, direct comparative studies on the plasticizing efficacy of this compound in common polymers are limited. This guide synthesizes the available quantitative data for the more prevalent citrate esters to provide a clear performance benchmark.

Performance Comparison of Citrate Esters

The primary role of a plasticizer is to increase the flexibility and reduce the brittleness of a polymer by lowering its glass transition temperature (Tg). This is often accompanied by a decrease in tensile strength and an increase in elongation at break. The following tables summarize the effects of different citrate esters on the thermal and mechanical properties of various polymers.

Thermal Properties: Effect on Glass Transition Temperature (Tg)

A lower Tg indicates a more efficient plasticizer at increasing the free volume between polymer chains.

PolymerPlasticizerConcentration (wt%)Neat Polymer Tg (°C)Plasticized Polymer Tg (°C)Reference
Polylactic Acid (PLA)Triethyl Citrate (TEC)3060.4210.29[1]
Polylactic Acid (PLA)Acetyl Tributyl Citrate (ATBC)3060.4212.21[1]
Cellulose Acetate Phthalate (CAP) + Pluronic F-127Triethyl Citrate (TEC)20-Lowered[2]
Cellulose Acetate Phthalate (CAP) + Pluronic F-127Tributyl Citrate (TBC)20-Lowered[2]
Poly(DL-lactide) (PDLLA)Triethyl Citrate (TEC)10-Decreased[3]
Poly(DL-lactide) (PDLLA)Tributyl Citrate (TBC)10-Decreased[3]
Poly(DL-lactide) (PDLLA)Acetyl Tributyl Citrate (ATBC)10-Decreased[3]
Mechanical Properties: Tensile Strength and Elongation at Break

An ideal plasticizer enhances flexibility (increases elongation at break) without an excessive reduction in the material's strength (tensile strength).

PolymerPlasticizerConcentration (wt%)Change in Tensile StrengthChange in Elongation at BreakReference
Cellulose Acetate Phthalate (CAP) + Pluronic F-127Triethyl Citrate (TEC)20Decreased by ~50%Increased by 5x[2]
Cellulose Acetate Phthalate (CAP) + Pluronic F-127Tributyl Citrate (TBC)20DecreasedIncreased (less than TEC)[2]
Polylactic Acid (PLA)Triethyl Citrate (TEC)2.5 - 7.5DecreasedNo significant increase[4]
Poly(DL-lactide) (PDLLA)Triethyl Citrate (TEC)10Decreased by >50%Increased[3]
Poly(DL-lactide) (PDLLA)Tributyl Citrate (TBC)10Decreased by >50%Increased[3]
Poly(DL-lactide) (PDLLA)Acetyl Tributyl Citrate (ATBC)10Decreased by >50%Increased[3]

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are crucial. Below are methodologies for key experiments used to evaluate the performance of plasticizers in polymer formulations.

Preparation of Plasticized Polymer Films by Solvent Casting

This method is suitable for preparing thin films with uniform thickness in a laboratory setting.

  • Polymer Solution Preparation: Dissolve the desired amount of polymer in a suitable solvent (e.g., acetone, chloroform, or a solvent mixture) with continuous stirring until a homogeneous solution is obtained.

  • Plasticizer Addition: Add the calculated amount of the citrate ester plasticizer to the polymer solution and continue stirring to ensure uniform distribution.

  • Casting: Pour the polymer-plasticizer solution into a flat, level petri dish or onto a glass plate.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a well-ventilated fume hood at ambient temperature. For controlled evaporation, a desiccator or a vacuum oven at a low temperature can be used.

  • Film Detachment: Once the film is completely dry, carefully detach it from the casting surface.

  • Drying: Place the detached film in a vacuum oven at a slightly elevated temperature (below the polymer's Tg) for an extended period to remove any residual solvent.

Determination of Thermal Properties by Differential Scanning Calorimetry (DSC)

DSC is used to determine the effect of the plasticizer on the thermal properties of the polymer, primarily the glass transition temperature (Tg). A lower Tg indicates a more efficient plasticizer.

  • Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) of the plasticized polymer film and seal it in an aluminum DSC pan.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC instrument.

    • Heat the sample to a temperature above its expected melting point to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min).

    • Heat the sample again at a controlled rate (e.g., 10 °C/min). The Tg is determined from the second heating scan.

  • Data Analysis: The glass transition temperature is determined as the midpoint of the step-like transition in the heat flow curve.

Determination of Mechanical Properties by Tensile Testing (ASTM D638)

Tensile testing provides information on the strength and elasticity of the plasticized polymer films.

  • Specimen Preparation: Cut the polymer films into a dumbbell or dog-bone shape according to ASTM D638 specifications to ensure consistent stress distribution.

  • Conditioning: Condition the specimens for at least 40 hours at a standard temperature (23 °C) and relative humidity (50%) before testing.

  • Tensile Test:

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.

    • Record the load and elongation throughout the test.

  • Data Analysis: From the resulting stress-strain curve, the following properties are calculated:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length at the point of fracture.

    • Young's Modulus: A measure of the material's stiffness.

Visualizing Experimental Workflows

Experimental_Workflow cluster_prep Film Preparation (Solvent Casting) cluster_analysis Characterization cluster_results Data Output prep1 Dissolve Polymer in Solvent prep2 Add Citrate Ester Plasticizer prep1->prep2 prep3 Cast Solution onto Surface prep2->prep3 prep4 Solvent Evaporation prep3->prep4 prep5 Dry Film under Vacuum prep4->prep5 analysis1 Thermal Analysis (DSC) prep5->analysis1 Sample analysis2 Mechanical Testing (ASTM D638) prep5->analysis2 Sample result1 Glass Transition Temp. (Tg) analysis1->result1 result2 Tensile Strength analysis2->result2 result3 Elongation at Break analysis2->result3

Plasticizer_Mechanism cluster_polymer Neat Polymer cluster_plasticized Plasticized Polymer poly_chains Polymer Chains (Closely Packed) poly_props Properties: - High Tg - High Tensile Strength - Low Elongation poly_chains->poly_props plast_chains Polymer Chains with Plasticizer poly_chains->plast_chains Incorporation plast_props Properties: - Low Tg - Lower Tensile Strength - High Elongation plast_chains->plast_props plasticizer Citrate Ester (Plasticizer) plasticizer->plast_chains Increases Free Volume

References

A Comparative Analysis of Ca2+ Chelation: Diethyl Citrate vs. Sodium Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, side-by-side comparison of the calcium (Ca2+) chelation properties of diethyl citrate (Et2Cit) and the widely used anticoagulant, sodium citrate (Na3Cit). The following sections present quantitative data, experimental methodologies, and visual diagrams to objectively evaluate their performance as Ca2+ chelating agents.

Quantitative Comparison of Chelation Properties

The efficacy of a chelating agent is determined by several key parameters, including its binding affinity for the target ion, the stoichiometry of the complex, and the rates of association and dissociation. The data presented below, collated from various studies, highlights the fundamental differences in how this compound and sodium citrate interact with calcium ions.

ParameterThis compound (Et₂Cit)Sodium Citrate (Na₃Cit)ConditionsSource(s)
Stoichiometry (Chelator:Ca²⁺) 1:11:1pH 7.4, 37°C[1]
Stability Constant (K_s) 2311988pH 7.4, 37°C[1][2]
Reaction Rate Constant (k) 120 L·mol⁻¹·s⁻¹289 L·mol⁻¹·s⁻¹pH 7.4, 37°C[1][3]
Reverse Reaction Rate Constant (k_re) 0.52 L·mol⁻¹·s⁻¹0.15 L·mol⁻¹·s⁻¹pH 7.4, 37°C[1][3]
Anticoagulant Concentration (to achieve >1200s clotting time) >87.2 mmol/L>8.72 mmol/LIn vitro (rabbit blood)[4][5]

Summary of Findings:

Sodium citrate exhibits a significantly stronger binding affinity for Ca2+ ions, as indicated by its nearly 9-fold higher stability constant (Ks) compared to this compound.[1][2] This stronger chelation is also reflected in its faster reaction rate constant (k) for complex formation.[1][3] However, a key differentiator lies in the dissociation of the calcium complex. This compound's complex with calcium (CaEt2Cit) dissociates more than three times faster than the calcium citrate (CaCit) complex, as shown by its higher reverse reaction rate constant (kre).[1][3] This faster release of Ca2+ is a critical property, particularly in applications like regional anticoagulation for hemodialysis, as it may help in quicker restoration of normal blood calcium levels and prevent hypocalcemia.[4][5] The weaker chelation of this compound is attributed to the steric hindrance introduced by its two ethyl groups.[6]

Mechanism of Chelation and Influencing Factors

Both this compound and sodium citrate chelate Ca2+ through the carboxyl and hydroxyl groups of the citrate molecule.[7] The negatively charged oxygen atoms form coordinate bonds with the positively charged calcium ion, effectively sequestering it from the solution.[8]

General Chelation Mechanism of Citrate Derivatives cluster_reactants Reactants cluster_process Process cluster_products Products Ca2+ Ca²⁺ Chelation Chelation Ca2+->Chelation Citrate_Derivative Citrate Derivative (Et₂Cit or Na₃Cit) Citrate_Derivative->Chelation Ca_Citrate_Complex Ca-Citrate Complex Chelation->Ca_Citrate_Complex Free_Ions Reduced Free Ca²⁺ Chelation->Free_Ions

Caption: General mechanism of Ca2+ chelation by citrate derivatives.

The efficiency of this chelation is significantly influenced by pH. As the pH of the solution increases, the carboxylic acid groups on the citrate molecule deprotonate, leading to more negatively charged species that can more effectively bind to metal ions.[7] Studies have shown that increasing the pH from 6.0 to 8.0 accelerates the dissociation rate of the this compound-calcium complex, which can enhance its anticoagulant effect.[3]

Experimental Protocols

The determination of the quantitative data presented above involves several established experimental techniques. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Stability Constants (Ks) using a Calcium-Selective Electrode

This method, a form of potentiometric titration, measures the change in free Ca2+ concentration as a chelator is added to a calcium-containing solution.

Materials:

  • Calcium-selective electrode (Ca-ISE)

  • Reference electrode (e.g., Ag/AgCl)

  • Ion analyzer or potentiometer

  • Thermostatically controlled reaction vessel with a magnetic stirrer

  • Automatic burette (e.g., Mettler DL40RC)

  • Stock solutions: Calcium chloride (CaCl2), Trisodium citrate (Na3Cit) or this compound (Et2Cit), and a buffer to maintain constant pH (e.g., Tris buffer at pH 7.4). An inert salt like sodium chloride (NaCl) is used to maintain constant ionic strength.

Procedure:

  • Calibration: Calibrate the Ca-ISE using a series of standard CaCl2 solutions of known concentrations.

  • Preparation: Add a known volume (e.g., 200 mL) of a CaCl2 solution in the presence of the buffer and NaCl to the reaction vessel. Allow the solution to equilibrate at a constant temperature (e.g., 37°C).

  • Titration: Titrate the CaCl2 solution with a known concentration of the citrate solution (Na3Cit or Et2Cit) using the automatic burette. Add the titrant in small, precise aliquots.

  • Measurement: After each aliquot addition, allow the potential reading from the Ca-ISE to stabilize and record the value.

  • Calculation: The concentration of free Ca2+ is calculated from the potential readings using the calibration curve. The stability constant (Ks) is then determined by fitting the titration data to a binding model that accounts for the stoichiometry of the complex and the concentrations of the reactants.

Workflow for Ca-ISE Potentiometric Titration A Calibrate Ca-ISE B Prepare CaCl₂ solution in reaction vessel A->B C Titrate with Citrate (Et₂Cit or Na₃Cit) B->C D Record potential after each addition C->D Iterative process E Calculate free [Ca²⁺] D->E F Determine Stability Constant (Ks) E->F

Caption: Workflow for determining stability constants via potentiometric titration.

Protocol 2: Measurement of Intracellular Ca2+ Chelation using a Fluorescent Indicator

This protocol describes how to quantify the effect of a chelator on intracellular calcium levels in cultured cells using a fluorescent Ca2+ indicator like Fluo-4 AM.[9][10]

Materials:

  • Cultured adherent cells (e.g., mouse aortic smooth muscle cells) on glass-bottom dishes.[11]

  • Fluo-4 AM calcium indicator dye.

  • Anhydrous DMSO.

  • Pluronic F-127.

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺/Mg²⁺).

  • Treatment buffer (Imaging buffer containing the chelator, e.g., 2 mM EGTA as a control, or experimental concentrations of Et2Cit/Na3Cit).

  • Fluorescence microscope with appropriate filter set for Fluo-4 (Excitation ~490 nm, Emission ~515 nm).

Procedure:

  • Cell Preparation: Culture cells to approximately 70-80% confluency.

  • Dye Loading: a. Prepare a 1 mM stock solution of Fluo-4 AM in DMSO. b. Dilute the stock to a final concentration of 2-5 µM in serum-free medium or imaging buffer. Add Pluronic F-127 (final concentration 0.02%) to aid dye dispersal. c. Wash cells once with imaging buffer, then add the Fluo-4 AM loading buffer. d. Incubate for 30-45 minutes at 37°C in the dark.

  • Washing: Gently wash the cells two to three times with imaging buffer to remove extracellular dye.

  • Baseline Imaging: Acquire baseline fluorescence images of the cells in the imaging buffer. This serves as the control measurement before treatment.

  • Chelator Treatment: Replace the imaging buffer with the treatment buffer containing the desired chelator (Et2Cit or Na3Cit).

  • Time-Lapse Imaging: Immediately begin acquiring a time-lapse series of images to capture the change in fluorescence over time as the chelator sequesters intracellular Ca2+.

  • Data Analysis: Quantify the mean fluorescence intensity of the cells over time. A decrease in fluorescence indicates a reduction in intracellular free Ca2+, demonstrating the chelating effect of the compound.

Conclusion

This compound and sodium citrate exhibit distinct Ca2+ chelation profiles. Sodium citrate is a more potent chelator with a higher binding affinity and faster complex formation rate.[1][3] In contrast, this compound forms a less stable complex that dissociates more rapidly.[1][3] The choice between these two agents will depend on the specific application. For applications requiring strong and sustained calcium sequestration, sodium citrate is superior. However, for contexts where a more rapid reversal of chelation is desirable to avoid complications like hypocalcemia, this compound presents a promising alternative with improved biocompatibility in some models.[12] Researchers and drug development professionals should consider these trade-offs in binding affinity and dissociation kinetics when selecting a chelator for their specific needs.

References

A Comparative Guide to Diethyl Citrate and Dimethyl Citrate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance differences between diethyl citrate and dimethyl citrate, two citrate esters with potential applications as plasticizers in pharmaceutical drug development. The information presented is based on available scientific literature and standardized experimental protocols.

Introduction

This compound and dimethyl citrate are esters of citric acid, belonging to a class of compounds recognized for their low toxicity and biocompatibility. These properties make them attractive alternatives to traditional plasticizers, such as phthalates, in pharmaceutical formulations. Plasticizers are crucial additives in polymer-based drug delivery systems, particularly in film coatings for solid dosage forms. They are incorporated to enhance the flexibility, durability, and processability of the polymer films, which in turn can influence the stability and drug release profile of the final product. This guide offers a side-by-side comparison of the physicochemical properties of this compound and dimethyl citrate and discusses their expected performance as plasticizers based on the behavior of structurally related citrate esters.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and dimethyl citrate is presented in the table below. These properties can influence their miscibility with polymers and their effectiveness as plasticizers.

PropertyThis compoundDimethyl Citrate
Molecular Formula C10H16O7C8H12O7
Molecular Weight 248.23 g/mol 220.18 g/mol
Appearance Colorless to pale yellow liquid or solidWhite to off-white solid
Boiling Point 354 °C @ 760 mmHgNot available
Melting Point 237 °C>115 °C (decomposes)
Solubility Slightly soluble in water; soluble in alcoholSoluble in DMSO and Methanol (Slightly)

Note: Data compiled from various chemical databases. Properties may vary depending on the specific isomer and purity.

Performance Comparison as Plasticizers in Pharmaceutical Films

While direct comparative studies between this compound and dimethyl citrate as plasticizers in pharmaceutical films are limited in the reviewed literature, their performance can be inferred from the well-documented behavior of other citrate esters, such as triethyl citrate (TEC).

Plasticizers function by inserting themselves between polymer chains, thereby reducing intermolecular forces and increasing the free volume. This leads to a decrease in the glass transition temperature (Tg) of the polymer, making it more flexible and less brittle. The efficiency of a plasticizer is influenced by its molecular weight, structure, and compatibility with the polymer.

Expected Effects on Mechanical Properties

Based on studies of similar citrate esters, both this compound and dimethyl citrate are expected to modify the mechanical properties of polymer films, such as those made from ethylcellulose, in the following ways:

  • Tensile Strength: The addition of a plasticizer generally leads to a decrease in the tensile strength of a polymer film. This is because the plasticizer molecules disrupt the close packing of the polymer chains, reducing the force required to pull them apart.

  • Elongation at Break: Plasticizers increase the flexibility of the polymer film, allowing it to stretch more before breaking. Therefore, an increase in the percentage of elongation at break is expected with the incorporation of either diethyl or dimethyl citrate.

  • Elastic Modulus: The elastic modulus, a measure of the film's stiffness, is expected to decrease with the addition of these plasticizers.

Given its lower molecular weight, dimethyl citrate might exhibit a slightly different plasticizing efficiency compared to this compound. Lower molecular weight plasticizers can sometimes be more efficient at reducing the Tg at lower concentrations. However, they may also be more prone to leaching from the film over time, which can lead to changes in the film's properties upon storage.

Expected Effects on Drug Release

The incorporation of plasticizers can also influence the drug release profile from coated dosage forms. By altering the integrity and permeability of the polymer film, plasticizers can modulate the rate at which the active pharmaceutical ingredient (API) diffuses through the coating.

  • Increased Permeability: Plasticizers can increase the free volume within the polymer matrix, creating more pathways for drug molecules to diffuse. This generally leads to a faster drug release rate.

  • Film Coalescence: In aqueous film coating processes, plasticizers aid in the coalescence of polymer particles, leading to the formation of a continuous and uniform film. A more uniform film can provide more consistent and predictable drug release.

The hydrophilicity of the plasticizer can also play a role. A more hydrophilic plasticizer might attract water into the film, potentially increasing the dissolution and diffusion of a water-soluble drug. The relative hydrophilicity of this compound and dimethyl citrate would need to be considered to predict their specific effects on the release of a particular API.

Experimental Protocols

To empirically determine and compare the performance of this compound and dimethyl citrate as plasticizers, the following standardized experimental protocols are recommended.

Evaluation of Film Mechanical Properties

The tensile properties of free films plasticized with either this compound or dimethyl citrate can be evaluated using a universal testing machine according to the ASTM D882 standard.[1][2][3][4]

Methodology:

  • Film Preparation: Cast films of a specific polymer (e.g., ethylcellulose) containing varying concentrations of either this compound or dimethyl citrate. Ensure the films are of uniform thickness.

  • Specimen Preparation: Cut the films into standardized dumbbell or rectangular shapes as specified in ASTM D882.[1][2]

  • Conditioning: Condition the specimens at a controlled temperature and humidity for a specified period before testing.[5]

  • Tensile Testing:

    • Mount the specimen in the grips of the tensile testing machine.

    • Apply a uniaxial tensile force at a constant rate of crosshead movement until the specimen fails.

    • Record the load and elongation throughout the test.

  • Data Analysis: From the stress-strain curve generated, calculate the following parameters:

    • Tensile Strength at Break (MPa)

    • Percentage Elongation at Break (%)

    • Modulus of Elasticity (MPa)

Workflow for Evaluating Film Mechanical Properties.
Evaluation of Drug Release from Coated Dosage Forms

The effect of the plasticizers on drug release can be assessed by coating placebo tablets or pellets with a polymer formulation containing either this compound or dimethyl citrate and then performing a dissolution test according to USP General Chapter <724> Drug Release.[6][7][8][9]

Methodology:

  • Core Preparation: Prepare placebo tablets or pellets of a consistent size and shape.

  • Coating Suspension Preparation: Prepare a coating suspension containing the film-forming polymer (e.g., ethylcellulose), the plasticizer (this compound or dimethyl citrate at various concentrations), and other necessary excipients in a suitable solvent.

  • Coating Process: Coat the cores with the prepared suspension using a suitable coating apparatus (e.g., a fluid bed coater or a pan coater) to a target weight gain.

  • Curing: Cure the coated dosage forms under controlled temperature and humidity to ensure complete film formation.

  • Dissolution Testing:

    • Place a single coated dosage form in each vessel of a USP-compliant dissolution apparatus (e.g., Apparatus 1 - Baskets or Apparatus 2 - Paddles).

    • Use a specified dissolution medium (e.g., simulated gastric or intestinal fluid) maintained at 37 ± 0.5 °C.

    • Operate the apparatus at a specified agitation speed.

    • Withdraw samples of the dissolution medium at predetermined time intervals.

  • Drug Analysis: Analyze the withdrawn samples for the concentration of the dissolved drug using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time to generate a drug release profile.

Workflow for Evaluating Drug Release.

Conclusion

Both this compound and dimethyl citrate are promising candidates for use as plasticizers in pharmaceutical formulations due to their favorable safety profiles. While direct comparative performance data is scarce, it is anticipated that both compounds will effectively plasticize commonly used pharmaceutical polymers like ethylcellulose, leading to more flexible films with modified drug release characteristics. The choice between the two may depend on the specific requirements of the formulation, including the desired mechanical properties, drug release profile, and long-term stability. The experimental protocols outlined in this guide provide a robust framework for conducting direct comparative studies to elucidate the performance differences between these two citrate esters and to select the optimal plasticizer for a given drug delivery application. Further research is warranted to generate the necessary experimental data to fill the current knowledge gap.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Diethyl Citrate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of directly comparable, published cross-validation studies for the quantification of diethyl citrate, this guide provides a representative comparison of two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). The experimental protocols and validation data presented are synthesized from established methods for structurally related compounds and reflect typical performance characteristics for these analytical techniques.

This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate analytical methods for the quantification of this compound in various matrices, such as pharmaceutical formulations and food contact materials.

Introduction

This compound is an ester of citric acid used in a variety of applications, including as a plasticizer in polymers for food contact materials and as a component in pharmaceutical formulations. Accurate and precise quantification of this compound is crucial for quality control, stability testing, and regulatory compliance. The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and the presence of interfering substances.

This guide provides a comparative overview of two widely used analytical techniques, HPLC-UV and GC-MS, for the quantification of this compound. It includes detailed experimental protocols and a summary of key validation parameters to aid in method selection and cross-validation efforts.

Experimental Workflow for Method Cross-Validation

The cross-validation of two analytical methods is essential to ensure that they provide equivalent results and can be used interchangeably. A typical workflow for this process is outlined below.

Cross_Validation_Workflow A Define Analytical Methods (e.g., HPLC-UV and GC-MS) B Individual Method Validation (Linearity, Accuracy, Precision, etc.) A->B C Prepare a Set of Identical Samples (Spiked Matrix at Different Concentrations) B->C D Analyze Samples by Method 1 (HPLC-UV) C->D E Analyze Samples by Method 2 (GC-MS) C->E F Data Comparison and Statistical Analysis (e.g., Bland-Altman plot, t-test) D->F E->F G Evaluate Agreement Between Methods (Assess Bias and Concordance) F->G H Acceptance Criteria Met? G->H I Methods are Interchangeable H->I Yes J Investigate Discrepancies (Sample Preparation, Matrix Effects, etc.) H->J No

Caption: Workflow for the cross-validation of two analytical methods.

Data Presentation: Comparison of HPLC-UV and GC-MS Methods

The performance of the two analytical methods for the quantification of this compound is summarized in the table below. The acceptance criteria are based on the International Council for Harmonisation (ICH) guidelines.[1][2]

Validation Parameter HPLC-UV GC-MS Typical Acceptance Criteria
Linearity (r²) 0.9992>0.9995≥0.99
Accuracy (% Bias) -3.5% to +4.1%-2.8% to +3.2%Within ±15%
Precision (% RSD)
- Intra-day≤ 4.8%≤ 3.5%≤15%
- Inter-day≤ 6.2%≤ 5.1%≤15%
Limit of Detection (LOD) 1 µg/mL0.1 µg/mL-
Limit of Quantification (LOQ) 3 µg/mL0.3 µg/mLS/N ≥ 10, with acceptable accuracy and precision
Recovery (%) 92.5%95.8%Consistent, precise, and reproducible

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV-Visible detector, autosampler, and data acquisition software.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A filtered and degassed mixture of acetonitrile and 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 40:60 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.

    • Prepare working standards by serial dilution of the stock solution to create a calibration curve over a concentration range of 5-100 µg/mL.

  • Sample Preparation (for a tablet formulation):

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer to a 25 mL volumetric flask.

    • Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

    • Make up the volume to 25 mL with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography with Mass Spectrometry (GC-MS)

This method is highly sensitive and selective, making it suitable for the quantification of this compound in complex matrices such as food contact materials.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer and equipped with an autosampler.

  • Chromatographic Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 200°C at 10°C/min.

      • Ramp to 280°C at 20°C/min, hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 159, 115, 87).

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare working standards by serial dilution of the stock solution to create a calibration curve over a concentration range of 0.1-10 µg/mL.

  • Sample Preparation (for a plastic food packaging sample):

    • Cut the plastic sample into small pieces (approximately 2 mm x 2 mm).

    • Accurately weigh 1 g of the plastic pieces into a glass vial.

    • Add 10 mL of methanol and sonicate for 60 minutes in a water bath at 60°C to extract the this compound.

    • Allow the extract to cool to room temperature.

    • Filter the extract through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.

Conclusion for Researchers

Both HPLC-UV and GC-MS are suitable methods for the quantification of this compound, with the choice of method being dependent on the specific application.

  • HPLC-UV is a robust and reliable method for routine quality control of pharmaceutical formulations where the concentration of this compound is relatively high and the matrix is less complex.

  • GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace analysis of this compound in complex matrices such as food packaging, or for the identification of unknown impurities.

When data from both methods are required for a single study, a thorough cross-validation as outlined in this guide is imperative to ensure data integrity and consistency.

References

A Comparative Study on the Biodegradability of Citrate Ester Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Citrate Ester Plasticizers and Their Alternatives

The pharmaceutical and medical device industries are increasingly shifting towards safer and more environmentally benign materials. This has led to a surge in the use of citrate ester plasticizers as alternatives to traditional phthalates, driven by concerns over the potential health risks associated with the latter. This guide offers a comparative analysis of the biodegradability of common citrate ester plasticizers—Acetyl Tributyl Citrate (ATBC), Tributyl Citrate (TBC), Triethyl Citrate (TEC), and Acetyl Triethyl Citrate (ATEC)—and compares their performance with the widely used phthalate, Di(2-ethylhexyl) phthalate (DEHP). This comparison is supported by experimental data from various scientific studies to aid in the informed selection of plasticizers for sensitive applications.

Executive Summary

Citrate esters are derived from citric acid and are recognized for their low toxicity and good biodegradability.[1] They are considered a safer alternative to phthalate plasticizers, which have faced scrutiny due to their potential endocrine-disrupting properties.[2][3] Experimental data, although not always from single comparative studies, consistently indicates that citrate esters undergo ready aerobic biodegradation, a key attribute for reducing environmental persistence. In contrast, phthalates like DEHP exhibit significantly lower rates of biodegradation.

Data Presentation: A Comparative Overview of Biodegradability

The following tables summarize the available quantitative data on the biodegradability of selected citrate esters and a common phthalate plasticizer. It is important to note that the data has been compiled from various sources, and direct comparison should be made with caution as test conditions may vary between studies.

Table 1: Aerobic Biodegradability of Citrate Esters and DEHP

PlasticizerTest MethodInoculumDurationBiodegradation (%)Reference
Acetyl Tributyl Citrate (ATBC) Modified MITI Test (OECD 301C)Activated Sludge28 days82% of ThODPubChem CID 6505
Tributyl Citrate (TBC) Not SpecifiedMixed Microbial CultureNot SpecifiedReadily Biodegradable[4]
Triethyl Citrate (TEC) Not SpecifiedNot SpecifiedNot SpecifiedReadily Biodegradable[5]
Acetyl Triethyl Citrate (ATEC) Not SpecifiedNot SpecifiedNot SpecifiedReadily Biodegradable[5]
Di(2-ethylhexyl) phthalate (DEHP) Not SpecifiedNot SpecifiedNot SpecifiedNot Biodegradable[2]

ThOD: Theoretical Oxygen Demand

Table 2: Comparative Migration of Plasticizers in Soil

This table presents data from a study that compared the migration of plasticizers from a biopolymer buried in soil for 14 weeks. The percentage reduction indicates the amount of plasticizer that has leached from the polymer matrix into the surrounding environment, which is a precursor to biodegradation.

PlasticizerPolymer MatrixEnvironmentDurationReduction in Plasticizer Content (%)Reference
Acetyl Tributyl Citrate (ATBC) PHBVSoil14 weeks21[2]
Triethyl Citrate (TEC) PHBVSoil14 weeks66[2]
Dibutyl Phthalate (DBP) (a phthalate) PHBVSoil14 weeks44[2]

PHBV: Poly(3-hydroxybutyrate-co-3-hydroxyvalerate)

Experimental Protocols

The most widely accepted methods for assessing the ready biodegradability of chemical substances are the OECD 301 guidelines. The following is a detailed methodology for the OECD 301B (CO2 Evolution Test), which is frequently used to determine the ultimate aerobic biodegradability of organic compounds.

OECD 301B: CO2 Evolution Test (Modified Sturm Test)

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days. The amount of carbon dioxide evolved from the biodegradation of the test substance is measured and is expressed as a percentage of the theoretical maximum CO2 production (ThCO2), which is calculated from the chemical formula of the substance.

Key Experimental Parameters:

  • Test Substance Concentration: Typically 10-20 mg of Total Organic Carbon (TOC) per liter.

  • Inoculum: Activated sludge from a sewage treatment plant that treats predominantly domestic wastewater. The concentration of the inoculum should be low, typically a few milligrams of suspended solids per liter.

  • Mineral Medium: A solution containing essential mineral nutrients for the microorganisms (e.g., potassium, sodium, calcium, magnesium salts, and a phosphate buffer).

  • Temperature: Maintained at a constant 20-25°C.

  • Aeration: The test vessels are continuously aerated with CO2-free air to maintain aerobic conditions.

  • CO2 Trapping: The evolved CO2 is trapped in a series of vessels containing a known concentration of a base, such as barium hydroxide or sodium hydroxide.

  • Measurement: The amount of CO2 produced is determined by titrating the remaining base in the trapping vessels or by measuring the total inorganic carbon.

  • Duration: The test is typically run for 28 days.

  • Pass Criteria for Ready Biodegradability: A substance is considered readily biodegradable if it reaches at least 60% of its ThCO2 within a 10-day window during the 28-day test period. The 10-day window begins when the degree of biodegradation has reached 10%.

Mandatory Visualization

Experimental_Workflow_OECD_301B cluster_preparation Preparation Phase cluster_incubation Incubation Phase (28 days) cluster_analysis Analysis Phase prep_medium Prepare Mineral Medium test_vessel Test Vessel (Substance + Medium + Inoculum) prep_medium->test_vessel blank_control Blank Control (Medium + Inoculum) prep_medium->blank_control prep_inoculum Prepare Inoculum (Activated Sludge) prep_inoculum->test_vessel prep_inoculum->blank_control prep_substance Prepare Test Substance (10-20 mg TOC/L) prep_substance->test_vessel co2_trap CO2 Trapping Solution (e.g., Ba(OH)2) test_vessel->co2_trap Evolved Gas blank_control->co2_trap Evolved Gas reference_control Reference Control (e.g., Sodium Benzoate) aeration CO2-Free Air Supply aeration->test_vessel Aeration titration Titration of Trapping Solution or TIC Analysis co2_trap->titration calculation Calculate % Biodegradation (% ThCO2) titration->calculation result Result: Readily Biodegradable (>60% in 10d window) calculation->result

Caption: Experimental workflow for the OECD 301B CO2 Evolution Test.

Biodegradation_Pathway cluster_plasticizer Citrate Ester Plasticizer cluster_hydrolysis Step 1: Hydrolysis cluster_central_metabolism Step 2: Central Metabolism cluster_end_products End Products of Aerobic Respiration citrate_ester Citrate Ester (e.g., ATBC) citric_acid Citric Acid citrate_ester->citric_acid Esterase alcohol Alcohol (e.g., Butanol) citrate_ester->alcohol Esterase acetic_acid Acetic Acid (from acetylated esters) citrate_ester->acetic_acid Esterase (if applicable) tca_cycle Tricarboxylic Acid (TCA) Cycle citric_acid->tca_cycle alcohol->tca_cycle Oxidation acetic_acid->tca_cycle Activation co2 Carbon Dioxide (CO2) tca_cycle->co2 h2o Water (H2O) tca_cycle->h2o biomass New Microbial Biomass tca_cycle->biomass

Caption: Conceptual pathway for the aerobic biodegradation of citrate esters.

Conclusion

References

Assessing the Plasticizing Efficiency of Diethyl Citrate in PVC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate plasticizer is a critical consideration in the formulation of polyvinyl chloride (PVC) products, particularly for sensitive applications in the medical and pharmaceutical fields. Growing concerns over the potential health risks associated with traditional phthalate-based plasticizers, such as Di(2-ethylhexyl) phthalate (DEHP), have driven the search for safer, bio-based alternatives. Diethyl citrate (DEC), a citrate ester derived from citric acid, has emerged as a promising candidate. This guide provides an objective comparison of the plasticizing efficiency of DEC in PVC against the widely used plasticizers DEHP, Diisononyl phthalate (DINP), and Dioctyl terephthalate (DOTP), supported by available experimental data.

Executive Summary

This compound demonstrates potential as a viable alternative to traditional phthalates in PVC formulations, offering a more favorable safety profile. While direct, comprehensive comparative data is limited, analysis of related citrate esters and general trends in bio-based plasticizers indicate that DEC can impart good flexibility and processability to PVC. However, formulators must consider potential trade-offs in mechanical properties and migration resistance depending on the specific application. This guide synthesizes available data to aid in the informed selection of plasticizers for PVC-based materials.

Comparative Performance Data

The following tables summarize the key performance indicators for this compound and its counterparts. It is important to note that direct, side-by-side comparative studies for this compound against DEHP, DINP, and DOTP under identical conditions are not extensively available in the public literature. The data presented is a compilation from various sources and may involve different experimental protocols. Therefore, the values should be considered as indicative rather than absolute comparisons.

Table 1: Mechanical Properties of Plasticized PVC

PropertyThis compound (DEC)Di(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)Dioctyl terephthalate (DOTP)Test Method
Shore Hardness (A) 80 - 90 (estimated)75 - 8580 - 9082 - 92ASTM D2240
Tensile Strength (MPa) 15 - 2018 - 2520 - 2722 - 29ASTM D638
Elongation at Break (%) 250 - 350300 - 400280 - 380270 - 370ASTM D638

Note: Data for this compound is estimated based on the performance of similar citrate esters like Triethyl Citrate (TEC) and Acetyl Tributyl Citrate (ATBC). The performance of plasticized PVC can vary significantly based on the specific formulation and processing conditions.[1]

Table 2: Thermal and Migration Properties of Plasticized PVC

PropertyThis compound (DEC)Di(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)Dioctyl terephthalate (DOTP)Test Method
Glass Transition Temp. (Tg) (°C) 10 - 20-20 to 0-15 to 5-10 to 10DSC/DMA
Migration Rate ModerateHighModerate to HighLow to ModerateSolvent Extraction

Note: Migration is highly dependent on the contact medium, temperature, and duration of contact.[2]

Experimental Protocols

To ensure accurate and reproducible assessment of plasticizer efficiency, standardized experimental protocols are crucial. The following are summaries of key methodologies.

Sample Preparation

A consistent method for preparing plasticized PVC samples is the foundation for reliable comparative data.

Workflow for PVC Sample Preparation

G cluster_0 Compounding cluster_1 Molding cluster_2 Specimen Preparation DryBlend Dry Blending (PVC Resin, Plasticizer, Stabilizers) MeltMixing Melt Mixing (e.g., Two-Roll Mill) DryBlend->MeltMixing CompressionMolding Compression Molding MeltMixing->CompressionMolding Cooling Controlled Cooling CompressionMolding->Cooling DieCutting Die Cutting (e.g., Dumbbell Shape for Tensile Testing) Cooling->DieCutting Conditioning Conditioning (Controlled Temperature and Humidity) DieCutting->Conditioning Testing Testing Conditioning->Testing Ready for Testing

Caption: PVC Sample Preparation Workflow.

Mechanical Properties Testing

The mechanical properties of plasticized PVC, such as tensile strength and elongation at break, are critical indicators of a plasticizer's effectiveness in imparting flexibility.

Protocol: Tensile Properties (ASTM D638)

  • Specimen Preparation: Prepare dumbbell-shaped specimens from the conditioned PVC sheets as per ASTM D638 specifications.[3]

  • Test Setup: Use a universal testing machine (UTM) equipped with grips suitable for holding the plastic specimens.[4]

  • Procedure:

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant rate of crosshead movement until the specimen fractures.[5]

    • Record the force and elongation data throughout the test.

  • Data Analysis: Calculate the tensile strength at yield and break, and the elongation at yield and break from the stress-strain curve.[5]

Workflow for ASTM D638 Tensile Testing

G Specimen Conditioned Dumbbell Specimen Mount Mount in UTM Grips Specimen->Mount Test Apply Tensile Load at Constant Rate Mount->Test Record Record Force and Elongation Data Test->Record Fracture Specimen Fractures Record->Fracture Calculate Calculate Tensile Strength & Elongation Fracture->Calculate Result Stress-Strain Curve & Mechanical Properties Calculate->Result

Caption: ASTM D638 Tensile Testing Workflow.

Thermal Analysis: Glass Transition Temperature (Tg)

The glass transition temperature (Tg) is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A lower Tg indicates a more efficient plasticizer. Differential Scanning Calorimetry (DSC) is a common technique for determining Tg.[6]

Protocol: Glass Transition Temperature by DSC

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • Test Setup: A DSC instrument is used, which measures the difference in heat flow between the sample and a reference pan.

  • Procedure:

    • The sample is subjected to a controlled temperature program, typically involving heating, cooling, and a second heating cycle to erase thermal history.[7]

    • A common heating rate is 10°C/min.[7]

  • Data Analysis: The Tg is determined from the midpoint of the step change in the heat flow curve during the second heating cycle.[8]

Workflow for Determining Tg by DSC

G Sample Prepare Sample in DSC Pan Heat1 First Heating Cycle Sample->Heat1 Cool Controlled Cooling Heat1->Cool Heat2 Second Heating Cycle Cool->Heat2 Measure Measure Heat Flow vs. Temperature Heat2->Measure Analyze Analyze Thermogram Measure->Analyze Tg Determine Glass Transition Temperature (Tg) Analyze->Tg

Caption: DSC Workflow for Tg Determination.

Plasticizer Migration Testing

Plasticizer migration is a critical safety and performance parameter, especially for medical devices and food contact materials.[2] This process involves the diffusion of the plasticizer from the polymer matrix into a contacting medium.

Protocol: Solvent Extraction Method

  • Sample Preparation: Cut a precisely dimensioned piece of the plasticized PVC material.

  • Test Setup: Immerse the PVC sample in a specific volume of a simulant liquid (e.g., n-hexane for fatty foods, ethanol/water mixtures for pharmaceuticals) in an inert container.[9]

  • Procedure:

    • Incubate the sample in the simulant at a controlled temperature for a defined period (e.g., 24 hours at 40°C).

    • At specified time intervals, take aliquots of the simulant.

  • Analysis: Analyze the concentration of the migrated plasticizer in the simulant using an appropriate analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Workflow for Plasticizer Migration Testing

G Sample Prepare PVC Sample Immerse Immerse in Simulant Sample->Immerse Incubate Incubate at Controlled Temperature Immerse->Incubate Aliquot Take Aliquots at Time Intervals Incubate->Aliquot Analyze Analyze Aliquots (GC/HPLC) Aliquot->Analyze Quantify Quantify Migrated Plasticizer Analyze->Quantify

Caption: Plasticizer Migration Testing Workflow.

Discussion and Conclusion

The available data suggests that this compound and other citrate esters can effectively plasticize PVC, offering a reduction in glass transition temperature and an increase in flexibility.[9][10] However, their plasticizing efficiency may be slightly lower than that of DEHP, as indicated by potentially higher Shore hardness and lower elongation at break for equivalent concentrations.

The primary advantage of this compound lies in its favorable toxicological profile and biodegradability, making it a strong candidate for applications where patient and environmental safety are paramount.[11] The migration of plasticizers is a complex phenomenon influenced by the molecular weight of the plasticizer and its compatibility with the PVC matrix. While some studies suggest that citrate esters may have higher migration rates than some high-molecular-weight phthalates, others indicate that modifications like acetylation can improve their permanence.[10][12]

References

Safety Operating Guide

Proper Disposal of Diethyl Citrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of diethyl citrate.

Immediate Safety and Logistical Information

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to handle its disposal with care to minimize environmental impact and ensure compliance with all applicable regulations.[1][2] Improper disposal can lead to contamination of water and soil.[3]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound waste.[4]

  • Ventilation: Handle in a well-ventilated area to avoid inhalation of any potential vapors.[4][5]

  • Storage: Store waste this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible substances like oxidizing agents.[4]

  • Spills: In case of a spill, absorb the material with an inert absorbent such as sand or vermiculite and place it in a suitable container for disposal.[5]

This compound Properties Relevant to Disposal

PropertyValueCitation
GHS Hazard Classification Not Classified[2]
CAS Number 77-93-0[1]
Density 1.14 g/cm³ at 20 °C[1]
Incompatibilities Oxidizing agents[4]

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[3][6] These regulations can vary significantly, so it is crucial to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.

1. Waste Identification and Segregation:

  • Determine if the this compound waste is pure or mixed with other chemicals.
  • If mixed, the entire mixture may be classified as hazardous waste depending on the other components.
  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[6]

2. Containerization and Labeling:

  • Use a chemically compatible, leak-proof container for waste collection. If possible, use the original container.[6]
  • The container must be in good condition and securely sealed.
  • Label the container clearly with "Waste this compound" and include any other components if it is a mixture. Ensure the label is legible and securely attached.

3. On-Site Storage:

  • Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area.
  • Ensure the storage area is secure and away from drains and sources of ignition.[1]

4. Disposal Arrangement:

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
  • Provide the contractor with accurate information about the waste composition.

5. Regulatory Compliance:

  • Disposal of chemical waste is governed by the Resource Conservation and Recovery Act (RCRA) at the federal level in the United States, with state and local authorities often having more stringent requirements.[7][8]
  • It is the responsibility of the waste generator to ensure that the waste is properly managed from "cradle-to-grave."[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated is_mixed Is the waste mixed with other chemicals? start->is_mixed pure_waste Pure this compound Waste is_mixed->pure_waste No mixed_waste Mixed Waste: Evaluate Hazards of All Components is_mixed->mixed_waste Yes consult_ehs Consult Institutional EHS Guidelines and Local Regulations pure_waste->consult_ehs mixed_waste->consult_ehs containerize Properly Containerize and Label Waste consult_ehs->containerize storage Store in Designated Waste Accumulation Area containerize->storage disposal Arrange for Disposal by a Licensed Waste Management Company storage->disposal end End: Disposal Complete disposal->end

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diethyl Citrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling of Diethyl citrate in a laboratory setting. Adherence to these procedures is crucial for ensuring personal safety and maintaining a secure research environment for researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), following standard laboratory safety protocols is a fundamental aspect of good laboratory practice.

Personal Protective Equipment (PPE) Recommendations

A risk assessment should always be conducted to determine the specific PPE required for any procedure. However, the following table summarizes the recommended personal protective equipment for the routine handling of this compound.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles.To prevent accidental splashes to the eyes.
Hand Protection Nitrile rubber gloves.To avoid direct skin contact.
Minimum Thickness: 0.2 mmProvides a suitable barrier for an extended period.[1]
Breakthrough Time: > 480 minutesIndicates high resistance to permeation by this compound.[1]
Body Protection Laboratory coat.To protect skin and personal clothing from potential spills.
Respiratory Protection Not generally required under normal, well-ventilated conditions.Use a respirator with an appropriate filter if there is a risk of generating aerosols or if working in an area with inadequate ventilation.

Note: It is advised to avoid using natural rubber or butyl rubber gloves when handling esters like this compound.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is essential to minimize the risk of exposure and contamination. The following procedural steps and diagram outline the safe handling of this compound from preparation to disposal.

Preparation
  • Verify Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and operational.

  • Ensure Adequate Ventilation: All handling of this compound should be performed in a well-ventilated area. A chemical fume hood is recommended if there is a potential for aerosol generation.

  • Don Appropriate PPE: Put on all required personal protective equipment as detailed in the table above, including a lab coat, safety glasses, and nitrile gloves.[1][3]

Handling
  • Avoid Contamination: Keep the container of this compound tightly closed when not in use.[2][4]

  • Prevent Ingestion and Inhalation: Do not eat, drink, or smoke in the area where this compound is being handled. Avoid breathing any vapors or mists.

  • Controlled Dispensing: When transferring or weighing the substance, do so carefully to avoid splashing or creating aerosols.

Post-Handling
  • Decontamination: Thoroughly clean all work surfaces and equipment after use.

  • Proper Glove Removal: Remove gloves using the proper technique to avoid skin contact with any potential contamination on the outer surface of the glove.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan

The disposal of this compound and any contaminated materials must be conducted in a manner that ensures environmental safety and regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product and contaminated disposables (e.g., gloves, absorbent pads), in a suitable, clearly labeled, and sealable container.

    • Do not mix this compound waste with other waste streams.

  • Regulatory Compliance:

    • Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[4][5] Consult with your institution's environmental health and safety (EHS) department for specific guidance.

    • Do not dispose of this compound down the drain.[4][6]

  • Container Disposal:

    • Empty containers should be handled as unused product.[1][3][4] Consult with your EHS department for procedures on decontaminating and recycling or disposing of empty containers.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl citrate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diethyl citrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.